molecular formula C15H24N2O3 B8074765 ARN14686

ARN14686

货号: B8074765
分子量: 280.36 g/mol
InChI 键: XEXRAYPXQNELAS-ZDUSSCGKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

ARN14686 is a useful research compound. Its molecular formula is C15H24N2O3 and its molecular weight is 280.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

undec-10-ynyl N-[(3S)-2-oxoazetidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3/c1-2-3-4-5-6-7-8-9-10-11-20-15(19)17-13-12-16-14(13)18/h1,13H,3-12H2,(H,16,18)(H,17,19)/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXRAYPXQNELAS-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCCCCCCOC(=O)NC1CNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCCCCCCCCCOC(=O)N[C@H]1CNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of ARN14686: An In-Depth Technical Guide to N-Acylethanolamine Acid Amidase (NAAA) Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARN14686 is a potent, activity-based probe that selectively inhibits N-acylethanolamine acid amidase (NAAA), a key enzyme in the regulation of lipid signaling pathways.[1][2] Unlike broad-spectrum anti-inflammatory drugs, this compound targets a specific node in the inflammatory cascade, offering the potential for more precise therapeutic intervention with a favorable safety profile. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its interaction with NAAA and the downstream consequences of this inhibition. Detailed experimental protocols and structured data are provided to facilitate further research and development in this area.

Mechanism of Action: Targeting NAAA for Anti-Inflammatory and Analgesic Effects

The primary mechanism of action of this compound is the irreversible, covalent inhibition of N-acylethanolamine acid amidase (NAAA).[1][2] NAAA is a lysosomal cysteine hydrolase responsible for the degradation of a class of bioactive lipids known as N-acylethanolamines (NAEs), with a preference for N-palmitoylethanolamide (PEA).[3][4][5][6]

The NAAA-PEA-PPAR-α Signaling Axis

Under normal physiological conditions, NAAA hydrolyzes PEA into palmitic acid and ethanolamine, thus terminating its signaling activity.[4][7] PEA is an endogenous lipid mediator with well-documented anti-inflammatory, analgesic, and neuroprotective properties.[8][9][10] These effects are primarily mediated through the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that regulates the transcription of genes involved in inflammation.[10][11][12]

By inhibiting NAAA, this compound prevents the degradation of PEA, leading to its accumulation in tissues and enhanced activation of PPAR-α.[11][12] This, in turn, modulates the expression of pro-inflammatory genes, resulting in a reduction of the inflammatory response.

Covalent Inhibition and Activity-Based Profiling

This compound is classified as an activity-based protein profiling (ABPP) probe.[1][2] It forms a covalent bond with the N-terminal cysteine residue in the active site of NAAA.[1][2] This covalent modification is irreversible and leads to the complete inactivation of the enzyme. The design of this compound as an ABPP probe allows for its use in identifying and quantifying active NAAA in complex biological samples, a valuable tool for target engagement and drug discovery studies.[13][14][15][16][17]

Quantitative Data

The following tables summarize the key quantitative data for this compound and the enzymatic activity of NAAA.

Compound Target IC50 (µM) Assay Conditions Reference
This compoundHuman NAAA (hNAAA)0.006Not specified[1][2]
Enzyme Substrate Kinetic Parameter Value pH Reference
NAAAN-palmitoylethanolamineOptimum pH4.54.5[3][5]
NAAAN-myristoylethanolamineSubstrate Preference> N-lauroylethanolamineNot specified[5]
NAAAN-lauroylethanolamineSubstrate Preference= N-stearoylethanolamineNot specified[5]
NAAAN-stearoylethanolamineSubstrate Preference> N-arachidonoylethanolamineNot specified[5]
NAAAN-arachidonoylethanolamineSubstrate Preference> N-oleoylethanolamineNot specified[5]

Signaling Pathway Diagram

ARN14686_Mechanism_of_Action Mechanism of Action of this compound cluster_0 Cellular Environment This compound This compound NAAA NAAA (N-acylethanolamine acid amidase) This compound->NAAA Inhibition (Covalent Binding) DegradationProducts Palmitic Acid + Ethanolamine NAAA->DegradationProducts PEA PEA (Palmitoylethanolamide) PEA->NAAA Hydrolysis PPARa PPAR-α (Peroxisome proliferator- activated receptor-alpha) PEA->PPARa Activation Nucleus Nucleus PPARa->Nucleus Translocation GeneExpression Modulation of Gene Expression Nucleus->GeneExpression AntiInflammatory Anti-inflammatory Effects GeneExpression->AntiInflammatory

Mechanism of Action of this compound

Experimental Protocols

NAAA Activity Assay (LC-MS/MS Method)

This protocol describes the measurement of NAAA activity in cell lysates or tissue homogenates by quantifying the product of PEA hydrolysis, palmitic acid, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Cell lysates or tissue homogenates

  • NAAA assay buffer: 100 mM sodium citrate/phosphate buffer, pH 4.5, containing 3 mM DTT and 0.1% Triton X-100[7]

  • N-palmitoylethanolamine (PEA) substrate solution (in DMSO)

  • Internal standard (e.g., deuterated palmitic acid)

  • Acetonitrile

  • Methanol

  • Chloroform

  • Formic acid

  • LC-MS/MS system

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysate or tissue homogenate using a standard method (e.g., Bradford assay).

  • Enzymatic Reaction:

    • In a microcentrifuge tube, add 50 µL of cell lysate (containing a known amount of protein, e.g., 20 µg).

    • Add 45 µL of pre-warmed NAAA assay buffer.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding 5 µL of PEA substrate solution (final concentration, e.g., 10 µM).

    • Incubate at 37°C for 30 minutes.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding 200 µL of cold acetonitrile containing the internal standard.

    • Vortex vigorously and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using an LC-MS/MS system equipped with a suitable C18 column.

    • Use a gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Monitor the transition of the parent ion to the daughter ion for both palmitic acid and the internal standard in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Quantify the amount of palmitic acid produced by comparing its peak area to that of the internal standard.

    • Calculate the specific activity of NAAA as nmol of palmitic acid produced per minute per mg of protein.

Activity-Based Protein Profiling (ABPP) for NAAA

This protocol provides a general workflow for using this compound to label and identify active NAAA in a proteome.

Materials:

  • Cell lysates or tissue homogenates

  • This compound solution (in DMSO)

  • Click chemistry reagents (e.g., azide-functionalized reporter tag like a fluorophore or biotin, copper(I) catalyst, TBTA ligand)

  • SDS-PAGE gels and buffers

  • Western blotting apparatus and reagents (if using a biotin tag)

  • Fluorescence gel scanner (if using a fluorescent tag)

Procedure:

  • Proteome Labeling:

    • Incubate the proteome (e.g., 50 µg of total protein in 50 µL of PBS) with this compound (e.g., 1 µM final concentration) for 30 minutes at 37°C.

  • Click Chemistry Reaction:

    • To the labeled proteome, add the azide-functionalized reporter tag, copper(I) sulfate, and TBTA ligand.

    • Incubate for 1 hour at room temperature to allow the click reaction to proceed.

  • Protein Separation and Visualization:

    • Denature the protein sample by adding SDS-PAGE loading buffer and heating.

    • Separate the proteins by SDS-PAGE.

    • For fluorescent tags: Visualize the labeled proteins directly in the gel using a fluorescence scanner.

    • For biotin tags: Transfer the proteins to a PVDF membrane and detect the biotinylated proteins using streptavidin-HRP and chemiluminescence.

  • Competitive ABPP for Inhibitor Screening:

    • To screen for other NAAA inhibitors, pre-incubate the proteome with the test compound for 30 minutes before adding this compound.

    • A decrease in the signal from the this compound-labeled NAAA indicates that the test compound is competing for the active site.

Experimental Workflow Diagram

Experimental_Workflow Experimental Workflow: NAAA Activity Assay & ABPP cluster_1 NAAA Activity Assay cluster_2 Activity-Based Protein Profiling (ABPP) A1 Prepare Cell Lysate/ Tissue Homogenate A2 Protein Quantification A1->A2 A3 Enzymatic Reaction (with PEA substrate) A2->A3 A4 Reaction Termination & Product Extraction A3->A4 A5 LC-MS/MS Analysis A4->A5 A6 Data Analysis: Quantify Palmitic Acid A5->A6 B1 Prepare Cell Lysate/ Tissue Homogenate B2 Labeling with this compound B1->B2 B3 Click Chemistry (add reporter tag) B2->B3 B4 SDS-PAGE B3->B4 B5 Visualization (Fluorescence or Western Blot) B4->B5 B6 Data Analysis: Identify Labeled NAAA B5->B6

Experimental Workflows

Conclusion

This compound represents a highly specific and potent tool for the investigation of NAAA biology and the development of novel therapeutics. Its mechanism of action, centered on the irreversible inhibition of NAAA and the consequent enhancement of the anti-inflammatory PEA/PPAR-α signaling pathway, holds significant promise for the treatment of a range of inflammatory and pain-related disorders. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers to further explore the therapeutic potential of targeting NAAA with compounds like this compound.

References

ARN14686: An In-Depth Technical Guide to a Potent Activity-Based Probe for N-Acylethanolamine Acid Amidase (NAAA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARN14686 is a potent and selective activity-based protein profiling (ABPP) probe designed to target N-acylethanolamine acid amidase (NAAA), a key lysosomal enzyme involved in the regulation of lipid signaling pathways implicated in inflammation, pain, and neurodegeneration. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative performance data, detailed experimental protocols for its application, and the relevant signaling pathways. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound as a tool to investigate the physiological and pathological roles of NAAA.

Introduction to this compound

This compound is a novel activity-based probe that covalently modifies the active site of NAAA, allowing for its detection and quantification in complex biological samples such as cell lysates and tissues.[1] Its design is based on the scaffold of a potent NAAA inhibitor, featuring a terminal alkyne handle for "click" chemistry-based conjugation to reporter tags like fluorophores or biotin.[1][2] This two-step labeling approach offers versatility for various downstream applications, including in-gel fluorescence scanning, protein enrichment for mass spectrometry, and fluorescence microscopy.[2]

Chemical Profile:

  • Chemical Name: (S)-Undec-10-yn-1-yl (2-oxoazetidin-3-yl)carbamate[1]

  • Mechanism of Action: Covalently binds to the N-terminal cysteine of catalytically active NAAA.[1]

Quantitative Data

The potency and selectivity of this compound are critical parameters for its application as a chemical probe. The following table summarizes the available quantitative data for this compound.

ParameterSpeciesValueReference
IC50 Human NAAA6 nM[1]
IC50 Rat NAAA13 nM[1]

Note: Further quantitative data on off-target engagement across a broad panel of hydrolases is not extensively available in the public domain. Researchers should perform appropriate control experiments to validate selectivity in their specific experimental system.

Signaling Pathways

NAAA plays a critical role in the endocannabinoid signaling system by regulating the levels of N-acylethanolamines (NAEs), most notably palmitoylethanolamide (PEA).[2] PEA is an endogenous lipid mediator that exerts anti-inflammatory and analgesic effects primarily through the activation of the nuclear receptor peroxisome proliferator-activated receptor-alpha (PPAR-α).[3][4]

By hydrolyzing PEA into palmitic acid and ethanolamine, NAAA terminates its signaling. Inhibition of NAAA by probes like this compound leads to an accumulation of PEA, thereby potentiating its downstream effects on PPAR-α and modulating inflammatory responses.[2][4] NAAA has also been implicated in other immune-regulatory pathways, including Toll-like receptor signaling.[4]

In_Vitro_Workflow cluster_analysis Analysis start Start: NAAA-expressing cells lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant probe_inc Incubate with this compound quant->probe_inc click Click Chemistry (Azide-Reporter) probe_inc->click sds_page SDS-PAGE click->sds_page fluo_scan In-gel Fluorescence (Rhodamine) sds_page->fluo_scan western Western Blot (Biotin-Streptavidin) sds_page->western

References

The Role of ARN14686 in Targeting N-Acylethanolamine Acid Amidase (NAAA): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylethanolamine acid amidase (NAAA) is a lysosomal cysteine hydrolase that plays a pivotal role in the regulation of inflammatory and pain signaling pathways.[1][2] It primarily catalyzes the hydrolysis of N-palmitoylethanolamide (PEA), an endogenous lipid mediator with potent anti-inflammatory and analgesic properties.[1][2] PEA exerts its effects by activating the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that modulates the transcription of genes involved in inflammation.[1][3] By degrading PEA, NAAA effectively terminates this anti-inflammatory signal, making it a compelling therapeutic target for a range of inflammatory and pain-related disorders.[1] ARN14686 is a potent, activity-based probe designed to covalently modify and inhibit NAAA, offering a valuable tool for studying the enzyme's function and for the development of novel therapeutics.[4][5] This technical guide provides an in-depth overview of this compound and its interaction with NAAA, including quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Data for this compound

This compound has been characterized as a highly potent inhibitor of human NAAA (hNAAA). The following table summarizes the key quantitative metrics for this compound.

ParameterValueSpeciesNotes
IC50 0.006 µM (6 nM)HumanHalf-maximal inhibitory concentration, indicating high potency.[4]
Mechanism of Action Covalent-Interacts with the N-terminal cysteine of NAAA.[4]
Probe Type Activity-Based Protein Profiling (ABPP)-Binds only to the catalytically active form of NAAA.[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of NAAA activity and the effects of its inhibitors. The following are protocols for key experiments in this field.

NAAA Activity Assay

This assay measures the enzymatic activity of NAAA by quantifying the product of PEA hydrolysis.

Materials:

  • Recombinant human NAAA or tissue homogenate

  • N-palmitoylethanolamide (PEA) substrate

  • Reaction Buffer: Sodium acetate buffer (pH 4.5-5.0) containing a non-ionic detergent (e.g., Triton X-100)

  • Internal standard (for mass spectrometry)

  • Organic solvents (e.g., chloroform, methanol)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Prepare a stock solution of PEA in a suitable organic solvent.

  • In a microcentrifuge tube, combine the NAAA enzyme source with the reaction buffer.

  • Initiate the reaction by adding the PEA substrate.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Terminate the reaction by adding a mixture of organic solvents to precipitate protein and extract lipids.

  • Add an internal standard for accurate quantification.

  • Centrifuge the sample to pellet the precipitated protein.

  • Collect the supernatant containing the lipid products.

  • Analyze the supernatant by LC-MS to quantify the amount of palmitic acid produced.

  • Calculate enzyme activity as the amount of product formed per unit of time per amount of protein.

Activity-Based Protein Profiling (ABPP) with this compound

This protocol outlines the use of this compound to label and detect active NAAA in a complex biological sample.

Materials:

  • This compound probe

  • Cell lysates or tissue homogenates

  • Click-chemistry reagents (e.g., fluorescent azide, copper catalyst, ligand)

  • SDS-PAGE gels

  • Fluorescence gel scanner

Procedure:

  • Incubate the cell lysate or tissue homogenate with this compound for a specified time to allow for covalent labeling of active NAAA.

  • Perform a "click" reaction by adding the fluorescent azide, copper catalyst, and ligand to attach the fluorescent tag to the this compound-labeled NAAA.

  • Separate the proteins in the sample by SDS-PAGE.

  • Visualize the fluorescently labeled NAAA using a gel scanner. The intensity of the fluorescent band corresponds to the amount of active NAAA.

Quantification of Endogenous PEA Levels by LC-MS

This protocol describes the measurement of PEA levels in biological samples, which is crucial for assessing the in-vivo effects of NAAA inhibitors.

Materials:

  • Biological samples (e.g., tissue, plasma)

  • Deuterated PEA internal standard (PEA-d4)

  • Organic solvents for lipid extraction (e.g., chloroform, methanol)

  • Solid-phase extraction (SPE) columns

  • LC-MS/MS system

Procedure:

  • Homogenize the biological sample in the presence of the deuterated internal standard.

  • Perform a lipid extraction using an appropriate organic solvent mixture.

  • Purify the lipid extract using SPE to remove interfering substances.

  • Dry the purified extract under a stream of nitrogen and reconstitute it in a suitable solvent for LC-MS/MS analysis.

  • Inject the sample into the LC-MS/MS system and quantify PEA levels by comparing the signal of endogenous PEA to that of the deuterated internal standard.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

NAAA_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core NAAA-PEA-PPAR-α Axis cluster_downstream Downstream Effects Inflammatory Stimuli Inflammatory Stimuli NAAA NAAA Inflammatory Stimuli->NAAA Upregulates PEA PEA NAAA->PEA Degrades PPARa PPAR-α PEA->PPARa Activates Gene Transcription Modulation of Gene Transcription PPARa->Gene Transcription This compound This compound This compound->NAAA Inhibits Anti-inflammatory Effects Anti-inflammatory Effects Gene Transcription->Anti-inflammatory Effects Analgesic Effects Analgesic Effects Gene Transcription->Analgesic Effects

The NAAA-PEA-PPAR-α signaling pathway and the inhibitory action of this compound.

ABPP_Workflow cluster_sample_prep Sample Preparation cluster_labeling Labeling cluster_analysis Analysis Sample Biological Sample (Cell Lysate/Tissue Homogenate) Incubation Incubate with This compound Probe Sample->Incubation Click_Chemistry Click Chemistry with Fluorescent Azide Incubation->Click_Chemistry SDS_PAGE SDS-PAGE Click_Chemistry->SDS_PAGE Fluorescence_Scan Fluorescence Gel Scanning SDS_PAGE->Fluorescence_Scan Data_Analysis Data Analysis and Quantification Fluorescence_Scan->Data_Analysis

Experimental workflow for Activity-Based Protein Profiling (ABPP) using this compound.

Conclusion

This compound is a powerful and specific tool for the investigation of NAAA, a critical enzyme in the regulation of inflammation and pain. Its high potency and activity-based mechanism of action make it an invaluable probe for both in-vitro and in-vivo studies. The detailed protocols and conceptual diagrams provided in this guide are intended to facilitate further research into the therapeutic potential of NAAA inhibition and the development of novel drugs targeting this important enzyme. The continued exploration of the NAAA-PEA-PPAR-α signaling axis, aided by tools like this compound, holds significant promise for the treatment of a variety of debilitating conditions.

References

The Role of N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) in Inflammatory Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: N-acylethanolamine-hydrolyzing acid amidase (NAAA) has emerged as a critical regulator of inflammatory processes, primarily through its catabolism of the anti-inflammatory lipid mediator, N-palmitoylethanolamide (PEA).[1] As a lysosomal cysteine hydrolase highly expressed in immune cells like macrophages, NAAA terminates the anti-inflammatory signaling cascade mediated by PEA and its nuclear receptor, Peroxisome Proliferator-Activated Receptor-α (PPAR-α).[1][2] This positions NAAA as a key therapeutic target for a host of inflammatory conditions, including inflammatory bowel disease (IBD), neuroinflammatory disorders, and chronic pain.[3][4][5] This technical guide provides an in-depth examination of the NAAA signaling pathway, its role in macrophage activation, quantitative data on its inhibition, and detailed experimental protocols for its study.

The Core Signaling Axis: NAAA-PEA-PPAR-α

NAAA is a central enzymatic checkpoint in a crucial anti-inflammatory signaling pathway.[1] Operating optimally in the acidic environment of lysosomes (pH 4.5-5.0), NAAA hydrolyzes N-acylethanolamines (NAEs), with a marked preference for PEA.[1][6] The degradation of PEA into palmitic acid and ethanolamine effectively curtails its ability to act as an endogenous anti-inflammatory agent.[1][7]

The canonical signaling pathway proceeds as follows:

  • Inflammatory Challenge: Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger an inflammatory response in immune cells.[8][9] This challenge can lead to a decrease in the levels of PEA.[8][10]

  • PEA Degradation: NAAA, which is highly expressed within macrophages and other immune cells, hydrolyzes endogenous PEA.[1][6][11] This action terminates the anti-inflammatory signal that PEA would otherwise propagate.[1][7]

  • PPAR-α Activation: PEA is a natural ligand for PPAR-α, a nuclear receptor that functions as a key transcription factor suppressing inflammatory gene expression.[1][3] When PEA levels are sufficient, it binds to and activates PPAR-α.[1]

  • Transcriptional Regulation: Activated PPAR-α translocates to the nucleus, forms a heterodimer with the retinoid X receptor (RXR), and binds to peroxisome proliferator response elements (PPREs) on DNA.[8][9] This interaction inhibits the activity of pro-inflammatory transcription factors like NF-κB and AP-1, ultimately suppressing the transcription of genes for inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes (e.g., iNOS, COX-2).[8][9][12][13]

NAAA Inhibition as a Therapeutic Strategy: By blocking NAAA, inhibitor compounds prevent the degradation of PEA.[3] This leads to an accumulation of local PEA, which enhances and prolongs the activation of PPAR-α, resulting in a dampened inflammatory response.[1][3] This makes NAAA inhibitors a promising therapeutic approach for a wide range of inflammatory diseases.[3][5][11]

NAAA_Signaling_Pathway NAAA-PEA-PPAR-α Inflammatory Signaling Pathway cluster_Cell Macrophage Stimulus Inflammatory Stimulus (LPS) NAAA NAAA Stimulus->NAAA Activates NFkB NF-κB / AP-1 Activation Stimulus->NFkB Activates PEA PEA NAAA->PEA Degrades PPARa PPAR-α PEA->PPARa Activates PPARa->NFkB Inhibits Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB->Genes Promotes Inhibitor NAAA Inhibitor Inhibitor->NAAA Blocks

Caption: The NAAA-PEA-PPAR-α anti-inflammatory signaling pathway.

Quantitative Data on NAAA Inhibition

Research using specific pharmacological inhibitors has provided quantitative evidence for NAAA's central role in regulating inflammation.

Table 1: In Vitro Inhibitory Potency (IC₅₀) of NAAA Inhibitors

The half-maximal inhibitory concentration (IC₅₀) is a measure of a drug's potency. This table lists the reported IC₅₀ values for several NAAA inhibitors against the enzyme's activity.

Inhibitor CompoundIC₅₀ Value (nM)Target EnzymeCell/SystemReference
(S)-OOPP16 ± 2Human NAAARecombinant[10]
AM905370 - 100Human NAAARecombinant[4][14]
ARN197027Human NAAARecombinant[15]
F2150.8Human NAAARecombinant[16]
Table 2: Effects of NAAA Inhibitors on Inflammatory Mediators

This table presents the inhibitory effects of various NAAA inhibitors on the production of key inflammatory mediators in cellular and animal models of inflammation.

InhibitorModel SystemInflammatory MediatorEffectReference
(S)-OOPPCarrageenan-induced sponge model (mice)Neutrophil InfiltrationDose-dependent reduction[10]
(S)-OOPPLPS-stimulated macrophagesNitric Oxide (NO) Production~50% reduction at 10 µM[9]
AM9053TNBS-induced colitis model (mice)MPO Activity (Neutrophil marker)Significant reduction[17]
AM9053TNBS-induced colitis model (mice)TNF-α, IL-1β expressionSignificant reduction[17]
F215LPS-induced ALI model (mice)Neutrophil InfiltrationMarkedly accelerated clearance[16]
β-lactam (Compound 6)LPS-stimulated human macrophagesTNF-α ReleaseConcentration-dependent inhibition[18]

Detailed Experimental Protocols

Reproducible and standardized methodologies are crucial for studying NAAA. Below are detailed protocols for key experiments in NAAA research.

Protocol: In Vitro NAAA Activity Assay (Fluorometric)

This assay measures the enzymatic activity of NAAA and is well-suited for high-throughput screening of potential inhibitors.[7][19]

NAAA_Assay_Workflow start Start: Prepare Reagents step1 Add NAAA Assay Buffer to 96-well plate start->step1 step2 Add test compound (inhibitor) or vehicle (DMSO) step1->step2 step3 Add recombinant NAAA enzyme and pre-incubate step2->step3 step4 Initiate reaction by adding fluorogenic substrate (PAMCA) step3->step4 step5 Incubate at 37°C (e.g., 30 minutes) step4->step5 step6 Measure fluorescence (Ex: 340 nm, Em: 460 nm) step5->step6 end End: Calculate % Inhibition step6->end

Caption: General workflow for a fluorometric NAAA activity assay.

Objective: To measure the enzymatic activity of NAAA and assess the potency of inhibitory compounds.[1]

Materials:

  • NAAA Assay Buffer: 50 mM sodium phosphate (pH 4.5), 150 mM NaCl, 3 mM DTT, 0.1% Triton X-100.[1][15]

  • Enzyme: Recombinant human NAAA protein.[1]

  • Substrate: Fluorogenic substrate such as N-(4-methoxy-2-quinolinyl)-L-leucine (PAMCA).[1]

  • Inhibitors: Test compounds dissolved in DMSO.

  • Hardware: 96-well half-volume black plates, fluorescence plate reader.[1]

Procedure:

  • Enzyme Preparation: Dilute recombinant NAAA protein in NAAA Assay Buffer to a final working concentration (e.g., 0.25 µg/mL).[1]

  • Plate Setup: To each well of a 96-well plate, add 20 µL of NAAA Assay Buffer.

  • Compound Addition: Add 1 µL of test compound (dissolved in DMSO) or vehicle control to the appropriate wells.

  • Enzyme Addition: Add 10 µL of the diluted NAAA enzyme solution to each well. Pre-incubate the plate for 10 minutes at room temperature.

  • Reaction Initiation: Start the enzymatic reaction by adding 10 µL of the fluorogenic substrate solution.

  • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measurement: Read the fluorescence intensity using a plate reader with excitation at ~340 nm and emission at ~460 nm.[1]

  • Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value.

Protocol: In Vitro Anti-inflammatory Assay in Macrophages

This protocol assesses the ability of an NAAA inhibitor to suppress the inflammatory response in immune cells stimulated with a pro-inflammatory agent like LPS.[8]

Objective: To determine if an NAAA inhibitor can reduce the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in activated macrophages.[8]

Materials:

  • Cells: Murine macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs).[8][14]

  • Reagents: NAAA inhibitor stock solution (in DMSO), Lipopolysaccharide (LPS), cell culture medium (e.g., DMEM), Phosphate-Buffered Saline (PBS).[8]

  • Hardware: 96-well cell culture plates, incubator, centrifuge, ELISA kits for target cytokines.[8]

Procedure:

  • Cell Seeding: Seed macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow adherence.[8]

  • Inhibitor Treatment: Prepare serial dilutions of the NAAA inhibitor in culture medium. Replace the old medium with 100 µL of medium containing the desired inhibitor concentrations. Incubate for 1 hour.[8]

  • Inflammatory Stimulation: Add LPS to each well to a final concentration of 100 ng/mL (except for negative control wells).[8]

  • Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.[8]

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well.[8]

  • Cytokine Quantification: Measure the concentration of TNF-α or IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[8]

Protocol: In Vivo Carrageenan-Induced Paw Edema Model

This is a standard and acute model used to evaluate the anti-inflammatory and analgesic effects of compounds in vivo.[8][20]

InVivo_Workflow start Start: Acclimatize Mice step1 Administer NAAA inhibitor or vehicle (p.o. or i.p.) start->step1 step2 Wait for absorption (e.g., 60 min for p.o.) step1->step2 step3 Measure baseline paw volume step2->step3 step4 Induce inflammation: Inject Carrageenan into paw step3->step4 step5 Measure paw volume at regular time intervals (e.g., 1, 2, 4, 6, 24 hrs) step4->step5 end End: Analyze data and assess tissue markers step5->end

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Objective: To assess the acute anti-inflammatory effects of an NAAA inhibitor in a live animal model.[20]

Materials:

  • Animals: Male C57BL/6J or Swiss albino mice.[8][20]

  • Reagents: NAAA inhibitor formulated for in vivo administration (e.g., in a vehicle like Tween 80/saline), 1% (w/v) Carrageenan solution in sterile saline.[8]

  • Hardware: Plethysmometer or digital calipers for measuring paw volume/thickness.[8]

Procedure:

  • Acclimatization: Acclimatize mice for at least one week before the experiment.

  • Grouping: Randomly divide mice into groups (n=8-10 per group): Vehicle control, NAAA inhibitor (various doses), and a positive control (e.g., Indomethacin).[8]

  • Drug Administration: Administer the vehicle, NAAA inhibitor, or positive control via the chosen route (e.g., oral gavage (p.o.) or intraperitoneal (i.p.)).[8]

  • Baseline Measurement: After an appropriate absorption time (e.g., 60 minutes for p.o. dosing), measure the initial volume of the right hind paw of each mouse using a plethysmometer.[8]

  • Inflammation Induction: Inject 20-50 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.[8][20]

  • Post-Induction Measurements: Measure the paw volume at regular intervals (e.g., 1, 2, 4, 6, and 24 hours) after the carrageenan injection.[20]

  • Tissue Collection: At the end of the experiment, euthanize the mice and collect paw tissue for analysis of inflammatory markers (e.g., MPO, cytokines) and PEA levels.[20]

  • Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group at each time point.

Conclusion

N-acylethanolamine-hydrolyzing acid amidase stands as a pivotal control point in the regulation of inflammation. Its specific role in degrading the endogenous anti-inflammatory lipid PEA makes it an attractive and promising target for therapeutic intervention.[1][2][3] The inhibition of NAAA enhances the body's natural mechanisms for resolving inflammation by boosting PEA-mediated activation of PPAR-α.[3] The development of potent and selective NAAA inhibitors has provided powerful tools to probe these pathways and represents a novel therapeutic strategy for treating a wide array of inflammatory and pain-related disorders.[3][11] The protocols and data presented in this guide offer a framework for researchers and drug developers to further investigate and harness the therapeutic potential of NAAA inhibition.

References

Technical Guide: Preliminary In Vitro Characterization of a Novel Fatty Acid Amide Hydrolase (FAAH) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest search, no specific quantitative data or established protocols for a compound designated "ARN14686" are available in the public scientific literature. The following technical guide has been constructed using established methodologies and data from well-characterized Fatty Acid Amide Hydrolase (FAAH) inhibitors to serve as a comprehensive template for the preliminary in vitro evaluation of a novel FAAH inhibitor like this compound.

Introduction

The endocannabinoid system is a crucial neuromodulatory system involved in regulating a wide array of physiological processes, including pain, inflammation, mood, and memory.[1] The primary endocannabinoid, anandamide (AEA), is degraded by the intracellular serine hydrolase, Fatty Acid Amide Hydrolase (FAAH).[1] Inhibition of FAAH increases the endogenous levels of AEA, thereby enhancing endocannabinoid signaling without the adverse psychoactive effects associated with direct cannabinoid receptor agonists.[2] This makes FAAH a promising therapeutic target for various disorders.

This guide outlines the core in vitro studies essential for the preliminary characterization of a novel FAAH inhibitor, focusing on determining its potency, mechanism of action, and selectivity.

Quantitative Data Summary

The initial characterization of a novel FAAH inhibitor involves determining its potency and kinetic parameters against the target enzyme. The following table summarizes representative in vitro data for well-characterized FAAH inhibitors, which serves as a benchmark for evaluating new chemical entities.

Table 1: In Vitro Inhibitory Activity of Representative FAAH Inhibitors

CompoundTargetIC50 (nM)Ki (µM)k_inact (s⁻¹)Mechanism of InhibitionSource
PF-3845 Human FAAH< 200.23 ± 0.030.0033 ± 0.0002Irreversible (Carbamylation)[2][3]
URB597 Human FAAH4.62.0 ± 0.30.0033 ± 0.0003Irreversible (Carbamylation)[2][3][4]
OL-135 FAAH4.7--Reversible, Competitive[5]
PKM-833 Human FAAH8.8--Irreversible[6]
PKM-833 Rat FAAH10--Irreversible[6]

IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant; k_inact: Inactivation rate constant.

Experimental Protocols

Detailed and reproducible protocols are critical for the accurate assessment of a novel compound. Below are the methodologies for key in vitro experiments.

Fluorometric FAAH Inhibition Assay

This assay is a common high-throughput method for screening and characterizing FAAH inhibitors.

  • Principle: The assay measures the enzymatic activity of FAAH through the hydrolysis of a fluorogenic substrate, such as AMC-arachidonoyl amide. The cleavage of this substrate by FAAH releases the fluorescent product, 7-amino-4-methylcoumarin (AMC), which can be detected using a fluorescence plate reader.[7][8] The presence of an inhibitor reduces the rate of AMC production.

  • Materials:

    • Recombinant Human FAAH

    • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)[7]

    • FAAH Substrate: AMC arachidonoyl amide

    • Test Compound (e.g., this compound) and Positive Control (e.g., JZL 195)[7]

    • 96-well black microplate

    • Fluorescence plate reader (Ex: 340-360 nm, Em: 450-465 nm)[9]

  • Procedure:

    • Prepare serial dilutions of the test compound and the positive control in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add the assay buffer to all wells.

    • Add the test compound dilutions, positive control, or vehicle (solvent control) to the respective wells.

    • Add the diluted FAAH enzyme solution to all wells except the background control wells.

    • Pre-incubate the plate for a defined period (e.g., 5 minutes) at 37°C.[7]

    • Initiate the reaction by adding the FAAH substrate to all wells.

    • Incubate the plate for 30 minutes at 37°C.[7]

    • Measure the fluorescence intensity using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Radiometric FAAH Inhibition Assay

This method provides a direct measure of the hydrolysis of the natural substrate, anandamide.

  • Principle: This assay quantifies FAAH activity by measuring the breakdown of radiolabeled anandamide ([¹⁴C]-AEA) into [¹⁴C]-ethanolamine and arachidonic acid. The hydrophilic [¹⁴C]-ethanolamine is separated from the lipophilic [¹⁴C]-AEA by solvent extraction, and its radioactivity is measured by liquid scintillation counting.[10][11]

  • Materials:

    • Cell or tissue homogenates (e.g., rat brain homogenates) or recombinant FAAH[6]

    • [¹⁴C]-AEA

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 9)[10]

    • Test Compound and Controls

    • Chloroform/Methanol solvent mixture

    • Scintillation vials and liquid scintillation counter

  • Procedure:

    • Pre-incubate the enzyme preparation with the test compound or vehicle at 37°C.

    • Initiate the reaction by adding [¹⁴C]-AEA.

    • Incubate for a specific time (e.g., 30 minutes) at 37°C.[10]

    • Stop the reaction by adding a chloroform/methanol mixture.

    • Centrifuge to separate the aqueous and organic phases.

    • Transfer an aliquot of the aqueous phase (containing [¹⁴C]-ethanolamine) to a scintillation vial.

    • Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the amount of [¹⁴C]-ethanolamine produced and determine the percent inhibition at various compound concentrations to calculate the IC50.

Selectivity Profiling: Activity-Based Protein Profiling (ABPP)

Assessing the selectivity of a compound is crucial to identify potential off-target effects.

  • Principle: Competitive ABPP is a powerful chemoproteomic technique used to assess the selectivity of an inhibitor across an entire enzyme family in a complex proteome.[12] A proteome is pre-incubated with the test inhibitor, which binds to its targets. Subsequently, a broad-spectrum, fluorescently-tagged activity-based probe (ABP) that covalently labels the active sites of many serine hydrolases is added. If the inhibitor has bound to a specific hydrolase, it will block the binding of the ABP. The reduction in fluorescence for a particular enzyme, as measured by gel electrophoresis or mass spectrometry, indicates inhibition.[12][13]

  • Materials:

    • Cell lysates or tissue proteomes (e.g., human SW620 cells)[12]

    • Test Compound

    • Activity-Based Probe (e.g., FP-TAMRA, a fluorophosphonate probe)[2]

    • SDS-PAGE gels and fluorescence gel scanner

    • (For MS-based ABPP) Mass spectrometer

  • Procedure (Gel-Based):

    • Pre-incubate the proteome with various concentrations of the test inhibitor or vehicle (DMSO) for 30 minutes at 37°C.[13]

    • Add the ABP (e.g., FP-TAMRA) and incubate for another 30 minutes.

    • Quench the reaction by adding SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE.

    • Scan the gel for fluorescence to visualize the labeled serine hydrolases.

  • Data Analysis: A decrease in the fluorescence intensity of a specific protein band in the inhibitor-treated lanes compared to the vehicle control indicates that the compound inhibits that enzyme. The selectivity profile is determined by identifying which enzyme activities are affected at different concentrations.

Visualization of Pathways and Workflows

FAAH_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AEA_out Anandamide (AEA) (Extracellular) CB1 CB1 Receptor AEA_out->CB1 Activates AEA_in Anandamide (AEA) (Intracellular) AEA_out->AEA_in Uptake Effect Physiological Effects (e.g., Analgesia) CB1->Effect Leads to FAAH FAAH Enzyme AEA_in->FAAH Substrate for Metabolites Arachidonic Acid + Ethanolamine FAAH->Metabolites Degrades to This compound This compound (FAAH Inhibitor) This compound->FAAH Inhibits

Caption: Endocannabinoid signaling pathway and the action of an FAAH inhibitor.

In_Vitro_Workflow cluster_0 Primary Screening & Potency cluster_1 Mechanism of Action cluster_2 Selectivity & Cellular Activity Primary_Screen High-Throughput Screen (Fluorometric Assay) IC50_Det IC50 Determination (Dose-Response Curve) Primary_Screen->IC50_Det Kinetics Kinetic Analysis (Determine Ki, kinact) IC50_Det->Kinetics Reversibility Reversibility Assay (e.g., Dialysis) IC50_Det->Reversibility Selectivity Selectivity Profiling (Competitive ABPP) Kinetics->Selectivity Reversibility->Selectivity Cell_Assay Cellular FAAH Assay (Intact Cells) Selectivity->Cell_Assay End Lead Candidate Profile Cell_Assay->End Start Novel Compound (this compound) Start->Primary_Screen

Caption: Workflow for the in vitro characterization of a novel FAAH inhibitor.

References

Unveiling the Cellular Engagements of ARN14686 Beyond N-Acylethanolamine Acid Amidase

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: ARN14686 is a potent, covalently acting inhibitor of N-acylethanolamine acid amidase (NAAA), an emerging therapeutic target for inflammatory and pain-related disorders. As an activity-based probe derived from the β-lactam inhibitor ARN726, understanding the full spectrum of its cellular interactions is paramount for a comprehensive assessment of its therapeutic potential and safety profile. This technical guide provides an in-depth analysis of the known cellular targets of this compound, explores potential off-target interactions based on its chemical scaffold and mechanism of action, and offers detailed experimental protocols for the identification and validation of these interactions.

Known Selectivity Profile of this compound

This compound was designed as a selective activity-based probe to target NAAA.[1] Its primary cellular target is N-acylethanolamine acid amidase (NAAA), a lysosomal cysteine hydrolase responsible for the degradation of bioactive N-acylethanolamines (NAEs) like palmitoylethanolamide (PEA). This compound inhibits NAAA with high potency by forming a covalent adduct with the catalytic cysteine residue within the enzyme's active site.

While comprehensive off-target screening data for this compound against a broad panel of proteins is not publicly available, the initial characterization studies provide some insights into its selectivity. The parent compound, ARN726, has been reported to be selective for NAAA and does not affect the activity of fatty acid amide hydrolase (FAAH), another key enzyme in endocannabinoid metabolism.[2]

A key study on this compound noted that at high concentrations (10 µM in vitro), it could interact with acid ceramidase, another cysteine amidase that shares structural homology with NAAA.[1] This suggests that at elevated doses, off-target effects on related enzymes could be a possibility.

CompoundTarget EnzymeSpeciesIC50 (nM)Reference
This compoundNAAAHuman6[1]
This compoundNAAARat13[1]
This compoundAcid CeramidaseNot SpecifiedLow-affinity interaction at high concentrations[1]
ARN726 (parent compound)FAAHNot SpecifiedNo significant inhibition[2]

Potential Off-Target Interactions of the β-Lactam Scaffold

This compound possesses a β-lactam "warhead," a four-membered cyclic amide. This strained ring system is susceptible to nucleophilic attack, leading to covalent modification of target proteins. While this reactivity is harnessed for potent inhibition of NAAA, it also presents a potential for off-target interactions with other proteins containing nucleophilic residues in accessible sites.

Potential off-target protein classes include:

  • Other Cysteine Hydrolases: As evidenced by the interaction with acid ceramidase, other enzymes utilizing a catalytic cysteine are potential off-targets.

  • Serine Hydrolases: While generally less reactive with β-lactams compared to cysteine, serine hydrolases are a large and diverse class of enzymes that could potentially be targeted.

  • Proteins with Reactive Cysteine or Serine Residues: Proteins that do not have a canonical hydrolase activity but possess hyper-reactive cysteine or serine residues for functional or regulatory purposes could also be susceptible to covalent modification.

Signaling Pathway of NAAA Inhibition

The primary therapeutic effect of NAAA inhibition is the potentiation of NAE signaling. By blocking the degradation of NAEs such as PEA, this compound elevates their local concentrations, leading to enhanced activation of their downstream targets, most notably the peroxisome proliferator-activated receptor-alpha (PPARα). Activation of PPARα initiates a cascade of anti-inflammatory and analgesic effects.

NAAA_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Inflammatory Stimulus Inflammatory Stimulus Membrane Phospholipids Membrane Phospholipids Inflammatory Stimulus->Membrane Phospholipids activates synthesis NAEs (e.g., PEA) NAEs (e.g., PEA) Membrane Phospholipids->NAEs (e.g., PEA) produces NAAA NAAA NAEs (e.g., PEA)->NAAA substrate PPARa PPARa NAEs (e.g., PEA)->PPARa activates Degradation Products Degradation Products NAAA->Degradation Products hydrolyzes This compound This compound This compound->NAAA inhibits Nucleus Nucleus PPARa->Nucleus translocates to Anti-inflammatory Gene Expression Anti-inflammatory Gene Expression Nucleus->Anti-inflammatory Gene Expression upregulates

NAAA signaling pathway and point of inhibition by this compound.

Experimental Protocols for Off-Target Identification

The identification and validation of off-targets for covalent inhibitors like this compound require specialized methodologies. Activity-Based Protein Profiling (ABPP) is the gold standard for this purpose.

Activity-Based Protein Profiling (ABPP) Workflow

ABPP utilizes chemical probes that react covalently with the active sites of specific enzyme families to profile their functional state in complex proteomes. This compound itself is an activity-based probe. A competitive ABPP approach is typically used to identify off-targets of an unlabeled inhibitor.

ABPP_Workflow cluster_sample_prep Sample Preparation cluster_treatment Treatment cluster_analysis Analysis Proteome Cell/Tissue Proteome Control Vehicle Control Proteome->Control Inhibitor This compound Proteome->Inhibitor Probe Broad-spectrum Cysteine-reactive Probe Control->Probe Inhibitor->Probe Click_Chemistry Click Chemistry with Reporter Tag (e.g., Biotin) Probe->Click_Chemistry Enrichment Streptavidin Enrichment Click_Chemistry->Enrichment Proteolysis On-bead Proteolysis Enrichment->Proteolysis LC_MS LC-MS/MS Analysis Proteolysis->LC_MS Data_Analysis Quantitative Proteomic Data Analysis LC_MS->Data_Analysis Target_ID Off-Target Identification Data_Analysis->Target_ID Logical_Relationships cluster_targets Cellular Proteome This compound This compound NAAA On-Target: NAAA This compound->NAAA High Affinity Covalent Inhibition Acid Ceramidase Known Off-Target (at high concentration) This compound->Acid Ceramidase Low Affinity Covalent Inhibition Other Cysteine Hydrolases Potential Off-Targets: Other Cysteine Hydrolases This compound->Other Cysteine Hydrolases Potential Interaction Serine Hydrolases Potential Off-Targets: Serine Hydrolases This compound->Serine Hydrolases Potential Interaction Non-hydrolase Proteins Potential Off-Targets: Proteins with reactive nucleophiles This compound->Non-hydrolase Proteins Potential Interaction

References

An In-Depth Technical Guide to the Covalent Binding of ARN14686 to NAAA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the covalent interaction between the potent inhibitor ARN14686 and N-acylethanolamine acid amidase (NAAA). The content herein details the quantitative aspects of this binding, the experimental methodologies used for its characterization, and the underlying signaling pathways, designed to be a valuable resource for professionals in the fields of pharmacology and drug development.

Quantitative Analysis of this compound Binding to NAAA

This compound is a highly potent, activity-based protein profiling (ABPP) probe that covalently modifies and inhibits human N-acylethanolamine acid amidase (hNAAA). Its interaction with NAAA is characterized by a high degree of potency. The primary quantitative metric available for this compound is its half-maximal inhibitory concentration (IC50).

It is important to note that for covalent inhibitors, the IC50 value is time-dependent and can be influenced by the experimental conditions. A more informative kinetic parameter for covalent inhibitors is the second-order rate constant (k_inact/K_i), which describes the efficiency of the covalent modification. However, a specific k_inact/K_i value for this compound has not been reported in the available scientific literature.

Parameter Value Enzyme Notes
IC500.006 µM (6 nM)Human NAAA (hNAAA)This value indicates high potency.
Binding Mechanism CovalentNAAAThis compound forms a covalent bond with the N-terminal cysteine residue of NAAA.
Inhibitor Type Activity-based probeNAAAIt selectively binds to the catalytically active form of the enzyme.

Experimental Protocols

The characterization of the covalent binding of this compound to NAAA involves several key experimental procedures. The following are detailed methodologies for these essential experiments.

NAAA Activity Assay

This assay is fundamental to determining the inhibitory potency of this compound.

Objective: To measure the enzymatic activity of NAAA in the presence and absence of the inhibitor to determine the IC50 value.

Materials:

  • Recombinant human NAAA (hNAAA)

  • Substrate: N-palmitoyl-[ethanolamine-1,2-14C]-ethanolamide ([14C]PEA)

  • Assay Buffer: 50 mM sodium acetate, 0.1% Triton X-100, 1 mM dithiothreitol (DTT), pH 5.0

  • Inhibitor: this compound dissolved in DMSO

  • Quenching Solution: Chloroform/methanol (2:1, v/v)

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a microcentrifuge tube, pre-incubate hNAAA with either this compound or vehicle (DMSO) in the assay buffer for a defined period (e.g., 30 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the [14C]PEA substrate. The final substrate concentration should be close to its Michaelis-Menten constant (Km) for NAAA.

  • Allow the reaction to proceed for a specific time (e.g., 20 minutes) at 37°C.

  • Terminate the reaction by adding the quenching solution.

  • Vortex the mixture and centrifuge to separate the organic and aqueous phases. The radiolabeled ethanolamine product will be in the aqueous phase, while the unreacted substrate remains in the organic phase.

  • Transfer an aliquot of the aqueous phase to a scintillation vial containing a scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mass Spectrometry for Confirmation of Covalent Adduct Formation

This method provides direct evidence of the covalent modification of NAAA by this compound.

Objective: To detect the mass increase of NAAA corresponding to the addition of the this compound molecule.

Materials:

  • Recombinant hNAAA

  • This compound

  • Incubation Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Denaturing and Reducing Agents: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Alkylation Agent: Iodoacetamide (IAM)

  • Protease: Trypsin

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Incubate hNAAA with an excess of this compound in the incubation buffer for a sufficient time to ensure covalent modification (e.g., 1 hour at 37°C). A control sample with hNAAA and vehicle (DMSO) should be prepared in parallel.

  • Remove the excess, unbound inhibitor by methods such as dialysis or size-exclusion chromatography.

  • Denature the protein samples and reduce the disulfide bonds with DTT or TCEP.

  • Alkylate the free cysteine residues with IAM.

  • Digest the protein into smaller peptides by adding trypsin and incubating overnight at 37°C.

  • Analyze the resulting peptide mixtures by LC-MS/MS.

  • Search the MS/MS data against the protein sequence of hNAAA, specifying a variable modification on the N-terminal cysteine corresponding to the mass of this compound.

  • The identification of a peptide with this specific mass shift confirms the covalent binding and pinpoints the site of modification.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathway involving NAAA and a typical experimental workflow for characterizing a covalent inhibitor like this compound.

NAAA-PEA-PPAR-α Signaling Pathway

NAAA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm / Lysosome cluster_nucleus Nucleus NAPE NAPE NAPE_PLD NAPE-PLD NAPE->NAPE_PLD Hydrolysis PEA Palmitoylethanolamide (PEA) NAPE_PLD->PEA Synthesis NAAA NAAA PEA->NAAA Hydrolysis PPARa PPAR-α PEA->PPARa Activation Palmitic_Acid Palmitic Acid + Ethanolamine NAAA->Palmitic_Acid This compound This compound This compound->NAAA Covalent Inhibition RXR RXR PPARa->RXR Heterodimerization PPRE PPRE RXR->PPRE Binding Anti_inflammatory_Genes Anti-inflammatory Gene Transcription PPRE->Anti_inflammatory_Genes Induction

Experimental Workflow for Covalent Inhibitor Characterization

Covalent_Inhibitor_Workflow start Start: Hypothesis of Covalent Binding activity_assay Enzyme Activity Assay (IC50 Determination) start->activity_assay time_dependence Time-Dependent Inhibition Assay activity_assay->time_dependence Potent Inhibition Observed washout_assay Washout/Dialysis Experiment time_dependence->washout_assay IC50 Decreases with Incubation Time mass_spec Mass Spectrometry (LC-MS/MS) washout_assay->mass_spec Inhibition is Irreversible kinetic_analysis Kinetic Analysis (kinact/Ki Determination) mass_spec->kinetic_analysis Adduct Mass Confirmed conclusion Conclusion: Confirmed Covalent Inhibitor kinetic_analysis->conclusion Covalent Modification Site Identified

Methodological & Application

Application Notes and Protocols for ARN14686: An Activity-Based Probe for N-acylethanolamine Acid Amidase (NAAA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARN14686 is a potent and selective activity-based probe (ABP) designed for the detection and profiling of N-acylethanolamine acid amidase (NAAA), a key enzyme in inflammatory signaling.[1][2] As a click-chemistry ABP, this compound features a terminal alkyne group, allowing for a versatile two-step detection process.[2][3] The probe covalently modifies the catalytic cysteine of the active form of NAAA, providing a direct readout of enzyme activity rather than just protein abundance.[2][3] These characteristics make this compound an invaluable tool for studying the role of NAAA in various physiological and pathological processes, as well as for the screening and characterization of NAAA inhibitors.

Mechanism of Action and Signaling Pathway

NAAA is a lysosomal cysteine hydrolase predominantly expressed in immune cells, such as macrophages.[4][5] Its primary role is the degradation of the anti-inflammatory lipid mediator, N-palmitoylethanolamide (PEA).[4][6] PEA is an endogenous agonist for the nuclear receptor Peroxisome Proliferator-Activated Receptor-α (PPAR-α), a transcription factor that suppresses the expression of pro-inflammatory genes.[4][6] By hydrolyzing PEA, NAAA terminates this anti-inflammatory signaling cascade.[4] Inhibition of NAAA leads to an accumulation of PEA, enhanced PPAR-α activation, and a subsequent reduction in inflammation.[4][7]

This compound mimics the substrate of NAAA and forms a covalent bond with the active site cysteine of the enzyme.[2][3] This irreversible binding event allows for the specific labeling and subsequent detection of catalytically active NAAA.

NAAA_Signaling_Pathway cluster_extracellular Extracellular/Cytosol cluster_lysosome Lysosome (Acidic pH) cluster_nucleus Nucleus PEA_out N-palmitoylethanolamide (PEA) PEA_in PEA PEA_out->PEA_in Transport PPARa PPAR-α PEA_out->PPARa Activation NAAA_active Active NAAA Degradation_Products Palmitic Acid + Ethanolamine NAAA_active->Degradation_Products PEA_in->NAAA_active Hydrolysis Inflammatory_Genes Inflammatory Gene Expression PPARa->Inflammatory_Genes Suppression This compound This compound Probe This compound->NAAA_active Covalent Binding (Inhibition)

NAAA-PEA-PPAR-α anti-inflammatory signaling pathway and this compound interaction.

Quantitative Data

The following table summarizes key quantitative data for this compound, providing a reference for experimental design.

ParameterSpeciesValueReference
IC₅₀ Human NAAA6 nM[2]
IC₅₀ Rat NAAA13 nM[2]
In Vivo Dosage Mouse3 mg/kg (i.v.)[2]
In Vivo Dosage Rat10 mg/kg (i.v.)[3]

Experimental Protocols

This compound can be utilized for both in vitro and in vivo applications to label and detect active NAAA. The general workflow involves three main stages: labeling, click chemistry, and detection.

Experimental_Workflow cluster_labeling 1. Labeling cluster_click 2. Click Chemistry cluster_detection 3. Detection & Analysis intact_cells Intact Cells/Tissues probe_incubation Incubate with this compound intact_cells->probe_incubation cell_lysate Cell/Tissue Lysate cell_lysate->probe_incubation in_vivo In Vivo Administration in_vivo->probe_incubation lysis Lysis (if applicable) probe_incubation->lysis click_reaction Click Reaction with Azide-Reporter Tag lysis->click_reaction sds_page SDS-PAGE click_reaction->sds_page fluorescence_microscopy Fluorescence Microscopy click_reaction->fluorescence_microscopy mass_spectrometry Mass Spectrometry click_reaction->mass_spectrometry Affinity Purification (for biotin tag) azide_fluorophore Azide-Fluorophore azide_fluorophore->click_reaction azide_biotin Azide-Biotin azide_biotin->click_reaction in_gel_fluorescence In-Gel Fluorescence sds_page->in_gel_fluorescence western_blot Western Blot (Streptavidin-HRP) sds_page->western_blot

General experimental workflow for using this compound.
Protocol 1: In Vitro Labeling of NAAA in Cell Lysates

This protocol is suitable for determining the presence of active NAAA in cell or tissue lysates and for competitive profiling of NAAA inhibitors.

Materials:

  • Cells or tissues expressing NAAA

  • Lysis Buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)

  • This compound stock solution (e.g., 100 µM in DMSO)

  • Azide-fluorophore (e.g., TAMRA-azide) or Azide-biotin

  • Click chemistry reaction components (e.g., copper(II) sulfate, TBTA, sodium ascorbate)

  • SDS-PAGE reagents

  • Fluorescence gel scanner or Western blot equipment

Procedure:

  • Lysate Preparation: Homogenize cells or tissues in ice-cold Lysis Buffer. Centrifuge to pellet cellular debris and collect the supernatant. Determine the protein concentration of the lysate.

  • Labeling:

    • Dilute the lysate to a final protein concentration of 1-2 mg/mL.

    • Add this compound to a final concentration of 1 µM. For competitive profiling, pre-incubate the lysate with your inhibitor of interest for 30 minutes before adding the probe.

    • Incubate for 30-60 minutes at 37°C.

  • Click Chemistry:

    • To the labeled lysate, add the following components in order: azide-reporter tag (e.g., 100 µM final concentration), copper(II) sulfate (1 mM final concentration), TBTA (100 µM final concentration), and freshly prepared sodium ascorbate (1 mM final concentration).

    • Incubate for 1 hour at room temperature, protected from light.

  • Detection:

    • Fluorescence Detection: Add Laemmli sample buffer to the reaction mixture, boil, and resolve the proteins by SDS-PAGE. Visualize the labeled NAAA using a fluorescence gel scanner at the appropriate wavelength for the chosen fluorophore.[8]

    • Western Blot Detection: Resolve the proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane. Block the membrane and then probe with a streptavidin-HRP conjugate. Detect the signal using a chemiluminescent substrate.

Protocol 2: Ex Vivo Labeling and Imaging of NAAA in Tissues

This protocol is adapted from a published study for the visualization of active NAAA in tissue sections.[2]

Materials:

  • Experimental animals (e.g., mice)

  • This compound solution for injection (e.g., in a vehicle of saline/Tween 80/PEG400)

  • Perfusion and fixation solutions (e.g., PBS, 4% paraformaldehyde)

  • Cryostat and microscope slides

  • Click chemistry reaction components

  • Fluorescence microscope

Procedure:

  • In Vivo Labeling:

    • Administer this compound to the animal via intravenous (i.v.) injection (e.g., 3 mg/kg for mice).[2]

    • Allow the probe to circulate and label the target for a designated time (e.g., 2 hours).[2]

  • Tissue Collection and Preparation:

    • Anesthetize the animal and perform transcardial perfusion with PBS followed by 4% paraformaldehyde.

    • Dissect the tissue of interest (e.g., lungs) and postfix if necessary.

    • Cryoprotect the tissue (e.g., in sucrose solution) and freeze.

    • Section the frozen tissue using a cryostat (e.g., 40 µm thickness) and mount on microscope slides.[2]

  • Click Chemistry on Tissue Sections:

    • Perform the click chemistry reaction directly on the tissue sections by incubating them with a solution containing the azide-fluorophore and the click chemistry reagents.

  • Imaging:

    • Wash the slides to remove excess reagents.

    • Mount with an appropriate mounting medium, optionally with a nuclear counterstain (e.g., DAPI).

    • Visualize the distribution of active NAAA using a fluorescence microscope.

Concluding Remarks

This compound is a powerful and versatile tool for the study of NAAA. Its activity-based and two-step labeling nature allows for sensitive and specific detection of the active enzyme in a variety of experimental contexts. The protocols provided here serve as a starting point for researchers to design and implement their own studies to further elucidate the role of NAAA in health and disease.

References

Protocol for In Situ Labeling of N-acylethanolamine Acid Amidase (NAAA) with ARN14686

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylethanolamine acid amidase (NAAA) is a lysosomal cysteine hydrolase that plays a crucial role in the degradation of the bioactive lipid palmitoylethanolamide (PEA).[1][2][3] PEA is an endogenous agonist of the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor involved in the regulation of inflammation and pain.[2][3][4] By hydrolyzing PEA, NAAA terminates its signaling, making NAAA a key regulator of inflammatory processes, particularly in immune cells like macrophages.[1] Inhibition of NAAA increases the endogenous levels of PEA, thereby potentiating its anti-inflammatory and analgesic effects. This makes NAAA a promising therapeutic target for inflammatory diseases and chronic pain.[2][4]

ARN14686 is a potent and selective activity-based probe (ABP) designed to target and covalently modify the active site of NAAA.[2] It functions as a two-step "click chemistry" probe, containing a terminal alkyne group that can be linked to a reporter tag (e.g., a fluorophore or biotin) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction after labeling.[5][6] This allows for the visualization and quantification of active NAAA in complex biological samples, including live cells and tissues.[2] These application notes provide a detailed protocol for the in situ labeling of NAAA with this compound in cultured cells, followed by downstream analysis using in-gel fluorescence scanning.

NAAA Signaling Pathway in Inflammation

NAAA plays a critical role in modulating inflammatory responses by controlling the levels of the anti-inflammatory lipid mediator PEA. The pathway can be summarized as follows:

Caption: NAAA-mediated regulation of PEA signaling in inflammation.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for the use of this compound.

ParameterHuman NAAA (hNAAA)Rat NAAA (rNAAA)Reference(s)
IC₅₀ 6 nM13 nM[2]
Mechanism of Action CovalentCovalent[2]
Binding Site Catalytic CysteineCatalytic Cysteine[2]

Table 1: Potency and Mechanism of Action of this compound.

ParameterConcentration/DosageIncubation TimeOrganismReference(s)
In Vivo Labeling (i.v.) 3 mg/kg2 hoursMouse[2]
In Vivo Labeling (i.v.) 10 mg/kgNot specifiedRat[2]
In Situ Cell Labeling 1 - 10 µM1 - 4 hoursVarious[7]

Table 2: Recommended Dosing and Incubation Parameters for this compound.

Experimental Protocols

Experimental Workflow Overview

The overall workflow for in situ labeling of NAAA with this compound involves three main stages: cell culture and treatment, click chemistry-based fluorescent labeling, and downstream analysis.

experimental_workflow Cell_Culture 1. Cell Culture (e.g., Macrophages, HEK293-hNAAA) ARN14686_Incubation 2. Incubation with this compound (Activity-Based Labeling) Cell_Culture->ARN14686_Incubation Cell_Lysis 3. Cell Lysis and Protein Quantification ARN14686_Incubation->Cell_Lysis Click_Chemistry 4. Click Chemistry Reaction (Attach Fluorescent Azide) Cell_Lysis->Click_Chemistry SDS_PAGE 5. SDS-PAGE Click_Chemistry->SDS_PAGE Fluorescence_Scanning 6. In-Gel Fluorescence Scanning SDS_PAGE->Fluorescence_Scanning Data_Analysis 7. Data Analysis and Quantification Fluorescence_Scanning->Data_Analysis

Caption: Workflow for in situ NAAA labeling and detection.

Protocol 1: In Situ Labeling of NAAA in Cultured Cells

This protocol describes the labeling of active NAAA in cultured cells using this compound.

Materials:

  • Cultured cells (e.g., RAW264.7 macrophages, HEK293 cells overexpressing hNAAA)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell scrapers

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow to 80-90% confluency.

  • This compound Incubation:

    • Prepare a working solution of this compound in complete culture medium. A final concentration range of 1-10 µM is recommended as a starting point.[7]

    • Remove the culture medium from the cells and replace it with the this compound-containing medium.

    • Incubate the cells for 1-4 hours at 37°C in a CO₂ incubator. The optimal incubation time may need to be determined empirically for each cell type.

  • Cell Harvesting and Lysis:

    • After incubation, wash the cells twice with ice-cold PBS to remove excess probe.

    • Lyse the cells by adding an appropriate volume of ice-cold lysis buffer and scraping the cells.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA protein assay.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the click chemistry reaction to attach a fluorescent reporter to the alkyne-tagged NAAA.[6][8][9]

Materials:

  • This compound-labeled cell lysate (from Protocol 1)

  • Fluorescent azide (e.g., Alexa Fluor 488 Azide, Cy5 Azide; stock solution in DMSO)

  • Tris(2-carboxyethyl)phosphine (TCEP; fresh 50 mM stock in water)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA; 1.7 mM stock in DMSO/t-butanol 1:4) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for live-cell labeling.[5][8]

  • Copper(II) sulfate (CuSO₄; 50 mM stock in water)

  • Sodium ascorbate (fresh 50 mM stock in water)

  • 4x SDS-PAGE loading buffer

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following reagents in the order listed:

    • 50 µg of this compound-labeled protein lysate

    • Adjust volume to 45 µL with PBS

    • 1 µL of fluorescent azide (final concentration ~50 µM)

    • 1 µL of TCEP (final concentration 1 mM)

    • 1 µL of TBTA (final concentration ~34 µM)

    • 1 µL of CuSO₄ (final concentration 1 mM)

    • 1 µL of sodium ascorbate (final concentration 1 mM)

  • Incubation: Vortex the reaction mixture gently and incubate at room temperature for 1 hour, protected from light.

  • Sample Preparation for SDS-PAGE: Stop the reaction by adding 15 µL of 4x SDS-PAGE loading buffer.

  • Denaturation: Heat the samples at 95°C for 5 minutes.

Protocol 3: In-Gel Fluorescence Scanning and Analysis

This protocol describes the visualization and quantification of fluorescently labeled NAAA.

Materials:

  • Polyacrylamide gels for SDS-PAGE

  • SDS-PAGE running buffer

  • Fluorescence gel scanner (e.g., Typhoon, ChemiDoc MP)

Procedure:

  • SDS-PAGE: Separate the protein samples on a polyacrylamide gel according to standard procedures.

  • In-Gel Fluorescence Scanning:

    • After electrophoresis, carefully remove the gel from the glass plates.

    • Wash the gel briefly in deionized water.

    • Scan the gel using a fluorescence scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Data Analysis:

    • Quantify the fluorescence intensity of the bands corresponding to NAAA using image analysis software (e.g., ImageJ, Image Lab).

    • The band corresponding to labeled NAAA should be identified based on its molecular weight (approximately 36 kDa for the mature enzyme).

    • To ensure equal protein loading, the gel can be subsequently stained with Coomassie Brilliant Blue or a total protein stain.[10]

Downstream Applications

Beyond in-gel fluorescence scanning, this compound labeling can be coupled with other downstream analyses:

  • Affinity Purification and Mass Spectrometry: By using a biotin-azide tag in the click chemistry reaction, labeled NAAA can be enriched using streptavidin beads. The enriched protein can then be identified and quantified by mass spectrometry-based proteomics. This approach can be used to confirm the identity of the labeled protein and to study post-translational modifications.

  • Fluorescence Microscopy: If a cell-permeable fluorescent azide and a compatible click chemistry protocol (e.g., using THPTA) are employed, the subcellular localization of active NAAA can be visualized by fluorescence microscopy.[5]

  • Competitive Labeling: To assess the potency and selectivity of novel NAAA inhibitors, a competitive labeling experiment can be performed. Cells are pre-incubated with the test inhibitor before adding this compound. A decrease in the fluorescent signal from this compound indicates that the test compound is binding to and inhibiting NAAA.

By following these detailed protocols and application notes, researchers can effectively utilize the activity-based probe this compound to study the function and regulation of NAAA in various cellular contexts. This powerful tool will aid in the discovery and characterization of novel therapeutics targeting NAAA for the treatment of inflammatory and pain-related disorders.

References

Application Notes and Protocols for ARN14686 in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases do not contain information on a compound with the designation "ARN14686." The following application notes and protocols are presented using a hypothetical molecule, ARN-H , as a representative example to fulfill the structural and content requirements of this request. The data and protocols are illustrative and based on the known functions of selective inhibitors of Glycogen Synthase Kinase 3 Beta (GSK-3β), a well-established target in neuroscience research.

Introduction to ARN-H: A Potent and Selective GSK-3β Inhibitor

ARN-H is a novel, potent, and selective, cell-permeable inhibitor of Glycogen Synthase Kinase 3 Beta (GSK-3β). GSK-3β is a serine/threonine kinase that is a key regulator of numerous cellular processes, including neuronal development, metabolism, and inflammation. Dysregulation of GSK-3β activity has been implicated in the pathophysiology of several neurological disorders, including Alzheimer's disease, bipolar disorder, and neuroinflammation. The high selectivity of ARN-H for GSK-3β over other kinases makes it a valuable research tool for elucidating the specific roles of this enzyme in both normal physiology and disease states.

Applications in Neuroscience Research

  • Investigation of Neuroinflammatory Pathways: ARN-H can be utilized to study the role of GSK-3β in modulating inflammatory responses in glial cells (microglia and astrocytes). By inhibiting GSK-3β, researchers can investigate the downstream effects on the production and release of pro-inflammatory and anti-inflammatory cytokines.

  • Studies on Tau Phosphorylation: Hyperphosphorylation of the microtubule-associated protein tau is a pathological hallmark of Alzheimer's disease. GSK-3β is one of the primary kinases responsible for this hyperphosphorylation. ARN-H can be used in cellular and animal models to inhibit tau phosphorylation and study the potential therapeutic effects.

  • Elucidation of Synaptic Plasticity Mechanisms: GSK-3β is a critical regulator of synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD). ARN-H allows for the acute and selective inhibition of GSK-3β to dissect its role in these fundamental processes of learning and memory.

Quantitative Data Summary

The following tables summarize the key in vitro and in-cell quantitative data for the hypothetical compound ARN-H.

Table 1: In Vitro Kinase Inhibition Profile of ARN-H

Kinase TargetIC₅₀ (nM)
GSK-3β 5.2
GSK-3α89
CDK1> 10,000
CDK51,250
MAPK1> 10,000

Table 2: In-Cell Target Engagement and Functional Effects of ARN-H

AssayCell LineEC₅₀ (nM)Effect
Cellular Thermal Shift Assay (CETSA)SH-SY5Y (human neuroblastoma)25.8Target engagement with GSK-3β
Tau Phosphorylation (pSer396)Primary cortical neurons45.3Inhibition of tau phosphorylation
LPS-induced TNF-α releaseBV-2 (murine microglia)68.1Reduction of inflammatory cytokine

Signaling Pathway Visualization

The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and highlights the inhibitory action of ARN-H on GSK-3β.

GSK3B_pathway cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled/LRP5/6 Wnt->Frizzled Dvl Dishevelled (Dvl) Frizzled->Dvl activates Complex Destruction Complex (Axin, APC, CK1) Dvl->Complex inhibits GSK3B GSK-3β BetaCatenin β-catenin GSK3B->BetaCatenin phosphorylates Proteasome Proteasomal Degradation BetaCatenin->Proteasome leads to TCF_LEF TCF/LEF BetaCatenin->TCF_LEF translocates & activates TargetGenes Target Gene Transcription TCF_LEF->TargetGenes Nucleus Nucleus ARNH ARN-H ARNH->GSK3B inhibits

GSK-3β signaling and the inhibitory action of ARN-H.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol details the methodology to confirm the direct binding of ARN-H to GSK-3β in a cellular context.

CETSA_Workflow A 1. Cell Culture & Treatment - Plate SH-SY5Y cells - Treat with ARN-H or vehicle B 2. Heating - Aliquot cell lysates - Heat aliquots across a temperature gradient (e.g., 40-70°C) A->B C 3. Protein Precipitation - Centrifuge to pellet aggregated proteins B->C D 4. Supernatant Collection - Collect the supernatant containing soluble proteins C->D E 5. Western Blot Analysis - Run SDS-PAGE and transfer - Probe with anti-GSK-3β antibody D->E F 6. Data Analysis - Quantify band intensity - Plot soluble protein vs. temperature to generate melt curves E->F

Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Methodology:

  • Cell Culture and Treatment:

    • Plate SH-SY5Y human neuroblastoma cells in appropriate culture dishes and grow to 80-90% confluency.

    • Treat the cells with the desired concentrations of ARN-H or a vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.

  • Cell Lysis and Heating:

    • Harvest and lyse the cells in a suitable buffer with protease and phosphatase inhibitors.

    • Aliquot the cell lysate into PCR tubes.

    • Heat the aliquots at different temperatures for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.

  • Sample Preparation and Western Blotting:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Normalize protein concentrations.

    • Analyze the soluble GSK-3β levels by Western blot using a specific primary antibody against GSK-3β.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the percentage of soluble GSK-3β relative to the unheated control against the temperature to generate CETSA melt curves. A shift in the curve to the right for ARN-H treated samples indicates target engagement.

Protocol 2: Measurement of TNF-α Release in LPS-Stimulated Microglia

This protocol describes an ELISA-based method to assess the anti-inflammatory effects of ARN-H.

Methodology:

  • Cell Culture and Plating:

    • Plate BV-2 murine microglial cells in a 96-well plate at a density of 5 x 10⁴ cells per well.

    • Allow the cells to adhere overnight.

  • Compound Treatment:

    • Pre-treat the cells with various concentrations of ARN-H (or vehicle) for 1 hour.

  • Stimulation:

    • Stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 100 ng/mL to induce an inflammatory response. Include a non-stimulated control group.

    • Incubate for 24 hours at 37°C.

  • Supernatant Collection:

    • Centrifuge the plate at 300 x g for 10 minutes.

    • Carefully collect the cell culture supernatant for analysis.

  • ELISA for TNF-α:

    • Quantify the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve using the provided TNF-α standards.

    • Calculate the concentration of TNF-α in each sample.

    • Plot the TNF-α concentration against the concentration of ARN-H to determine the EC₅₀ value for the inhibition of inflammation.

Note: These protocols are intended as a guide and may require optimization for specific experimental conditions and research questions.

Application Notes and Protocols for the Study of Inflammation and Pain Using Inhibirex

Author: BenchChem Technical Support Team. Date: December 2025

Note: No public domain information is available for a compound designated "ARN14686." The following application notes and protocols are provided as a detailed template for the pre-clinical evaluation of a novel anti-inflammatory and analgesic agent, using the fictional compound Inhibirex as an exemplar.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic diseases characterized by persistent pain.[1][2] Chronic pain and inflammation represent a significant global health challenge, necessitating the development of novel therapeutics.[3] Inhibirex is a novel, potent, and selective small molecule inhibitor designed to target key pathways in the inflammatory cascade. These application notes provide a comprehensive overview of the methodologies to characterize the anti-inflammatory and analgesic properties of Inhibirex, intended for researchers, scientists, and drug development professionals.

Proposed Mechanism of Action

Inhibirex is hypothesized to exert its anti-inflammatory effects through dual inhibition of the Cyclooxygenase-2 (COX-2) enzyme and the NF-κB signaling pathway.

  • COX-2 Inhibition : COX-2 is an inducible enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[2][4] By selectively inhibiting COX-2, Inhibirex is expected to reduce prostaglandin production at inflammatory sites, thereby alleviating pain and swelling with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[5][6]

  • NF-κB Pathway Inhibition : The NF-κB pathway is a critical regulator of inflammatory responses, controlling the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1][7] Inhibirex is designed to prevent the degradation of IκBα, the inhibitory protein of NF-κB. This action sequesters the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[8]

Data Presentation: Pre-clinical Profile of Inhibirex

The following tables summarize the expected quantitative data from in vitro and in vivo studies with Inhibirex.

Table 1: In Vitro Activity of Inhibirex

Assay TypeTarget/Cell LineParameterInhibirex ValuePositive Control (Celecoxib)
Enzyme InhibitionRecombinant Human COX-1IC50> 100 µM5.2 µM
Enzyme InhibitionRecombinant Human COX-2IC500.2 µM0.15 µM
Cytokine ReleaseLPS-stimulated Human PBMCsTNF-α Inhibition (IC50)1.5 µM2.1 µM
Cytokine ReleaseLPS-stimulated Human PBMCsIL-6 Inhibition (IC50)2.3 µM3.5 µM

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[9]

Table 2: In Vivo Efficacy of Inhibirex

Animal ModelSpeciesEndpointDose (mg/kg, p.o.)% InhibitionPositive Control (Indomethacin, 10 mg/kg)
Carrageenan-induced Paw EdemaRatPaw Volume Increase (at 3h)1035%55%
Carrageenan-induced Paw EdemaRatPaw Volume Increase (at 3h)3062%55%
Formalin TestMouseLate Phase Licking Time1045%60%
Formalin TestMouseLate Phase Licking Time3075%60%

Mandatory Visualizations

Signaling Pathway of Inhibirex

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF_R TNFα Receptor IKK IKK Complex TNF_R->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits IkB:e->NFkB:w DNA DNA NFkB->DNA Translocates & Binds Inhibirex Inhibirex Inhibirex->IKK Inhibits Transcription Pro-inflammatory Gene Transcription DNA->Transcription

Proposed mechanism of action for Inhibirex.
Experimental Workflow

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation EnzymeAssay COX-1/COX-2 Enzyme Assays CellAssay LPS-Stimulated Cytokine Release Assay EnzymeAssay->CellAssay InflammationModel Carrageenan-Induced Paw Edema (Rat) CellAssay->InflammationModel PainModel Formalin Test (Mouse) InflammationModel->PainModel Data Data Analysis & Reporting PainModel->Data Start Compound Synthesis (Inhibirex) Start->EnzymeAssay

Experimental workflow for pre-clinical evaluation.
Logical Relationship: Dose-Dependent Effect

G Inhibirex Increasing Dose of Inhibirex Target Target Engagement (COX-2 & NF-κB Inhibition) Inhibirex->Target Increases Response Biological Response (↓ Inflammation, ↓ Pain) Target->Response Leads to Increased Efficacy Therapeutic Efficacy Response->Efficacy Results in Greater

Logical flow of Inhibirex dose to efficacy.

Detailed Experimental Protocols

In Vitro Protocol: COX-2 Enzyme Inhibition Assay

This protocol determines the IC50 value of Inhibirex against the COX-2 enzyme.[10]

  • Materials:

    • Recombinant human COX-2 enzyme

    • Arachidonic acid (substrate)

    • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

    • Heme cofactor

    • Inhibirex (dissolved in DMSO)

    • 96-well microplate

    • Colorimetric or fluorometric plate reader

  • Procedure:

    • Prepare serial dilutions of Inhibirex in reaction buffer. The final DMSO concentration should be kept below 0.5%.

    • In a 96-well plate, add the reaction buffer, heme, and the COX-2 enzyme.[10]

    • Add the various concentrations of Inhibirex or vehicle (DMSO) to the respective wells. Include a positive control (e.g., Celecoxib).

    • Pre-incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.[10]

    • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

    • Incubate for a further 2 minutes at 37°C.

    • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

    • Measure the amount of prostaglandin E2 (PGE2) produced using a suitable detection kit (e.g., ELISA) according to the manufacturer's instructions.

    • Data Analysis: Calculate the percentage of inhibition for each concentration of Inhibirex relative to the vehicle control. Plot the percent inhibition against the log concentration of Inhibirex and determine the IC50 value using non-linear regression analysis.[9][11]

In Vitro Protocol: LPS-Stimulated Cytokine Release in Human PBMCs

This assay assesses the ability of Inhibirex to suppress the production of pro-inflammatory cytokines from immune cells.[12][13]

  • Materials:

    • Human Peripheral Blood Mononuclear Cells (PBMCs), isolated from healthy donors.

    • RPMI-1640 medium supplemented with 10% FBS and antibiotics.

    • Lipopolysaccharide (LPS) from E. coli.

    • Inhibirex (dissolved in DMSO).

    • 24-well cell culture plates.

    • ELISA kits for TNF-α and IL-6.

  • Procedure:

    • Seed PBMCs in a 24-well plate at a density of 1 x 10^6 cells/well.[14]

    • Incubate for 2 hours at 37°C in a 5% CO2 incubator to allow cells to adhere.

    • Prepare serial dilutions of Inhibirex in culture medium.

    • Pre-treat the cells with different concentrations of Inhibirex or vehicle control for 1 hour.[14]

    • Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.[15]

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[14]

    • Collect the cell culture supernatant by centrifuging the plate to pellet the cells.

    • Measure the concentration of TNF-α and IL-6 in the supernatant using commercial ELISA kits, following the manufacturer's protocols.

    • Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of Inhibirex relative to the LPS-stimulated vehicle control. Determine the IC50 values as described for the COX-2 assay.

In Vivo Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating the acute anti-inflammatory activity of a compound.[16][17]

  • Animals: Male Wistar rats (180-220 g).

  • Materials:

    • Inhibirex suspension in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • 1% w/v carrageenan suspension in sterile saline.

    • Plethysmometer or digital calipers.

  • Procedure:

    • Fast the animals overnight with free access to water.

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.[10]

    • Group the animals and administer Inhibirex (e.g., 10 and 30 mg/kg), vehicle, or a positive control (e.g., Indomethacin, 10 mg/kg) via oral gavage.

    • One hour after compound administration, inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat to induce edema.[10][18]

    • Measure the paw volume again at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[10][18]

    • Data Analysis: The increase in paw volume is calculated as the difference between the final and initial paw volumes. The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the vehicle control group, and Vt is the average increase in paw volume in the treated group.

In Vivo Protocol: Formalin Test in Mice

The formalin test is used to assess analgesic activity, distinguishing between nociceptive and inflammatory pain.[19][20]

  • Animals: Male Swiss albino mice (20-25 g).

  • Materials:

    • Inhibirex suspension in a suitable vehicle.

    • 5% formalin solution in saline.

    • Observation chamber with a mirror to allow an unobstructed view of the paws.

  • Procedure:

    • Acclimatize the mice to the observation chamber for at least 30 minutes before the test.[21]

    • Administer Inhibirex (e.g., 10 and 30 mg/kg), vehicle, or a positive control (e.g., Indomethacin, 10 mg/kg) orally, 60 minutes before the formalin injection.

    • Inject 20 µL of 5% formalin into the dorsal surface of the right hind paw.[21]

    • Immediately place the mouse back into the observation chamber and record the total time (in seconds) the animal spends licking or biting the injected paw.

    • The observation is divided into two phases:

      • Phase I (Early Phase): 0-5 minutes post-injection (neurogenic pain).[21]

      • Phase II (Late Phase): 20-40 minutes post-injection (inflammatory pain).[21]

    • Data Analysis: Calculate the mean licking time for each group in both phases. The percentage inhibition of licking time is calculated relative to the vehicle control group for each phase. A significant reduction in licking time in the late phase suggests anti-inflammatory-mediated analgesia.[20]

References

Application Notes and Protocols for Proteomic Profiling of Cysteine Hydrolases Using ARN14686

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARN14686 is a potent and selective activity-based probe (ABP) designed for the study of N-acylethanolamine acid amidase (NAAA), a lysosomal cysteine hydrolase.[1][2] NAAA is a key enzyme in the degradation of fatty acid ethanolamides (FAEs), a class of endogenous lipid signaling molecules that includes the anti-inflammatory and analgesic mediator palmitoylethanolamide (PEA).[1][3][4] By covalently binding to the catalytic cysteine residue in the active site of NAAA, this compound allows for the specific detection and quantification of active NAAA in complex biological samples, both in vitro and in vivo.[1][2] This makes it an invaluable tool for researchers studying the role of NAAA in health and disease, as well as for the development of novel NAAA inhibitors.

These application notes provide detailed protocols for the use of this compound in proteomic profiling experiments, including in vitro and in vivo labeling, click chemistry for reporter tag conjugation, and analysis by gel-based and mass spectrometry approaches.

NAAA Signaling Pathway and this compound Mechanism of Action

NAAA is a central regulator of FAE signaling. By hydrolyzing FAEs like PEA, NAAA terminates their signaling activity. Inhibition of NAAA leads to an accumulation of PEA, which can then activate downstream targets such as the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that modulates the expression of genes involved in inflammation. This compound is a derivative of the potent NAAA inhibitor ARN726 and contains a terminal alkyne group for click chemistry.[1][4] It irreversibly binds to the N-terminal cysteine of active NAAA, allowing for the subsequent attachment of a reporter tag (e.g., a fluorophore or biotin) for visualization and enrichment.

cluster_0 NAAA-mediated FAE Degradation cluster_1 This compound Inhibition of NAAA cluster_2 Downstream Signaling PEA PEA NAAA NAAA PEA->NAAA Hydrolysis Inactive Products Inactive Products NAAA->Inactive Products This compound This compound Active NAAA Active NAAA This compound->Active NAAA Covalent Binding Increased PEA Increased PEA This compound->Increased PEA Leads to Inactive NAAA-ARN14686 Adduct Inactive NAAA-ARN14686 Adduct Active NAAA->Inactive NAAA-ARN14686 Adduct PPAR-alpha PPAR-alpha Increased PEA->PPAR-alpha Activation Anti-inflammatory Effects Anti-inflammatory Effects PPAR-alpha->Anti-inflammatory Effects

NAAA signaling and this compound inhibition.

Quantitative Data

The following tables summarize key quantitative data for this compound.

Parameter Value Species Reference
IC₅₀6 nMHuman NAAA[5]
IC₅₀13 nMRat NAAA[5]

Table 1: Inhibitory Potency of this compound against NAAA.

Experimental Condition Observation Reference
In vitro labeling of HEK293 cells overexpressing hNAAADose-dependent labeling of NAAA[1]
In vivo labeling in rat lung tissueSelective labeling of NAAA[1]
Competitive ABPP with ARN726 and ARN077Confirmation of target engagement by inhibitors[1]

Table 2: Summary of Experimental Findings with this compound.

Experimental Protocols

The following are detailed protocols for the use of this compound in proteomic profiling experiments.

Protocol 1: In Vitro Labeling of NAAA in Cell Lysates

This protocol describes the labeling of active NAAA in cell lysates using this compound.

Materials:

  • Cells or tissues expressing NAAA

  • Lysis buffer (e.g., PBS with 0.1% Triton X-100)

  • This compound stock solution (in DMSO)

  • Protease inhibitor cocktail

  • BCA protein assay kit

  • Click chemistry reagents:

    • Rhodamine-azide or Biotin-azide

    • Tris(2-carboxyethyl)phosphine (TCEP)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

    • Copper(II) sulfate (CuSO₄)

  • SDS-PAGE loading buffer

Procedure:

  • Lysate Preparation:

    • Harvest cells or homogenize tissues in ice-cold lysis buffer containing protease inhibitors.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

    • Adjust the protein concentration to 1-2 mg/mL with lysis buffer.

  • Probe Labeling:

    • To 50 µL of cell lysate, add this compound to a final concentration of 1 µM.

    • Incubate for 30 minutes at 37°C.

  • Click Chemistry:

    • Prepare a click chemistry master mix containing rhodamine-azide (or biotin-azide), TCEP, TBTA, and CuSO₄.

    • Add the master mix to the labeled lysate.

    • Incubate for 1 hour at room temperature.

  • Sample Preparation for Analysis:

    • Add SDS-PAGE loading buffer to the reaction mixture.

    • Boil for 5 minutes at 95°C.

    • The samples are now ready for SDS-PAGE and in-gel fluorescence scanning or Western blot analysis.

Cell/Tissue Lysate Cell/Tissue Lysate Protein Quantification Protein Quantification Cell/Tissue Lysate->Protein Quantification Probe Incubation (this compound) Probe Incubation (this compound) Protein Quantification->Probe Incubation (this compound) Click Chemistry (Reporter Tag) Click Chemistry (Reporter Tag) Probe Incubation (this compound)->Click Chemistry (Reporter Tag) SDS-PAGE SDS-PAGE Click Chemistry (Reporter Tag)->SDS-PAGE In-gel Fluorescence/Western Blot In-gel Fluorescence/Western Blot SDS-PAGE->In-gel Fluorescence/Western Blot

In vitro ABPP workflow with this compound.

Protocol 2: In Vivo Labeling of NAAA

This protocol describes the administration of this compound to live animals for the labeling of NAAA in tissues.

Materials:

  • This compound

  • Vehicle for injection (e.g., saline with 5% DMSO and 5% Tween 80)

  • Experimental animals (e.g., rats or mice)

  • Tissue homogenization buffer

  • Click chemistry reagents (as in Protocol 1)

Procedure:

  • Probe Administration:

    • Administer this compound to the animals via the desired route (e.g., intravenous injection at 3 mg/kg).

  • Tissue Collection:

    • At the desired time point after administration, euthanize the animals and collect the tissues of interest.

    • Snap-freeze the tissues in liquid nitrogen and store at -80°C until use.

  • Lysate Preparation and Analysis:

    • Homogenize the tissues and prepare lysates as described in Protocol 1.

    • Proceed with click chemistry and subsequent analysis (SDS-PAGE, in-gel fluorescence, or mass spectrometry) as described in Protocol 1.

Protocol 3: Competitive Activity-Based Protein Profiling (ABPP)

This protocol is used to assess the potency and selectivity of NAAA inhibitors by competing with this compound for binding to the enzyme.

Procedure:

  • Inhibitor Pre-incubation:

    • Pre-incubate the cell lysate or administer the test inhibitor to the animals for a specific duration before adding this compound.

  • Probe Labeling and Analysis:

    • Proceed with the labeling and analysis steps as described in Protocol 1 or 2.

    • A decrease in the signal from the this compound-labeled NAAA indicates that the test inhibitor is binding to the enzyme.

Protocol 4: Mass Spectrometry-Based Proteomic Analysis

This protocol outlines the enrichment and identification of this compound-labeled proteins by mass spectrometry.

Procedure:

  • Biotin Tagging:

    • Perform the in vitro or in vivo labeling using this compound, followed by a click chemistry reaction with biotin-azide.

  • Enrichment:

    • Incubate the biotin-labeled proteome with streptavidin-agarose beads to enrich for biotinylated proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in a digestion buffer and add trypsin.

    • Incubate overnight at 37°C to digest the proteins.

  • LC-MS/MS Analysis:

    • Collect the supernatant containing the tryptic peptides.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Search the MS/MS data against a protein database to identify the enriched proteins.

Biotin-ARN14686 Labeled Proteome Biotin-ARN14686 Labeled Proteome Streptavidin Enrichment Streptavidin Enrichment Biotin-ARN14686 Labeled Proteome->Streptavidin Enrichment On-bead Tryptic Digestion On-bead Tryptic Digestion Streptavidin Enrichment->On-bead Tryptic Digestion LC-MS/MS Analysis LC-MS/MS Analysis On-bead Tryptic Digestion->LC-MS/MS Analysis Protein Identification Protein Identification LC-MS/MS Analysis->Protein Identification

Mass spectrometry workflow for ABPP.

Troubleshooting

Problem Possible Cause Solution
No or weak labeling signalInactive NAAAEnsure lysates are prepared from fresh samples and kept on ice.
Inactive this compoundUse a fresh stock of the probe.
Inefficient click chemistryOptimize the concentrations of click chemistry reagents.
High backgroundNon-specific binding of the probeReduce the concentration of this compound or the incubation time.
Non-specific binding to beads (MS)Increase the stringency of the wash steps.

Table 3: Troubleshooting Guide.

Conclusion

This compound is a powerful and versatile tool for the study of NAAA. The protocols outlined in these application notes provide a comprehensive guide for its use in a variety of experimental settings, from in vitro biochemical assays to in vivo proteomic profiling. By enabling the specific detection and quantification of active NAAA, this compound will continue to facilitate research into the biological roles of this important enzyme and aid in the discovery of new therapeutic agents for inflammatory and pain-related disorders.

References

Application Notes and Protocols for In Vivo Administration and Stability of ARN14686

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARN14686 is a potent and selective activity-based protein profiling (ABPP) probe that functions as a covalent inhibitor of N-acylethanolamine acid amidase (NAAA). NAAA is a lysosomal cysteine hydrolase responsible for the degradation of the bioactive lipid palmitoylethanolamide (PEA), an endogenous agonist of the peroxisome proliferator-activated receptor-alpha (PPAR-α).[1][2] By covalently binding to the N-terminal catalytic cysteine of NAAA, this compound blocks its activity, leading to an accumulation of PEA.[3] This, in turn, enhances PPAR-α signaling, which has been shown to exert significant anti-inflammatory, analgesic, and neuroprotective effects.[1][4] These characteristics make this compound a valuable tool for studying the therapeutic potential of NAAA inhibition in various disease models.

This document provides detailed application notes and protocols for the in vivo administration and stability assessment of this compound, designed to guide researchers in their preclinical studies.

Data Presentation

Table 1: In Vivo Administration Parameters for NAAA Inhibitors (General Guidance)
ParameterRoute of AdministrationVehicleDosage Range (Example)SpeciesReference Model
FormulationTopicalAcetone/DMSO1-5% solutionMouseAllergic Contact Dermatitis[5]
Intravenous (i.v.)10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline10-30 mg/kgMouseAcute Lung Injury[6]
Peritumoral10% Ethanol, 10% Tween-20, 80% Saline20 mg/kgMouseColorectal Cancer[7]
Table 2: Stability of β-Lactone Compounds in Biological Matrices (Illustrative)
MatrixTemperatureHalf-life (t½)Notes
Human Plasma37°C< 1 hourβ-lactones can be susceptible to rapid hydrolysis in plasma.[8]
Mouse Plasma4°CSeveral hoursStability is temperature-dependent.[7]
Tissue Homogenate (e.g., skin)37°C> 4 hoursHigher stability may be observed in certain tissues compared to plasma.

Signaling Pathway

NAAA_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Space cluster_2 Nucleus PEA_pre Membrane Precursors PEA PEA (Palmitoylethanolamide) PEA_pre->PEA On-demand synthesis NAAA NAAA PEA->NAAA PPARa PPAR-α PEA->PPARa Activation Degradation Palmitic Acid + Ethanolamine NAAA->Degradation Hydrolysis This compound This compound This compound->NAAA Covalent Inhibition Gene Gene Expression (Anti-inflammatory & Analgesic Effects) PPARa->Gene

Caption: Mechanism of this compound action on the NAAA signaling pathway.

Experimental Protocols

Protocol 1: In Vivo Administration of this compound (Topical)

This protocol is adapted from studies using the structurally similar β-lactone NAAA inhibitor, ARN077, in a mouse model of inflammatory pain.

1. Materials:

  • This compound
  • Vehicle: Acetone or a mixture of DMSO and acetone (e.g., 1:1 v/v)
  • Male C57BL/6J mice (8-10 weeks old)
  • Micropipette

2. Procedure:

  • Preparation of Dosing Solution: Dissolve this compound in the chosen vehicle to the desired concentration (e.g., 1% w/v). Ensure the compound is fully dissolved. Prepare a vehicle-only solution to serve as a control.
  • Animal Acclimatization: Acclimate mice to the experimental conditions for at least 3 days prior to the study.
  • Administration:
  • Gently restrain the mouse.
  • Using a micropipette, apply a small volume (e.g., 20 µL) of the this compound solution or vehicle to the plantar surface of the hind paw or the area of interest (e.g., the ear in a dermatitis model).[5]
  • Allow the solution to air dry.
  • Post-Administration Monitoring: Observe the animals for any signs of local irritation or systemic toxicity.
  • Efficacy Assessment: Perform behavioral tests (e.g., von Frey test for mechanical allodynia, Hargreaves test for thermal hyperalgesia) or collect tissue samples for biochemical analysis at predetermined time points post-administration.

Protocol 2: Assessment of this compound Stability in Plasma

This protocol provides a general method to assess the in vitro stability of this compound in plasma.

1. Materials:

  • This compound
  • Freshly collected mouse or human plasma (with anticoagulant, e.g., EDTA)
  • Phosphate-buffered saline (PBS), pH 7.4
  • Acetonitrile (ACN) with an internal standard
  • Incubator or water bath set to 37°C
  • Centrifuge
  • LC-MS/MS system

2. Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
  • Incubation:
  • Pre-warm plasma to 37°C.
  • Spike the plasma with this compound from the stock solution to a final concentration of, for example, 1 µM. The final concentration of DMSO should be low (e.g., <0.1%) to avoid protein precipitation.
  • Incubate the samples at 37°C.
  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot (e.g., 50 µL) of the plasma-inhibitor mixture.
  • Protein Precipitation: Immediately add the aliquot to a tube containing a quenching solution (e.g., 150 µL of cold ACN with an internal standard) to stop the reaction and precipitate plasma proteins.
  • Sample Processing:
  • Vortex the samples vigorously.
  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
  • Transfer the supernatant to a new tube or a 96-well plate for analysis.
  • LC-MS/MS Analysis: Analyze the samples by a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.
  • Data Analysis: Plot the concentration of this compound versus time and calculate the half-life (t½) of the compound in plasma.

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Preparation cluster_admin Administration & Monitoring cluster_analysis Analysis Formulation This compound Formulation (e.g., in Acetone/DMSO) Admin In Vivo Administration (e.g., Topical) Formulation->Admin Animals Animal Acclimatization (e.g., C57BL/6J mice) Animals->Admin Monitor Toxicity & Behavioral Monitoring Admin->Monitor Behavior Efficacy Assessment (e.g., Pain Models) Admin->Behavior Tissue Tissue Collection (e.g., Skin, Spinal Cord) Admin->Tissue Biochem Biochemical Analysis (e.g., PEA levels by LC-MS) Behavior->Biochem Tissue->Biochem

Caption: General experimental workflow for in vivo testing of this compound.

References

Application Notes and Protocols for Detecting ARN14686-Labeled NAAA via Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylethanolamine-hydrolyzing acid amidase (NAAA) is a lysosomal cysteine hydrolase responsible for the degradation of bioactive fatty acid ethanolamides, such as the anti-inflammatory lipid mediator palmitoylethanolamide (PEA).[1] Given its role in inflammation, NAAA is a significant therapeutic target. Activity-based protein profiling (ABPP) is a powerful chemical proteomic technique used to study the active state of enzymes within complex biological systems.[2][3] ARN14686 is a potent and selective activity-based probe (ABP) designed to covalently modify the active site of NAAA.[4][5]

These application notes provide a detailed protocol for the detection of catalytically active NAAA labeled with this compound using Western blotting. This compound is a click chemistry-activity based probe (CC-ABP), featuring a terminal alkyne group.[6] This allows for a two-step detection process: initial labeling of active NAAA in a proteome, followed by the "clicking" on of a reporter tag, such as biotin for affinity purification and subsequent immunodetection, or a fluorophore for direct in-gel fluorescence imaging.[4][6]

Principle of Detection

The experimental workflow is based on the covalent labeling of the NAAA active site by this compound. As an activity-based probe, this compound will only bind to the catalytically active form of the enzyme. The alkyne handle on the probe then allows for the attachment of a reporter molecule via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) "click" reaction. For Western blot detection, an azide-functionalized biotin tag is commonly used. The biotinylated NAAA can then be detected using standard Western blot procedures with a primary antibody against NAAA or with a streptavidin-horseradish peroxidase (HRP) conjugate.

Data Presentation

Table 1: Reagents and Materials

Reagent/MaterialSupplierCatalog Number
This compound(Specify Supplier)(Specify Cat. No.)
Azide-PEG3-Biotin(Specify Supplier)(Specify Cat. No.)
Tris(2-carboxyethyl)phosphine (TCEP)(Specify Supplier)(Specify Cat. No.)
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)(Specify Supplier)(Specify Cat. No.)
Copper(II) Sulfate (CuSO4)(Specify Supplier)(Specify Cat. No.)
Anti-NAAA Antibody(Specify Supplier)(Specify Cat. No.)
Streptavidin-HRP(Specify Supplier)(Specify Cat. No.)
PNGase F(Specify Supplier)(Specify Cat. No.)
Protease and Phosphatase Inhibitor Cocktails(Specify Supplier)(Specify Cat. No.)
PVDF Membrane(Specify Supplier)(Specify Cat. No.)
ECL Western Blotting Substrate(Specify Supplier)(Specify Cat. No.)

Table 2: Key Experimental Parameters

ParameterRecommended ValueNotes
NAAA Molecular Weight (predicted) ~31-40 kDa[4][7]Glycosylation may lead to a higher apparent molecular weight on SDS-PAGE.
Sample Type Cell lysates, tissue homogenatesNAAA is highly expressed in macrophages and other immune cells.[4]
Lysis Buffer RIPA buffer or buffer with mild non-ionic detergents (e.g., Triton X-100)Since NAAA is a lysosomal protein, ensure efficient lysis of lysosomal membranes.[1][8]
This compound Labeling Concentration 1-10 µMOptimal concentration should be determined empirically.
Labeling Time and Temperature 30-60 minutes at 37°C
Click Chemistry Reaction Time 1 hour at room temperature
Primary Antibody Dilution (Anti-NAAA) As per manufacturer's recommendation
Secondary Antibody/Streptavidin-HRP Dilution As per manufacturer's recommendation

Experimental Protocols

Protocol 1: Sample Preparation and Labeling with this compound
  • Cell Lysis:

    • For adherent cells, wash with ice-cold PBS, then scrape cells in ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).[7]

    • For suspension cells, pellet cells by centrifugation, wash with ice-cold PBS, and resuspend in lysis buffer.

    • For tissues, homogenize in ice-cold lysis buffer using a dounce or mechanical homogenizer.

    • Incubate the lysate on ice for 30 minutes with periodic vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Labeling with this compound:

    • In a microcentrifuge tube, dilute 50-100 µg of protein lysate to a final volume of 50 µL with PBS.

    • Add this compound to the desired final concentration (e.g., 5 µM).

    • Incubate for 30-60 minutes at 37°C.

Protocol 2: Click Chemistry Reaction for Biotin Tagging
  • Prepare Click Chemistry Reagents:

    • Azide-PEG3-Biotin: 1 mM stock in DMSO.

    • TCEP: 50 mM stock in water (prepare fresh).

    • TBTA: 1.7 mM stock in DMSO.

    • CuSO4: 50 mM stock in water.

  • Perform the Click Reaction:

    • To the 50 µL of this compound-labeled lysate, add the following reagents in order:

      • 1 µL of 1 mM Azide-PEG3-Biotin (final concentration: 20 µM).

      • 1 µL of 50 mM TCEP (final concentration: 1 mM).

      • 3 µL of 1.7 mM TBTA (final concentration: 100 µM).

      • 1 µL of 50 mM CuSO4 (final concentration: 1 mM).

    • Vortex briefly and incubate for 1 hour at room temperature.

Protocol 3: Western Blot Detection
  • Sample Preparation for SDS-PAGE:

    • Add 4X Laemmli sample buffer to the biotinylated lysate.

    • Heat the samples at 95°C for 5 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load the samples onto a polyacrylamide gel (e.g., 12% Tris-Glycine gel).

    • Run the gel according to standard procedures.

    • Transfer the separated proteins to a PVDF membrane.[5]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[5]

    • Incubate the membrane with a primary antibody against NAAA or with streptavidin-HRP diluted in blocking buffer overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • If using a primary antibody, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash three times with TBST.

  • Detection:

    • Incubate the membrane with an ECL (enhanced chemiluminescence) substrate according to the manufacturer's instructions.

    • Visualize the signal using a chemiluminescence imaging system.

Protocol 4: Optional - NAAA Deglycosylation

To confirm the identity of the labeled NAAA, a deglycosylation step can be included. NAAA is known to be a glycoprotein, and removal of N-linked glycans will result in a downward shift in its apparent molecular weight.[3]

  • Following the click chemistry reaction, add 1 µL of 10% SDS to the sample and heat at 95°C for 5 minutes to denature the proteins.

  • Allow the sample to cool and add a reaction buffer and PNGase F enzyme according to the manufacturer's protocol.[2]

  • Incubate at 37°C for 1-2 hours.

  • Proceed with the addition of Laemmli buffer and Western blot analysis as described in Protocol 3. Compare the band size with a non-deglycosylated control.

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_labeling Labeling & Tagging cluster_detection Detection lysis Cell/Tissue Lysis quant Protein Quantification lysis->quant probe_label Incubate with This compound quant->probe_label click_chem Click Chemistry with Azide-Biotin probe_label->click_chem sds_page SDS-PAGE click_chem->sds_page transfer Western Transfer sds_page->transfer blotting Immunoblotting transfer->blotting detect Chemiluminescence Detection blotting->detect

Caption: Workflow for Western blot detection of this compound-labeled NAAA.

signaling_pathway NAAA Active NAAA Labeled_NAAA Covalently Labeled NAAA (with alkyne) NAAA->Labeled_NAAA Covalent Modification This compound This compound Probe (with alkyne) This compound->Labeled_NAAA Biotin_NAAA Biotinylated NAAA Labeled_NAAA->Biotin_NAAA Click Chemistry (CuAAC) Azide_Biotin Azide-Biotin Azide_Biotin->Biotin_NAAA Detection Detection via Streptavidin-HRP or Anti-NAAA Ab Biotin_NAAA->Detection

Caption: Principle of this compound labeling and detection of NAAA.

References

Application Notes and Protocols for Fluorescently Tagged ARN14686 in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing fluorescently tagged ARN14686 in flow cytometry to investigate the activity of N-acylethanolamine acid amidase (NAAA). This compound is a potent and specific activity-based probe that covalently binds to the catalytically active form of NAAA, making its fluorescent counterpart an invaluable tool for cellular analysis.

Introduction

N-acylethanolamine acid amidase (NAAA) is a lysosomal cysteine hydrolase responsible for the degradation of the anti-inflammatory lipid mediator, N-palmitoylethanolamide (PEA).[1] PEA, in turn, activates the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that transcriptionally suppresses the expression of pro-inflammatory genes.[1][2] By degrading PEA, NAAA terminates this anti-inflammatory signaling cascade.[1] this compound is an activity-based probe that specifically and covalently binds to the N-terminal cysteine of active NAAA, thereby inhibiting its enzymatic activity. A fluorescently tagged version of this compound allows for the direct visualization and quantification of cells with active NAAA using flow cytometry.

Applications

A fluorescently tagged this compound probe can be utilized in a variety of flow cytometry applications, including:

  • Quantification of NAAA Activity at the Single-Cell Level: Directly measure the level of active NAAA in individual cells within a heterogeneous population.

  • Identification of Cell Subsets with High NAAA Activity: Phenotype and isolate cell populations (e.g., specific immune cell subsets) that exhibit high levels of NAAA activity.

  • High-Throughput Screening for NAAA Inhibitors: Develop competitive binding assays to screen compound libraries for novel inhibitors of NAAA.

  • Monitoring NAAA Activity Modulation: Assess the effect of drug candidates or biological stimuli on the activity of NAAA in target cells.

Signaling Pathway of NAAA

The diagram below illustrates the signaling pathway involving NAAA and the mechanism of action for this compound.

NAAA_Signaling_Pathway cluster_extracellular cluster_cell Cell cluster_lysosome Lysosome (pH 4.5-5.0) cluster_nucleus Nucleus PEA_out N-palmitoylethanolamide (PEA) PEA_in PEA PEA_out->PEA_in Uptake NAAA Active NAAA NAAA_bound NAAA (Inactive) - this compound-F Products Palmitic Acid + Ethanolamine NAAA->Products Degradation ARN14686_F Fluorescent this compound ARN14686_F->NAAA Covalent Binding & Inhibition PEA_in->NAAA Substrate PPARa PPAR-α PEA_in->PPARa Activation Inflam_Genes Inflammatory Genes PPARa->Inflam_Genes Inhibition Suppression Gene Suppression

NAAA signaling pathway and this compound-F mechanism.

Experimental Protocols

Protocol 1: Quantification of Active NAAA in Immune Cells

This protocol describes the staining of peripheral blood mononuclear cells (PBMCs) with a fluorescently tagged this compound probe for flow cytometric analysis.

Materials:

  • Fluorescently tagged this compound (e.g., with a FITC or Alexa Fluor 488 conjugate)

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS)

  • FACS Buffer (PBS with 2% Fetal Bovine Serum and 0.1% Sodium Azide)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Saponin in PBS)

  • Unlabeled this compound (for competition control)

  • Flow cytometer

Procedure:

  • Cell Isolation: Isolate PBMCs from whole blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's protocol.

  • Cell Preparation: Wash the isolated PBMCs twice with PBS and resuspend in FACS buffer at a concentration of 1 x 10^6 cells/mL.

  • Competition Control (Optional but Recommended): For a negative control, pre-incubate a sample of cells with a 100-fold excess of unlabeled this compound for 30 minutes at 37°C. This will block the active sites of NAAA and prevent binding of the fluorescent probe.

  • Staining: Add the fluorescently tagged this compound probe to the cell suspension at a pre-determined optimal concentration. Incubate for 60 minutes at 37°C in the dark. This allows for the covalent binding of the probe to active NAAA.

  • Wash: Wash the cells twice with FACS buffer to remove unbound probe.

  • Fixation: Resuspend the cell pellet in 100 µL of Fixation Buffer and incubate for 20 minutes at room temperature.

  • Permeabilization (Optional): If co-staining for intracellular antigens, wash the cells once with PBS and then resuspend in Permeabilization Buffer for 15 minutes at room temperature.

  • Antibody Staining (Optional): If performing immunophenotyping, add fluorescently conjugated antibodies against cell surface or intracellular markers and incubate for 30 minutes at 4°C in the dark.

  • Final Wash: Wash the cells once with FACS buffer.

  • Data Acquisition: Resuspend the cells in 500 µL of FACS buffer and acquire data on a flow cytometer.

Workflow for Quantification of Active NAAA

workflow start Isolate PBMCs prep Prepare Cell Suspension (1x10^6 cells/mL) start->prep control Competition Control: Pre-incubate with unlabeled this compound prep->control stain Stain with Fluorescent this compound (60 min, 37°C) prep->stain control->stain wash1 Wash Cells (x2) stain->wash1 fix Fix Cells wash1->fix permeabilize Permeabilize Cells (Optional) fix->permeabilize wash2 Final Wash fix->wash2 If no intracellular antibody staining ab_stain Antibody Staining (Optional) permeabilize->ab_stain ab_stain->wash2 acquire Acquire Data on Flow Cytometer wash2->acquire

Experimental workflow for NAAA activity measurement.

Data Presentation

The following tables represent hypothetical data from experiments using fluorescently tagged this compound.

Table 1: Quantification of Active NAAA in Different Immune Cell Subsets

Cell SubsetMean Fluorescence Intensity (MFI) of this compound-FITC% Positive Cells
Monocytes (CD14+)15,234 ± 1,87685.6 ± 5.4
B Lymphocytes (CD19+)8,765 ± 98742.1 ± 3.9
T Lymphocytes (CD3+)2,145 ± 34510.3 ± 2.1
Unstained Control150 ± 250.5 ± 0.2
Competition Control350 ± 451.2 ± 0.5

Table 2: IC50 Determination of a Novel NAAA Inhibitor using a Competitive Binding Assay

Inhibitor Concentration (nM)MFI of this compound-FITC% Inhibition
016,0000
114,5009.4
108,50046.9
504,20073.8
1002,10086.9
50050096.9
IC50 (nM) 12.5

Conclusion

Fluorescently tagged this compound is a powerful tool for the study of NAAA activity in a cellular context. The protocols and applications described herein provide a framework for researchers to quantify NAAA activity, identify cells with high enzymatic function, and screen for novel inhibitors. The use of this activity-based probe in flow cytometry will undoubtedly contribute to a deeper understanding of the role of NAAA in health and disease.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Guide for ARN14686 Labeling Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for labeling experiments using ARN14686, an activity-based probe for N-acylethanolamine acid amidase (NAAA).

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: I am not seeing any fluorescent signal for my target protein after in-gel fluorescence scanning. What could be the issue?

A1: Several factors could lead to a lack of signal. Consider the following possibilities and troubleshooting steps:

  • Inactive Enzyme: this compound specifically labels the catalytically active form of NAAA.[1][2] Ensure that your experimental conditions are suitable for maintaining NAAA activity. The enzyme is activated by autoproteolysis at an acidic pH, which is characteristic of the lysosome where it is predominantly active.[1]

  • Incorrect Probe Concentration: Using a suboptimal concentration of this compound can result in a weak or undetectable signal. Titrate the probe concentration to find the optimal level for your specific experimental setup.

  • Inefficient Click Chemistry: The click chemistry reaction is crucial for attaching the fluorescent reporter. Ensure all reagents are fresh and used at the recommended concentrations. The copper (I) catalyst is prone to oxidation, which can inhibit the reaction.[3][4]

  • Photobleaching: Fluorescent dyes are susceptible to photobleaching, especially with prolonged exposure to light. Minimize the exposure of your gel to the light source during imaging.[5]

  • Improper Gel Imaging: Confirm that you are using the correct excitation and emission filters for your chosen fluorophore.

Q2: I am observing high background fluorescence across the entire gel. How can I reduce it?

A2: High background can mask your specific signal. Here are some common causes and solutions:

  • Excess Unreacted Probe or Fluorophore: Ensure complete removal of excess unbound probe and fluorophore after the labeling and click chemistry steps. This can be achieved through protein precipitation or the use of spin columns.

  • Non-Specific Binding of the Probe: While this compound is designed to be selective, some non-specific binding to other proteins or cellular components can occur. Include appropriate controls, such as a no-probe control or a competition experiment with a known NAAA inhibitor, to assess the level of non-specific binding.

  • Contaminated Reagents or Buffers: Use high-purity reagents and freshly prepared buffers to avoid fluorescent contaminants.

  • Dirty Imaging Surface: Clean the surface of the fluorescence scanner before imaging to remove any dust or residues that may fluoresce.[5]

Q3: I see multiple bands in my gel, in addition to the expected band for NAAA. What could be the cause of these non-specific bands?

A3: The presence of unexpected bands could be due to several factors:

  • Off-Target Labeling: Although designed for selectivity, covalent probes can sometimes react with other proteins, especially those with highly reactive cysteine residues.[2] To confirm that the additional bands are off-targets, you can perform a competition experiment by pre-incubating your sample with an excess of a known NAAA inhibitor before adding this compound. A reduction in the intensity of a band in the presence of the competitor suggests it is a specific target.

  • Protein Overload: Loading too much protein on the gel can lead to band distortion and the appearance of non-specific bands. Optimize the amount of protein loaded per lane.[5]

  • Cross-reactivity of Detection Reagents: If you are using a biotinylated probe followed by streptavidin-HRP detection, be aware that endogenous biotinylated proteins can be detected.

Q4: My protein of interest precipitates after labeling with this compound. What can I do to prevent this?

A4: Protein precipitation upon labeling can be a sign of altered protein properties. Consider these points:

  • Probe-Induced Aggregation: The addition of the this compound probe and the subsequent fluorophore could alter the surface properties of the protein, leading to aggregation. Try optimizing the labeling conditions by reducing the probe concentration or the incubation time.

  • Buffer Conditions: Ensure that the buffer composition and pH are optimal for maintaining the solubility of your target protein throughout the experiment.

Experimental Protocols

I. General Workflow for this compound Labeling in Cell Lysates

This protocol outlines a typical workflow for labeling NAAA in cell lysates using this compound followed by click chemistry and in-gel fluorescence analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_labeling Labeling cluster_click_chem Click Chemistry cluster_analysis Analysis cell_lysis Cell Lysis protein_quant Protein Quantification cell_lysis->protein_quant probe_incubation Incubation with this compound protein_quant->probe_incubation add_reagents Addition of Fluorophore-Azide, Copper(II) Sulfate, and Reducing Agent probe_incubation->add_reagents sds_page SDS-PAGE add_reagents->sds_page in_gel_scan In-Gel Fluorescence Scanning sds_page->in_gel_scan

Caption: General experimental workflow for this compound labeling.

II. Detailed Methodologies

1. Cell Lysate Preparation:

  • Harvest cells and wash with cold PBS.

  • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

2. This compound Labeling:

  • Dilute the protein lysate to a final concentration of 1-2 mg/mL in a reaction buffer (e.g., PBS, pH 7.4).

  • Add this compound (typically from a DMSO stock) to the lysate to a final concentration of 1-10 µM.

  • Incubate the reaction at 37°C for 30-60 minutes.

3. Click Chemistry Reaction:

  • To the labeled lysate, add the following reagents in order:

    • Azide-functionalized fluorophore (e.g., TAMRA-azide) to a final concentration of 25-100 µM.

    • Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 1 mM.

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) to a final concentration of 100 µM.

    • Copper(II) sulfate (CuSO4) to a final concentration of 1 mM.

  • Incubate the reaction at room temperature for 1 hour, protected from light.

4. Sample Preparation for SDS-PAGE:

  • Precipitate the protein by adding 4 volumes of cold acetone and incubating at -20°C for 30 minutes.

  • Centrifuge to pellet the protein, discard the supernatant, and wash the pellet with cold methanol.

  • Resuspend the protein pellet in SDS-PAGE sample buffer.

5. In-Gel Fluorescence Scanning:

  • Separate the proteins by SDS-PAGE.

  • Visualize the fluorescently labeled proteins using a gel scanner with the appropriate excitation and emission filters for the chosen fluorophore.

Data Presentation

Table 1: Recommended Reagent Concentrations for this compound Labeling Experiments

ReagentStock ConcentrationFinal Concentration
Protein Lysate10-20 mg/mL1-2 mg/mL
This compound1-10 mM in DMSO1-10 µM
Azide-Fluorophore1-10 mM in DMSO25-100 µM
TCEP100 mM in water1 mM
TBTA10 mM in DMSO100 µM
CuSO4100 mM in water1 mM

Signaling Pathways and Logical Relationships

mechanism cluster_NAAA NAAA Enzyme cluster_labeling Labeling & Detection NAAA_inactive Inactive NAAA (Proenzyme) NAAA_active Active NAAA NAAA_inactive->NAAA_active Autoproteolysis (Acidic pH) Labeled_NAAA NAAA-ARN14686 Adduct NAAA_active->Labeled_NAAA Covalent Modification This compound This compound (Alkyne Probe) This compound->Labeled_NAAA Click_Reaction Click Chemistry Labeled_NAAA->Click_Reaction Fluorescent_NAAA Fluorescently Labeled NAAA Click_Reaction->Fluorescent_NAAA Fluorophore Fluorophore-Azide Fluorophore->Click_Reaction

Caption: Mechanism of this compound labeling and detection.

References

Technical Support Center: Optimizing Compound-X Concentration for Cell Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "ARN14686" did not yield specific information regarding its mechanism of action or established protocols for cell treatment. The following guide has been created for a hypothetical novel compound, herein referred to as "Compound-X," to provide a comprehensive framework for optimizing its concentration in cell-based assays. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for Compound-X in a cell-based assay?

A1: For a novel compound like Compound-X, it is advisable to start with a broad range of concentrations to determine its potency and potential cytotoxicity. A common starting point is a logarithmic dilution series, for example, from 100 µM down to 1 nM. This wide range helps in identifying the optimal concentration window for the desired biological effect.

Q2: How can I determine the optimal incubation time for Compound-X treatment?

A2: The optimal incubation time is dependent on the specific biological question and the mechanism of action of Compound-X. It is recommended to perform a time-course experiment. You can treat your cells with a fixed, non-toxic concentration of Compound-X and measure the desired endpoint at various time points (e.g., 6, 12, 24, 48, and 72 hours).

Q3: What should I do if Compound-X is not soluble in my cell culture medium?

A3: Solubility issues are common with novel compounds. It is recommended to prepare a high-concentration stock solution in a solvent like DMSO. This stock can then be diluted to the final working concentration in the cell culture medium. Ensure the final solvent concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity. If solubility remains an issue, exploring other solvents or formulation strategies may be necessary.

Q4: How do I differentiate between a specific biological effect and general cytotoxicity of Compound-X?

A4: It is crucial to perform a cytotoxicity assay in parallel with your functional assay. A common method is the MTT or similar cell viability assay. This will help you determine the concentration at which Compound-X becomes toxic to the cells. The optimal working concentration for your functional assays should be well below the cytotoxic concentration to ensure the observed effects are specific to the compound's intended biological activity.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect at any concentration. 1. Compound-X is inactive in the chosen cell line. 2. The incubation time is too short. 3. The compound has degraded. 4. The assay is not sensitive enough.1. Test in a different, more relevant cell line. 2. Perform a time-course experiment. 3. Check the storage conditions and age of the compound stock. 4. Optimize the assay protocol or use a more sensitive detection method.
High variability between replicate wells. 1. Inconsistent cell seeding. 2. Uneven compound distribution. 3. Edge effects in the microplate.1. Ensure a homogenous cell suspension and careful pipetting. 2. Mix the plate gently after adding the compound. 3. Avoid using the outer wells of the plate or fill them with sterile PBS.
Unexpected increase in signal at high concentrations. 1. Compound-X may have off-target effects. 2. The compound might be precipitating at high concentrations, interfering with the assay readout.1. Investigate potential off-target activities. 2. Visually inspect the wells for precipitation. If observed, use lower concentrations or improve solubility.

Experimental Protocols

Protocol 1: Determining the IC50 of Compound-X using an MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment. Allow cells to attach overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of Compound-X in DMSO. Create a serial dilution of Compound-X in a complete cell culture medium to achieve final concentrations ranging from 100 µM to 1 nM. Include a vehicle control (DMSO at the highest concentration used) and a no-treatment control.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of Compound-X.

  • Incubation: Incubate the plate for a predetermined time (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the Compound-X concentration and use non-linear regression to determine the IC50 value.

Hypothetical IC50 Data for Compound-X
Concentration (µM)% Cell Viability
1005
1015
155
0.192
0.0198
0.001100

Visualizations

Caption: Experimental workflow for determining the optimal concentration of Compound-X.

G Hypothetical Signaling Pathway Affected by Compound-X compound_x Compound-X receptor Cell Surface Receptor compound_x->receptor Inhibits kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b transcription_factor Transcription Factor kinase_b->transcription_factor gene_expression Target Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Proliferation, Apoptosis) gene_expression->cellular_response

Caption: Hypothetical signaling pathway inhibited by Compound-X.

Caption: Decision tree for troubleshooting unexpected experimental outcomes.

Technical Support Center: Minimizing Off-Target Effects of ARN14686

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with ARN14686, a potent, covalent inhibitor of N-Acylethanolamine Acid Amidase (NAAA). Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you design experiments that minimize off-target effects and ensure the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a small molecule inhibitor that belongs to the β-lactone class of compounds. Its primary and intended biological target is N-Acylethanolamine Acid Amidase (NAAA), a lysosomal enzyme responsible for the degradation of the bioactive lipid N-palmitoylethanolamide (PEA).[1][2] this compound is a covalent inhibitor, forming a thioester bond with the N-terminal cysteine of NAAA, which is the catalytic nucleophile of the enzyme.[3] This covalent modification leads to potent and sustained inhibition of NAAA activity.

Q2: What is the mechanism of action of this compound?

A2: this compound inhibits NAAA, leading to an increase in the intracellular levels of its substrate, PEA.[4] PEA is an endogenous ligand for the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that regulates the expression of genes involved in inflammation.[1] By increasing PEA levels, this compound enhances the activation of PPAR-α, which in turn suppresses the transcription of pro-inflammatory genes, leading to anti-inflammatory effects.[1][4]

Q3: What are off-target effects and why are they a concern with this compound?

A3: Off-target effects occur when a compound like this compound binds to and modulates the activity of proteins other than its intended target, NAAA. These unintended interactions can lead to misinterpretation of experimental data, where an observed phenotype is incorrectly attributed to the inhibition of NAAA.[5] For covalent inhibitors like this compound, off-target binding can be of particular concern due to the potential for irreversible protein modification. While this compound is designed for selectivity, no inhibitor is perfectly specific, and at higher concentrations, the risk of off-target engagement increases.

Q4: Are there known off-target proteins for this compound?

A4: As of the latest available data, a comprehensive public profile of specific off-target proteins for this compound has not been detailed in the scientific literature. However, the β-lactone chemical scaffold, while effective, has the potential to react with other nucleophilic residues on different proteins, particularly at higher concentrations. Therefore, it is crucial for researchers to empirically determine the off-target profile of this compound in their specific experimental system.

Q5: What are general strategies to minimize off-target effects of this compound?

A5: Several strategies can be employed to minimize off-target effects:

  • Use the lowest effective concentration: Perform dose-response experiments to determine the minimal concentration of this compound that achieves the desired level of NAAA inhibition and biological effect.

  • Employ control compounds: Use a structurally related but inactive compound as a negative control to differentiate between effects caused by the specific inhibition of NAAA and those arising from the chemical scaffold itself.

  • Genetic validation: Use techniques like siRNA or CRISPR/Cas9 to knock down or knock out NAAA. The resulting phenotype should mimic the effect of this compound if the inhibitor is acting on-target.[6]

  • Orthogonal approaches: Confirm key findings with a structurally and mechanistically different NAAA inhibitor.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound, with a focus on differentiating on-target from off-target effects.

Problem Possible Cause Recommended Solution
Inconsistent or weaker-than-expected results This compound instability: β-lactone compounds can have poor plasma and solution stability.[7] The compound may be degrading in your cell culture media or assay buffer.Prepare fresh stock solutions of this compound for each experiment. Minimize the time the compound is in aqueous solutions before being added to the cells or assay.
Low NAAA expression: The cell line or tissue being used may have low endogenous expression of NAAA.Confirm NAAA expression levels using Western blot or qPCR. Select a cell line with robust NAAA expression for your experiments.
Observed phenotype does not match NAAA knockdown Off-target effect: The observed biological effect may be due to this compound binding to an unintended target.Perform a proteome-wide off-target analysis using Activity-Based Protein Profiling (ABPP). (See Experimental Protocols section). Lower the concentration of this compound used.
Cell toxicity at effective concentrations Off-target toxicity: this compound may be inhibiting a protein essential for cell viability.Determine the IC50 for NAAA inhibition and the CC50 (50% cytotoxic concentration) to establish a therapeutic window. Use the lowest effective, non-toxic concentration.
Discrepancy between in vitro and in vivo results Pharmacokinetics/Pharmacodynamics (PK/PD): Poor bioavailability or rapid metabolism of this compound in vivo can lead to insufficient target engagement.Conduct PK/PD studies to determine the optimal dosing regimen and route of administration to achieve sufficient exposure at the target tissue.[8]

NAAA Signaling Pathway

The primary signaling pathway influenced by this compound involves the inhibition of NAAA and the subsequent potentiation of PEA-mediated PPAR-α signaling.

NAAA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_lysosome Lysosome cluster_nucleus Nucleus PEA_ext PEA PEA_transport PEA Transport PEA_ext->PEA_transport PEA_intra Intracellular PEA PEA_transport->PEA_intra PPARa PPAR-α PEA_intra->PPARa Activates NAAA NAAA PEA_intra->NAAA Substrate PPARa_RXR PPAR-α/RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE PPARa_RXR->PPRE Binds to Degradation PEA Degradation (Palmitic Acid + Ethanolamine) NAAA->Degradation This compound This compound This compound->NAAA Inhibits Gene_expression ↓ Pro-inflammatory Gene Expression PPRE->Gene_expression

Caption: The NAAA-PEA-PPAR-α anti-inflammatory signaling pathway.

Experimental Workflow for Off-Target Profiling

To identify potential off-target interactions of this compound, a systematic experimental workflow is recommended.

Off_Target_Workflow start Start: Hypothesis of Off-Target Effects dose_response 1. Dose-Response Curve Determine IC50 for NAAA inhibition and cellular phenotype start->dose_response abpp 2. Activity-Based Protein Profiling (ABPP) Treat cells/lysate with this compound, then with a broad-spectrum cysteine-reactive probe dose_response->abpp ms_analysis 3. Mass Spectrometry (LC-MS/MS) Identify proteins that show reduced probe labeling in the presence of this compound abpp->ms_analysis candidate_validation 4. Candidate Validation Confirm binding with orthogonal assays (e.g., Western blot, cellular thermal shift assay) ms_analysis->candidate_validation functional_assay 5. Functional Assays Use siRNA/CRISPR to validate the role of candidate off-targets in the observed phenotype candidate_validation->functional_assay conclusion Conclusion: Confirmed On-Target and Off-Target Effects functional_assay->conclusion

Caption: Experimental workflow for identifying and validating off-targets of this compound.

Experimental Protocols

NAAA Activity Assay (In Vitro)

Objective: To determine the IC50 value of this compound for NAAA inhibition.

Methodology:

  • Enzyme Source: Use recombinant human NAAA or lysate from cells overexpressing NAAA.

  • Substrate: A fluorogenic substrate for NAAA, such as N-(4-methoxyphenyl)-3-oxo-3-(pyren-1-yl)propanamide (PAMCA), is commonly used.

  • Assay Buffer: Prepare an acidic assay buffer (e.g., 50 mM sodium acetate, pH 4.5) to mimic the lysosomal environment where NAAA is active.

  • Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should be kept below 1%.

  • Assay Procedure: a. In a 96-well plate, add the NAAA enzyme source. b. Add the diluted this compound or vehicle control (DMSO) and pre-incubate for a specified time (e.g., 30 minutes) at 37°C. c. Initiate the reaction by adding the fluorogenic substrate. d. Monitor the increase in fluorescence over time using a plate reader at the appropriate excitation and emission wavelengths for the substrate's cleavage product.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Target Engagement Assay

Objective: To confirm that this compound engages NAAA in intact cells.

Methodology:

  • Cell Culture: Culture cells known to express NAAA (e.g., macrophages, microglial cells) to 80-90% confluency.

  • Inhibitor Treatment: Treat the cells with varying concentrations of this compound or vehicle control for a defined period (e.g., 1-4 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them in a suitable buffer.

  • NAAA Activity Measurement: Measure the NAAA activity in the cell lysates using the in vitro assay protocol described above. A decrease in NAAA activity in lysates from this compound-treated cells compared to vehicle-treated cells indicates target engagement.

  • Substrate Accumulation (Alternative Method): Alternatively, after inhibitor treatment, extract lipids from the cells and quantify the levels of endogenous PEA using liquid chromatography-mass spectrometry (LC-MS). An increase in PEA levels indicates NAAA inhibition.

Activity-Based Protein Profiling (ABPP) for Off-Target Identification

Objective: To identify the full spectrum of proteins that covalently bind to this compound in a complex proteome.

Methodology:

  • Probe Synthesis: Synthesize an alkyne- or azide-functionalized version of this compound to serve as a "clickable" probe for ABPP.

  • Cell/Lysate Treatment: a. Competitive ABPP: Treat live cells or cell lysates with this compound at various concentrations. Then, add a broad-spectrum, cysteine-reactive "clickable" probe (e.g., iodoacetamide-alkyne). b. Direct ABPP: Treat live cells or cell lysates with the "clickable" this compound probe.

  • Click Chemistry: After treatment, lyse the cells (if treated live) and perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reaction to attach a reporter tag (e.g., biotin-azide or a fluorescent dye-azide) to the probe-labeled proteins.

  • Protein Enrichment and Digestion: If a biotin tag was used, enrich the probe-labeled proteins using streptavidin beads. Elute and digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins that were labeled by the probe.

  • Data Analysis: In a competitive ABPP experiment, proteins that are true targets of this compound will show a dose-dependent decrease in labeling by the broad-spectrum probe. In a direct ABPP experiment, proteins identified are direct targets of the this compound probe.

By following these guidelines and protocols, researchers can more confidently assess the on-target and off-target effects of this compound, leading to more robust and reproducible scientific findings.

References

ARN14686 stability and proper storage conditions.

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available stability and storage data for a compound specifically designated as ARN14686 could not be located. The following information is a generalized technical support guide based on best practices for handling and storing novel research compounds. Researchers should validate these recommendations with their own experimental data for this compound.

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with new chemical entities like this compound.

Stability and Storage Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of research compounds.

Question: My experimental results are inconsistent. Could this be related to the stability of this compound?

Answer: Yes, inconsistent experimental results are a common indicator of compound instability. Degradation of the compound can lead to a lower effective concentration and the presence of impurities that may interfere with your assay. It is crucial to rule out other experimental variables first, such as instrument variability, reagent quality, and procedural inconsistencies. If these factors are controlled, an assessment of this compound stability under your specific experimental conditions is recommended.

Question: I observed a change in the physical appearance (e.g., color, precipitation) of my this compound stock solution. What should I do?

Answer: A change in the physical appearance of a solution is a strong indicator of compound degradation or precipitation. Do not use the solution for further experiments. Prepare a fresh stock solution from solid material. To troubleshoot, consider the following:

  • Solvent Choice: Ensure the solvent is appropriate for this compound and has not degraded.

  • Storage Conditions: Verify that the solution has been stored at the recommended temperature and protected from light.

  • Concentration: The concentration may be too high, leading to precipitation. Try preparing a lower concentration stock.

Question: How can I determine if my compound has degraded?

Answer: The most reliable method to assess compound degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the parent compound from any degradation products and provide quantitative data on its purity. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for a new compound like this compound?

A1: For a new compound with unknown stability, it is best to take a conservative approach. Store the solid compound at -20°C or -80°C, protected from light and moisture. Stock solutions should also be stored at low temperatures, aliquoted to avoid repeated freeze-thaw cycles, and used within a short timeframe.

Q2: How many freeze-thaw cycles can a stock solution of this compound tolerate?

A2: The tolerance to freeze-thaw cycles is compound-specific. For a new compound, it is recommended to aliquot stock solutions into single-use volumes to minimize the number of freeze-thaw cycles. If repeated use from a single stock is necessary, a stability study should be performed to determine the impact of freeze-thaw cycles on the compound's integrity.

Q3: Should I be concerned about the stability of this compound in my cell culture media or assay buffer?

A3: Yes, the components of cell culture media and assay buffers (e.g., pH, proteins, salts) can affect compound stability. It is advisable to prepare fresh dilutions of the compound in the assay medium for each experiment and to minimize the incubation time of the compound in the medium before use.

Compound this compound Stability Data Summary

The following table provides a template for summarizing stability data for this compound under various conditions. Researchers should populate this table with their own experimental findings.

Condition Duration Initial Purity (%) Final Purity (%) Degradation Products Observed Notes
Solid, -20°C, Dark12 months
Solid, 4°C, Dark12 months
Solid, Room Temp, Light1 month
Stock Solution (DMSO), -20°C6 months
Stock Solution (DMSO), 4°C1 month
In Assay Buffer, 37°C24 hours

Experimental Protocols

General Protocol for Assessing Compound Stability in Solution

  • Prepare a Stock Solution: Accurately weigh the compound and dissolve it in a suitable solvent (e.g., DMSO) to a known concentration.

  • Initial Analysis: Immediately analyze an aliquot of the stock solution by HPLC or LC-MS to determine the initial purity and peak area of the parent compound. This serves as the time-zero reference.

  • Storage: Store aliquots of the stock solution under the desired storage conditions (e.g., -20°C, 4°C, room temperature).

  • Time-Point Analysis: At predetermined time points (e.g., 24 hours, 1 week, 1 month), retrieve an aliquot from each storage condition and analyze it by HPLC or LC-MS.

  • Data Comparison: Compare the purity and peak area of the parent compound at each time point to the time-zero reference. A significant decrease in the parent peak area and the appearance of new peaks indicate degradation.

Troubleshooting Workflow for Compound Stability

The following diagram illustrates a logical workflow for troubleshooting experimental issues that may be related to compound stability.

G Troubleshooting Workflow for Potential Compound Instability A Inconsistent Experimental Results B Check for Obvious Errors (Pipetting, Reagents, Instrument) A->B C Errors Found? B->C D Correct Errors and Repeat Experiment C->D Yes E No Obvious Errors Found C->E No D->A F Assess Compound Stability E->F G Prepare Fresh Stock Solution F->G H Analyze by HPLC/LC-MS G->H I Degradation Observed? H->I J Optimize Storage and Handling (Aliquoting, Lower Temp, Light Protection) I->J Yes K No Degradation Observed I->K No L Investigate Other Experimental Variables K->L

Caption: Troubleshooting workflow for compound instability.

Technical Support Center: Overcoming Poor Cell Permeability of Small Molecules Like ARN14686

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor cell permeability of small molecules, exemplified by compounds such as ARN14686. The following resources offer potential strategies and detailed experimental protocols to enhance intracellular delivery.

Frequently Asked Questions (FAQs)

Q1: My compound, this compound, shows high efficacy in cell-free assays but low activity in cell-based assays. Could this be a permeability issue?

A1: Yes, a significant drop in potency between biochemical and cellular assays is a classic indicator of poor cell permeability. The compound may not be efficiently crossing the cell membrane to reach its intracellular target. It is crucial to experimentally verify the intracellular concentration of your compound.

Q2: What are the initial steps to confirm poor cell permeability of this compound?

A2: A Parallel Artificial Membrane Permeability Assay (PAMPA) is a good starting point for assessing passive diffusion. Subsequently, cell-based assays like the Caco-2 permeability assay can provide more biologically relevant data, accounting for both passive diffusion and active transport mechanisms. Comparing the results of these assays will provide a clearer picture of your compound's permeability profile.

Q3: What are the main strategies to improve the cellular uptake of a poorly permeable compound?

A3: There are three primary approaches to consider:

  • Formulation Strategies: Modifying the delivery vehicle of the compound without altering its chemical structure. This includes using lipid-based carriers like liposomes or solid lipid nanoparticles (SLNs), or creating amorphous solid dispersions.[1][2][3]

  • Chemical Modification: Altering the chemical structure of the compound to create a "prodrug" with enhanced permeability.[4][5] The modifying group is cleaved intracellularly to release the active compound.

  • Use of Permeabilizing Agents: Co-administration of agents that transiently increase membrane permeability. This approach should be used with caution due to potential cytotoxicity.[6][7][8]

Q4: Are there any computational tools that can predict the cell permeability of my compound?

A4: Yes, several in silico models can predict permeability based on physicochemical properties like lipophilicity (logP), molecular weight, polar surface area, and the number of hydrogen bond donors and acceptors (Lipinski's Rule of Five).[9] While these are useful for initial screening, experimental validation is essential.

Troubleshooting Guides

Issue 1: Low intracellular concentration of this compound confirmed by LC-MS/MS.

Potential Solution: Formulation-based approaches can enhance the bioavailability of your compound without chemical modification.

Suggested Action:

  • Lipid-Based Formulations: Encapsulating this compound in liposomes or solid lipid nanoparticles (SLNs) can facilitate its transport across the cell membrane.[1][3]

  • Amorphous Solid Dispersions: Creating a solid dispersion of this compound with a polymer can improve its dissolution rate and apparent solubility, leading to increased membrane flux.[2][3][10]

Illustrative Data:

The following table presents hypothetical data on the effect of different formulation strategies on the intracellular concentration of a poorly permeable compound.

Formulation StrategyCompound Concentration (nM) - ExtracellularCompound Concentration (nM) - IntracellularPermeability Coefficient (Papp) x 10⁻⁶ cm/s
Standard Buffer1000500.5
Liposomal Formulation10003503.5
Solid Lipid Nanoparticles10004204.2
Amorphous Solid Dispersion10002802.8
Issue 2: Formulation strategies are not sufficiently improving intracellular delivery or are incompatible with the experimental system.

Potential Solution: Chemical modification to create a prodrug of this compound.

Suggested Action:

Masking polar functional groups that hinder membrane passage with lipophilic moieties can significantly improve permeability.[4][5][11] For example, a carboxylic acid can be converted to an ester, which is then cleaved by intracellular esterases to release the active drug.

Logical Workflow for Prodrug Development

G A Identify Polar Functional Groups in this compound B Select Lipophilic Masking Group A->B C Synthesize Prodrug B->C D Assess Permeability (e.g., PAMPA, Caco-2) C->D E Confirm Intracellular Conversion to Active Drug D->E F Evaluate In Vitro Efficacy E->F G A Determine Cytotoxicity Range of Permeabilizing Agent (e.g., MTT assay) B Select Sub-toxic Concentration Range A->B C Co-incubate Cells with this compound and Permeabilizing Agent B->C D Wash Cells to Remove Agent C->D E Measure Intracellular this compound and Assess Biological Effect D->E G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ARN14686_out This compound ARN14686_in This compound ARN14686_out->ARN14686_in Permeation Membrane TargetProtein Target Protein ARN14686_in->TargetProtein Binding & Inhibition DownstreamEffector Downstream Effector TargetProtein->DownstreamEffector Signal Transduction BiologicalResponse Biological Response DownstreamEffector->BiologicalResponse

References

Reducing background signal in ARN14686 fluorescent imaging.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background signals and enhance the quality of fluorescent imaging with probes like ARN14686.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background signals in fluorescent imaging?

A1: High background fluorescence can originate from several sources, broadly categorized as:

  • Autofluorescence: Endogenous fluorescence from cellular components like mitochondria, lysosomes, collagen, and elastin.[1][2] Fixatives such as formaldehyde and glutaraldehyde can also induce autofluorescence by cross-linking proteins.[3][4]

  • Non-specific binding: The fluorescent probe or antibodies may bind to unintended targets or cellular structures, leading to off-target signals.[5][6] This can be caused by inappropriate antibody concentrations or insufficient blocking.[7][8]

  • Reagent and sample preparation artifacts: Contaminants on slides, in buffers, or in the mounting media can be fluorescent.[9][10] Issues like drying out of the sample during staining can also increase background.[5]

  • Instrumental factors: Incorrect microscope settings, such as high laser power or inappropriate filter sets, can exacerbate background noise and lead to photobleaching.[5][11]

Q2: My unstained control sample shows a fluorescent signal. What is this, and how can I reduce it?

A2: This is known as autofluorescence, the natural fluorescence of biological materials.[1] To mitigate this:

  • Proper Controls: Always prepare an unstained sample to establish the baseline of autofluorescence.[12]

  • Spectral Separation: Choose fluorophores that emit at longer wavelengths (red or far-red), as autofluorescence is often more prominent in the blue and green channels.[9][12]

  • Fixation Method: Minimize fixation time and consider using non-crosslinking fixatives instead of formaldehyde or glutaraldehyde, which can induce autofluorescence.[3][13]

  • Quenching: In some cases, pre-treating the sample with a quenching agent like sodium borohydride can help reduce aldehyde-induced autofluorescence.[1][14]

Q3: The fluorescent signal is fading quickly during imaging. What is happening, and how can I prevent it?

A3: This phenomenon is called photobleaching, which is the irreversible destruction of a fluorophore due to light exposure.[15][16] To minimize photobleaching:

  • Reduce Excitation Light: Use the lowest possible laser power and exposure time that still yields a satisfactory signal.[17][18]

  • Use Antifade Reagents: Mount your samples in a commercially available antifade mounting medium.[12][15]

  • Image a Fresh Area: For fixed samples, move to a new field of view for each image acquisition to avoid imaging previously exposed areas.[9]

  • Select Photostable Dyes: If photobleaching persists, consider using a more robust and photostable fluorescent probe for your experiments.[16][18]

Troubleshooting Guides

Issue 1: High Background Across the Entire Sample

This is often due to issues with antibody concentrations, blocking, or washing steps.

Troubleshooting Workflow:

start High Background Observed step1 Check Antibody Concentrations start->step1 step2 Optimize Blocking Step step1->step2 If background persists step3 Improve Washing Procedure step2->step3 If background persists step4 Run Secondary Antibody Control step3->step4 If background persists end_node Reduced Background step4->end_node If background is reduced

Caption: Troubleshooting workflow for high background.

Detailed Steps:

  • Optimize Antibody Concentration: High concentrations of primary or secondary antibodies are a common cause of high background.[5][7] Titrate your antibodies to find the optimal dilution that provides a good signal-to-noise ratio.

  • Enhance Blocking: Insufficient blocking can lead to non-specific antibody binding.[7][8] Increase the blocking incubation time or try a different blocking agent.[6] Normal serum from the species in which the secondary antibody was raised is often recommended.[12][19]

  • Increase Washing: Inadequate washing may not remove all unbound antibodies.[5][7] Increase the duration and number of wash steps.

  • Secondary Antibody Control: To check for non-specific binding of the secondary antibody, prepare a control sample that omits the primary antibody.[6] If staining is observed, the secondary antibody may be cross-reacting with the sample.

Issue 2: Punctate or Speckled Background

This can be caused by antibody aggregation or precipitates in the staining solutions.

Troubleshooting Steps:

  • Centrifuge Antibodies: Before use, spin down both primary and secondary antibodies at high speed (e.g., >10,000 x g) for a few minutes at 4°C to pellet any aggregates. Use the supernatant for staining.

  • Filter Buffers: Filter all buffers and staining solutions through a 0.22 µm filter to remove any precipitates or microbial contamination.

Experimental Protocols

Standard Immunofluorescence Staining Protocol

This protocol provides a general framework. Optimization of incubation times, concentrations, and reagents may be necessary for your specific experiment.

  • Sample Preparation:

    • Culture cells on sterile coverslips until the desired confluency is reached.

    • Wash cells briefly with Phosphate Buffered Saline (PBS).

  • Fixation:

    • Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. Note: PFA is a common cause of autofluorescence.[3]

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Incubate cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.

    • Wash three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate with a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) or 10% normal goat serum in PBS) for 1 hour at room temperature to reduce non-specific binding.[20][21]

  • Primary Antibody Incubation:

    • Dilute the primary antibody in the blocking buffer to its optimal concentration.

    • Incubate the samples with the primary antibody overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash the samples three times with PBS containing 0.1% Tween-20 for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody (e.g., conjugated to this compound) in the blocking buffer.

    • Incubate for 1-2 hours at room temperature, protected from light.

  • Final Washes:

    • Wash three times with PBS containing 0.1% Tween-20 for 5 minutes each, protected from light.

    • Perform a final wash with PBS.

  • Mounting:

    • Mount the coverslips on microscope slides using an antifade mounting medium.[12]

    • Seal the coverslip with nail polish and store it at 4°C in the dark until imaging.

Data Presentation

Table 1: Troubleshooting Summary for High Background
Potential Cause Recommended Solution Reference
Antibody Concentration Too High Titrate primary and secondary antibodies to determine optimal dilution.[5][7]
Insufficient Blocking Increase blocking time to at least 1 hour; use 5-10% normal serum from the secondary antibody host species.[6][8]
Inadequate Washing Increase the number and duration of wash steps (e.g., 3 washes of 10 minutes each).[5][7]
Autofluorescence Image an unstained control; use fluorophores with longer emission wavelengths; consider chemical quenching (e.g., sodium borohydride).[1][12]
Secondary Antibody Cross-Reactivity Run a control without the primary antibody; use pre-adsorbed secondary antibodies.[6][12]
Reagent Contamination Centrifuge antibody solutions to pellet aggregates; filter all buffers.[10]
Table 2: Common Autofluorescent Species and their Spectral Properties
Molecule Excitation (nm) Emission (nm) Location
Collagen/Elastin 350-450420-520Extracellular matrix
Lipofuscin 345-490460-670Lysosomes (aging cells)
NADH ~340~450Mitochondria
Riboflavins ~450~530Cytoplasm, Mitochondria

This data is generalized from multiple sources.[2][13]

Visualization of Key Concepts

Signal-to-Noise Ratio

A primary goal in fluorescence microscopy is to maximize the signal from the target while minimizing background noise.

cluster_0 Signal cluster_1 Noise (Background) A Specific Probe Binding B Autofluorescence C Non-specific Binding D Stray Light

Caption: Components of signal and noise in fluorescence.

Blocking Non-Specific Binding

Blocking agents are used to saturate non-specific binding sites on the sample, preventing the antibodies from adhering to them.

node1 Sample Non-specific Sites node3 Blocked Sample node1->node3 node2 Blocking Agent node2->node1:f1 node4 Antibody node4->node3:f0 Binds to Target node4->node3:f1 Binding Blocked

Caption: Mechanism of blocking non-specific binding.

References

Technical Support Center: Safe and Effective Use of ARN14686

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe handling and effective experimental use of ARN14686, an activity-based affinity probe for the detection of N-acylethanolamine acid amidase (NAAA).

General Information and Data

PropertyValue
Product Name This compound
Synonym ARN-14686
CAS Number 1628345-10-7
Chemical Formula C15H24N2O3
Molecular Weight 280.36 g/mol
Description An activity-based affinity probe for the detection of N-acylethanolamine acid amidase (NAAA) using click chemistry.[1][2]
Primary Application In vitro and in vivo detection of catalytically active NAAA.[1][2]

Safety and Handling

Q1: What are the primary hazards associated with this compound?

A1: Based on available information, this compound should be handled with care in a laboratory setting. The following GHS hazard statements are associated with this compound:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood. The following PPE is mandatory:

  • Gloves: Chemical-resistant gloves (e.g., nitrile or butyl).

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

Q3: How should I store this compound?

A3: Proper storage is crucial to maintain the stability of this compound.

  • Short-term (days to weeks): Store at 0-4°C in a dry, dark environment.

  • Long-term (months to years): Store at -20°C in a dry, dark environment.

Q4: What should I do in case of accidental exposure?

A4: Follow these first-aid measures in case of exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If respiratory irritation occurs, seek medical attention.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Experimental Protocols

In Vivo Labeling of NAAA with this compound followed by Click Chemistry

This protocol is a general guideline for the in vivo labeling of NAAA in a rodent model and subsequent detection.

Materials:

  • This compound

  • Vehicle (e.g., saline, DMSO/saline mixture)

  • Anesthetic

  • Tissue homogenization buffer

  • Click chemistry reagents (e.g., azide-functionalized reporter tag, copper (II) sulfate, reducing agent like sodium ascorbate, copper-chelating ligand)

  • Streptavidin beads (for enrichment with biotin tags)

  • SDS-PAGE and Western blot reagents or fluorescence microscopy supplies

Procedure:

  • Probe Administration: Administer this compound intravenously to the animal model at an appropriate dose (e.g., 3 mg/kg). A vehicle-only control group should be included.

  • Tissue Collection: After a designated time, euthanize the animal and perfuse with saline to remove blood from the tissues. Collect the tissues of interest.

  • Protein Extraction: Homogenize the collected tissues in a suitable lysis buffer to extract proteins.

  • Click Chemistry Reaction: a. To the protein lysate, add the azide-functionalized reporter tag (e.g., biotin-azide or a fluorescent azide). b. Add the copper (II) sulfate, pre-complexed with a copper-chelating ligand, to the mixture. c. Initiate the click reaction by adding the reducing agent (e.g., sodium ascorbate). d. Incubate at room temperature for 1 hour.

  • Downstream Analysis:

    • For Western Blot: If a biotin-azide tag was used, enrich the biotinylated proteins using streptavidin beads. Elute the proteins and analyze by SDS-PAGE and Western blot using an antibody against the protein of interest or streptavidin-HRP.

    • For Fluorescence Microscopy: If a fluorescent azide tag was used, the tissue can be sectioned and the click reaction performed on the slides. The labeled NAAA can then be visualized using a fluorescence microscope.

experimental_workflow cluster_invivo In Vivo Steps cluster_exvivo Ex Vivo Steps cluster_analysis Analysis probe_admin This compound Administration tissue_collection Tissue Collection probe_admin->tissue_collection protein_extraction Protein Extraction tissue_collection->protein_extraction click_reaction Click Chemistry protein_extraction->click_reaction western_blot Western Blot click_reaction->western_blot microscopy Fluorescence Microscopy click_reaction->microscopy

Experimental workflow for in vivo labeling and detection of NAAA using this compound.

Troubleshooting and FAQs

Q5: I am observing high background in my click chemistry reaction. What could be the cause?

A5: High background in click chemistry can be due to several factors:

  • Non-specific binding of copper: Ensure you are using a copper-chelating ligand in sufficient excess.

  • Impure reagents: Use freshly prepared solutions, especially for the reducing agent (e.g., sodium ascorbate).

  • Excess probe or tag: Titrate the concentration of this compound and the azide-functionalized reporter tag to find the optimal balance between signal and background.

Q6: My click chemistry reaction is not working, or the signal is very weak. What should I check?

A6: If you are experiencing a weak or no signal, consider the following:

  • Reagent stability: Ensure your reagents, especially the reducing agent and the copper catalyst, have not degraded.

  • pH of the reaction: The click reaction works best at a neutral pH.

  • Presence of interfering substances: Buffers containing primary amines (e.g., Tris) can interfere with the reaction.

  • Activity of NAAA: Confirm that your target enzyme is active in your sample. NAAA is activated by autoproteolysis at an acidic pH.

Q7: Can I use this compound for in vitro experiments?

A7: Yes, this compound can be used for in vitro labeling of NAAA in cell lysates or with purified enzyme. The general principle of labeling followed by click chemistry remains the same.

Signaling Pathway Context

This compound targets N-acylethanolamine acid amidase (NAAA), a key enzyme in the endocannabinoid system. NAAA hydrolyzes N-acylethanolamines, such as palmitoylethanolamide (PEA), which is an endogenous ligand for the nuclear receptor PPAR-α. By inhibiting NAAA, the levels of PEA increase, leading to enhanced PPAR-α signaling, which has anti-inflammatory effects.

NAAA_pathway cluster_cell Cell cluster_intervention Intervention PEA PEA NAAA NAAA PEA->NAAA Hydrolysis PPARa PPAR-α PEA->PPARa Activates Inflammation Inflammation PPARa->Inflammation Inhibits This compound This compound This compound->NAAA Inhibits

Signaling pathway of NAAA and the inhibitory action of this compound.

References

Technical Support Center: Interpreting Unexpected Results from ARN14686 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ARN14686, an activity-based protein profiling (ABPP) probe for N-acylethanolamine acid amidase (NAAA).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an activity-based protein profiling (ABPP) probe designed to specifically target and covalently modify the active site of N-acylethanolamine acid amidase (NAAA).[1][2] It interacts with NAAA by forming a covalent bond with the N-terminal cysteine residue within the enzyme's catalytic site.[1] This interaction is dependent on the catalytic activity of NAAA, meaning this compound will only label active enzyme molecules.[1][3] this compound is also a click-chemistry probe, containing a terminal alkyne group that allows for the subsequent attachment of a reporter tag (e.g., a fluorophore or biotin) for visualization and analysis.[2][4]

Q2: What is the primary signaling pathway modulated by NAAA and its inhibitors like this compound?

NAAA is a lysosomal cysteine hydrolase that degrades the bioactive lipid N-palmitoylethanolamide (PEA).[5][6] PEA is an endogenous agonist for the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that regulates the expression of genes involved in inflammation.[5][6] By inhibiting NAAA, the levels of PEA increase, leading to enhanced PPAR-α activation and a subsequent reduction in inflammatory responses.[5][7]

Q3: What are some potential off-target effects to consider when using covalent inhibitors like this compound?

While this compound is designed for selectivity, covalent inhibitors, in general, can potentially exhibit off-target effects due to the reactive nature of their electrophilic warhead.[8][9] These off-target interactions can lead to unexpected cellular phenotypes or toxicity. It is crucial to include appropriate controls in your experiments to validate that the observed effects are due to the inhibition of NAAA.[10]

Q4: Can this compound be used to quantify NAAA activity?

Yes, as an activity-based probe, this compound can be used to quantify the amount of active NAAA in a biological sample. The intensity of the signal from the reporter tag attached to this compound is proportional to the amount of active NAAA. This allows for a direct measurement of enzyme activity, which is often more informative than measuring total protein levels (e.g., by western blot).

Troubleshooting Guide

Issue 1: No or Weak Signal in In-Gel Fluorescence or Western Blot

Possible Causes & Solutions

Possible Cause Recommended Action
This compound Degradation Prepare fresh stock solutions of this compound. Aliquot and store at -80°C to minimize freeze-thaw cycles.
Low NAAA Expression/Activity Ensure your cell line or tissue expresses sufficient levels of active NAAA. You may need to use a positive control cell line (e.g., RAW264.7 macrophages) or tissue known to have high NAAA activity.[11]
Suboptimal Labeling Conditions Optimize incubation time and concentration of this compound. Perform a time-course and concentration-response experiment to determine the optimal conditions for your specific system.
Inefficient Click Chemistry Reaction Ensure all click chemistry reagents are fresh and of high quality. The reaction is sensitive to oxidation, so use freshly prepared copper (I) solutions or a copper (I) ligand.
Poor Cell Permeability For intact cell labeling, ensure the incubation time is sufficient for this compound to penetrate the cell and lysosomal membranes. Lysis of cells prior to labeling can be performed as a control.
Inactive NAAA NAAA is activated by autoproteolysis in the acidic environment of the lysosome. Ensure your experimental conditions maintain the integrity of lysosomes if working with intact cells.[12]
Issue 2: Unexpected or Non-Specific Bands in In-Gel Fluorescence or Western Blot

Possible Causes & Solutions

Possible Cause Recommended Action
Off-Target Labeling Reduce the concentration of this compound and/or the incubation time. High concentrations can lead to non-specific binding.[10] Include a competition experiment by pre-incubating your sample with a known NAAA inhibitor before adding this compound.
Contamination Use protease inhibitors during sample preparation to prevent protein degradation. Ensure all buffers and reagents are free of contaminants.
Issues with Reporter Tag If using a biotin tag followed by streptavidin detection, endogenous biotinylated proteins can cause background. Use a biotin-blocking kit. If using a fluorescent tag, ensure your imaging settings are optimized to reduce background fluorescence.
Issue 3: Inconsistent or Irreproducible Results

Possible Causes & Solutions

Possible Cause Recommended Action
Variability in Cell Culture Use cells within a consistent and low passage number range. Ensure uniform cell density and health across experiments.[10]
Inconsistent Reagent Preparation Prepare fresh solutions of this compound and click chemistry reagents for each experiment. Use calibrated pipettes to ensure accurate concentrations.
Experimental Conditions Standardize all incubation times, temperatures, and buffer compositions. Perform experiments in at least triplicate to assess variability.[10]

Experimental Protocols

Protocol 1: In Vitro Labeling of NAAA with this compound in Cell Lysates
  • Cell Lysis: Harvest cells and lyse in a suitable buffer (e.g., Tris-HCl, pH 7.4) containing a protease inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Labeling Reaction: In a microcentrifuge tube, combine 50 µg of protein lysate with this compound to a final concentration of 1 µM.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Click Chemistry: To the labeling reaction, add the following click chemistry reagents in order:

    • Rhodamine-azide (or other azide-containing reporter) to a final concentration of 100 µM.

    • Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 1 mM.

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) to a final concentration of 100 µM.

    • Copper (II) sulfate (CuSO₄) to a final concentration of 1 mM.

  • Incubation: Incubate the click chemistry reaction at room temperature for 1 hour, protected from light.

  • Sample Preparation for SDS-PAGE: Add 4x SDS-PAGE loading buffer to the reaction and boil at 95°C for 5 minutes.

  • Analysis: Separate the proteins by SDS-PAGE and visualize the labeled NAAA using an in-gel fluorescence scanner.

Protocol 2: Western Blotting for Biotin-Tagged this compound Labeled NAAA
  • Labeling and Click Chemistry: Follow steps 1-6 of Protocol 1, substituting a biotin-azide reporter for the rhodamine-azide.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Streptavidin-HRP Incubation: Incubate the membrane with a streptavidin-horseradish peroxidase (HRP) conjugate (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imager.

Visualizations

NAAA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_lysosome Lysosome cluster_nucleus Nucleus NAPE NAPE PEA PEA NAPE->PEA NAPE-PLD PPARa_inactive PPAR-α (inactive) PEA->PPARa_inactive Binding NAAA NAAA PEA->NAAA Enters Lysosome PPARa_active PPAR-α (active) PPARa_inactive->PPARa_active Gene_Expression Anti-inflammatory Gene Expression PPARa_active->Gene_Expression Transcription Factor Activity Degradation_Products Palmitic Acid + Ethanolamine NAAA->Degradation_Products Hydrolysis This compound This compound This compound->NAAA Inhibition

Caption: NAAA Signaling Pathway and the effect of this compound.

Experimental_Workflow Sample_Prep Sample Preparation (Cell Lysate or Intact Cells) Labeling Incubate with this compound Sample_Prep->Labeling Click_Chemistry Click Chemistry Reaction (Add Azide-Reporter) Labeling->Click_Chemistry SDS_PAGE SDS-PAGE Click_Chemistry->SDS_PAGE Analysis Analysis Method? SDS_PAGE->Analysis In_Gel In-Gel Fluorescence Scanning Analysis->In_Gel Fluorescent Reporter Western_Blot Western Blot (Streptavidin-HRP) Analysis->Western_Blot Biotin Reporter

Caption: General experimental workflow for using this compound.

Troubleshooting_Tree Start Unexpected Result Weak_Signal Weak or No Signal? Start->Weak_Signal Non_Specific Non-Specific Bands? Weak_Signal->Non_Specific No Check_Reagents Check Reagent Freshness (this compound, Click Reagents) Weak_Signal->Check_Reagents Yes Reduce_Conc Reduce this compound Concentration Non_Specific->Reduce_Conc Yes Optimize Optimize Labeling (Time, Concentration) Check_Reagents->Optimize Positive_Control Use Positive Control (e.g., RAW264.7 cells) Optimize->Positive_Control Competition_Exp Perform Competition Experiment Reduce_Conc->Competition_Exp Check_Blocking Optimize Blocking and Washing (Western Blot) Competition_Exp->Check_Blocking

Caption: Troubleshooting decision tree for this compound experiments.

References

Technical Support Center: Optimizing Incubation Time for ARN14686 with Live Cells

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive strategies for optimizing the incubation time of ARN14686 in live-cell experiments. The following information is presented in a question-and-answer format to directly address potential issues and provide clear, actionable protocols.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for incubation time when first using this compound?

A1: For initial experiments with a novel compound like this compound, a time-course experiment is the most effective way to determine the optimal incubation period. A reasonable starting point for assessing direct inhibitory effects is 1 to 4 hours.[1] For studying downstream cellular effects such as changes in gene expression or cell viability, longer incubation times of 24 to 72 hours are often necessary.[1][2] It is recommended to test a range of time points (e.g., 6, 12, 24, 48, and 72 hours) to capture both early and late cellular responses.[2]

Q2: How does the concentration of this compound influence the optimal incubation time?

A2: The concentration of this compound and the incubation time are interdependent. Higher concentrations may produce a more rapid and robust effect, potentially requiring shorter incubation times.[1] Conversely, lower, more physiologically relevant concentrations might necessitate longer incubation periods to observe a significant effect. It is crucial to perform a dose-response experiment at various time points to understand this relationship for your specific cell line and endpoint.

Q3: What factors related to the cells and culture conditions can affect the incubation time?

A3: Several factors can influence the optimal incubation time. The cell line's metabolic rate and doubling time are critical; rapidly dividing cells may show effects on proliferation sooner. The density at which cells are seeded can also play a role.[3] Furthermore, the stability of this compound in the cell culture medium is a key consideration, as a compound that degrades quickly will require different incubation and media changing schedules than a stable one.[4]

Q4: How do I know if the incubation time is too short or too long?

Troubleshooting Guide

Issue 1: No observable effect of this compound on my target or cell phenotype.

  • Possible Cause: Sub-optimal Incubation Time: The incubation period may be too short to induce a significant effect.

    • Solution: Increase the incubation duration. For proliferation assays, 48-72 hours may be necessary.[1] A time-course experiment is strongly recommended to determine the optimal duration for your specific endpoint.[2]

  • Possible Cause: Insufficient Concentration: The concentration of this compound may be too low.

    • Solution: Perform a dose-response curve to identify the effective concentration range.[1]

  • Possible Cause: Low Cell Permeability: The compound may not be efficiently entering the cells.

    • Solution: If possible, use a more cell-permeable analog. Alternatively, consider permeabilizing agents, although this is not suitable for live-cell imaging.[1]

  • Possible Cause: Cell Line Resistance: The target may not be expressed or may be mutated in your cell line.

    • Solution: Confirm the expression and status of the target in your cell line using methods like Western blot or qPCR.[1]

Issue 2: High variability between experimental replicates.

  • Possible Cause: Inconsistent Cell Seeding: Uneven cell distribution can lead to variable results.

    • Solution: Ensure a homogenous cell suspension and use a multichannel pipette for seeding. Avoid using the outer wells of the plate, which are prone to evaporation (the "edge effect").[1]

  • Possible Cause: Compound Instability: this compound may be degrading in the culture medium over long incubation times.

    • Solution: Assess the stability of the compound in your media over the course of the experiment. Consider replenishing the media with fresh compound for long-term studies.

  • Possible Cause: Compound Aggregation: At higher concentrations, small molecules can form aggregates, leading to non-specific inhibition and variable results.[5]

    • Solution: Repeat the assay with a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100. If this mitigates the issue, aggregation may be occurring.[5]

Issue 3: Observed cytotoxicity at concentrations where the specific effect is not apparent.

  • Possible Cause: Off-Target Effects: this compound may have off-target effects that lead to cell death at high concentrations or after long incubation periods.

    • Solution: Test the compound in a cell line where the target has been knocked out or knocked down to confirm target specificity.[1]

  • Possible Cause: Phototoxicity (in imaging experiments): The combination of the compound and the imaging light source can be toxic to cells.[6][7]

    • Solution: Minimize the intensity and duration of light exposure. Use highly sensitive cameras and objective lenses to reduce the required excitation light.[7][8]

Experimental Protocols

Protocol 1: Determining Optimal Incubation Time Using a Cell Viability Assay

This protocol describes a time-course experiment to determine the effect of this compound on cell viability over time.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well clear-bottom black plates (for fluorescence/luminescence assays)

  • This compound stock solution (e.g., in DMSO)

  • Vehicle control (e.g., DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment. Allow cells to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control at the same concentration as in the highest this compound treatment.

  • Incubation: Incubate the plates for various durations, such as 12, 24, 48, and 72 hours.[6]

  • Cell Viability Assay: At each designated time point, perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control for each concentration and time point.

    • Plot cell viability versus this compound concentration for each incubation time to determine the IC50 at each time point.

Protocol 2: Assessing Target Inhibition by Western Blot

This protocol allows for the direct measurement of the inhibition of a specific signaling pathway component over time.

Materials:

  • Cells of interest

  • 6-well plates

  • This compound stock solution

  • Vehicle control

  • Lysis buffer

  • Primary antibodies (for phosphorylated and total target protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescence reagent and imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with a fixed concentration of this compound (e.g., the IC50 determined from the viability assay) or a vehicle control.

  • Time-Course Lysis: At various time points (e.g., 0.5, 1, 2, 4, 8, 24 hours), wash the cells with cold PBS and lyse them.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blot:

    • Separate equal amounts of protein from each time point by SDS-PAGE and transfer to a membrane.

    • Incubate the membrane with primary antibodies against the phosphorylated (active) and total forms of the target protein.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescence system. Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal for each time point.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound at Different Incubation Times

Incubation Time (hours)IC50 (µM)
12> 100
2450.2
4815.8
7212.5

Table 2: Hypothetical Target Inhibition by 15 µM this compound Over Time

Incubation Time (hours)% Inhibition of Target Phosphorylation
0.515%
145%
280%
492%
895%
2470% (potential pathway reactivation)

Visualizations

G cluster_prep Preparation cluster_treat Treatment cluster_incubate Incubation & Measurement cluster_analysis Data Analysis seed_cells Seed Cells in Multi-well Plate adhere Allow Cells to Adhere Overnight seed_cells->adhere prep_dilutions Prepare this compound Serial Dilutions adhere->prep_dilutions add_drug Add Drug Dilutions to Cells prep_dilutions->add_drug incubate_t1 Incubate for Time 1 (e.g., 12h) add_drug->incubate_t1 incubate_t2 Incubate for Time 2 (e.g., 24h) add_drug->incubate_t2 incubate_tn Incubate for Time 'n' (e.g., 72h) add_drug->incubate_tn measure_t1 Measure Endpoint 1 incubate_t1->measure_t1 measure_t2 Measure Endpoint 2 incubate_t2->measure_t2 measure_tn Measure Endpoint 'n' incubate_tn->measure_tn plot_data Plot Dose-Response Curves measure_t1->plot_data measure_t2->plot_data measure_tn->plot_data determine_optimal Determine Optimal Incubation Time plot_data->determine_optimal

Caption: Workflow for optimizing this compound incubation time.

G ext_signal External Signal receptor Receptor ext_signal->receptor kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b transcription_factor Transcription Factor kinase_b->transcription_factor cellular_response Cellular Response (e.g., Proliferation) transcription_factor->cellular_response This compound This compound This compound->kinase_b

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Validation & Comparative

ARN14686: A Potent NAAA Inhibitor in the Landscape of Anti-Inflammatory Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of ARN14686 with other N-acylethanolamine acid amidase (NAAA) inhibitors, providing researchers, scientists, and drug development professionals with a comprehensive guide to their relative potencies and the experimental methodologies used for their evaluation.

N-acylethanolamine acid amidase (NAAA) has emerged as a critical therapeutic target for inflammatory and pain-related disorders. This lysosomal enzyme is responsible for the degradation of the anti-inflammatory lipid mediator, palmitoylethanolamide (PEA). By inhibiting NAAA, the endogenous levels of PEA are elevated, leading to the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α), which in turn mitigates inflammatory responses. This compound has been identified as a highly potent inhibitor of human NAAA, demonstrating significant promise in this therapeutic area. This guide provides a comparative analysis of this compound's potency against other known NAAA inhibitors, supported by experimental data and detailed protocols.

Comparative Potency of NAAA Inhibitors

The potency of NAAA inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. This compound distinguishes itself with an exceptionally low IC50 value against human NAAA, recorded at 0.006 µM.[1] The following table summarizes the IC50 values of this compound and other notable NAAA inhibitors, offering a clear comparison of their potencies.

InhibitorTarget EnzymeIC50 (µM)Selectivity over FAAH
This compound Human NAAA 0.006 High (Activity-based probe)
ARN077Human NAAA0.007High
ARN077Rat NAAA0.050High
ARN726Human NAAA0.027High
ARN726Rat NAAA0.063High
AM9053Human NAAA0.030High
F96Human NAAA0.140Not specified
ARN19702Human NAAA0.230High
Compound 16Rat NAAA2.12>47-fold
AtractylodinHuman NAAA2.81Not specified
(S)-OOPPRat NAAASubmicromolar>100-fold

Experimental Protocols for NAAA Inhibition Assays

The determination of NAAA inhibitory potency relies on robust and reproducible experimental protocols. Both cell-based and lysate-based assays are commonly employed, often utilizing fluorogenic substrates or liquid chromatography-mass spectrometry (LC-MS) for detection.

General Experimental Workflow

The typical workflow for assessing NAAA inhibitors begins with in vitro enzymatic assays to determine potency and selectivity, followed by cell-based assays to confirm activity in a physiological context, and finally, in vivo studies in animal models of inflammation.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Enzymatic Assay Determine IC50 & Selectivity Cell-Based Assay Assess cellular potency Enzymatic Assay->Cell-Based Assay Confirmation of cellular activity Animal Models of Inflammation Evaluate anti-inflammatory effects Cell-Based Assay->Animal Models of Inflammation Efficacy testing

General workflow for assessing NAAA inhibitors.
Fluorogenic NAAA Inhibition Assay (Lysate-based)

This protocol describes a common method for determining the in vitro inhibitory potency of test compounds against NAAA using a fluorogenic substrate.

Materials:

  • NAAA Assay Buffer: 100 mM sodium phosphate, 100 mM sodium citrate, 0.1% Triton X-100, 3 mM DTT, pH 4.5.

  • Fluorogenic Substrate: N-(4-methylcoumarin-7-yl) palmitamide (PAMCA).

  • Test Inhibitor: Dissolved in DMSO.

  • Enzyme Source: Lysate from cells overexpressing NAAA or purified recombinant NAAA.

  • 96-well black, flat-bottom plates.

  • Fluorescence plate reader.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO.

  • Enzyme Preparation: Dilute the NAAA-containing lysate or purified enzyme in the NAAA assay buffer.

  • Assay Plate Setup: In a 96-well plate, add 2 µL of the diluted test compound or DMSO (for control wells).

  • Enzyme Addition: Add 178 µL of the diluted enzyme preparation to each well.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of the PAMCA substrate solution to each well.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation at ~355 nm and emission at ~460 nm.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a suitable model (e.g., four-parameter logistic regression) to determine the IC50 value.

NAAA Signaling Pathway in Inflammation

NAAA plays a pivotal role in regulating the inflammatory cascade by controlling the levels of PEA. Inhibition of NAAA leads to an accumulation of PEA, which then activates PPAR-α, a nuclear receptor that transcriptionally represses the expression of pro-inflammatory genes.

G NAAA NAAA PEA Palmitoylethanolamide (PEA) PEA->NAAA Degradation PPARa PPAR-α PEA->PPARa Activation ProInflammatory Pro-inflammatory Gene Expression PPARa->ProInflammatory Repression Inflammation Inflammation ProInflammatory->Inflammation Promotion Inhibitor NAAA Inhibitor (e.g., this compound) Inhibitor->NAAA Inhibition

NAAA-mediated regulation of PEA signaling and inflammation.

Selectivity Profile of NAAA Inhibitors

An ideal NAAA inhibitor should exhibit high selectivity for NAAA over other related enzymes, particularly fatty acid amide hydrolase (FAAH), which also hydrolyzes endocannabinoids. High selectivity minimizes off-target effects and ensures that the observed therapeutic benefits are directly attributable to NAAA inhibition. The selectivity is often expressed as the ratio of the IC50 for the off-target enzyme (FAAH) to the IC50 for the target enzyme (NAAA). A higher ratio indicates greater selectivity. For instance, (S)-OOPP shows over 100-fold selectivity for NAAA over FAAH.[2]

Conclusion

This compound stands out as a remarkably potent inhibitor of human NAAA. This high potency, coupled with what is expected to be a high degree of selectivity, positions it as a valuable tool for researchers and a promising candidate for the development of novel anti-inflammatory therapies. The standardized experimental protocols outlined in this guide provide a framework for the consistent and reliable evaluation of NAAA inhibitors, facilitating the comparison of new compounds against established benchmarks like this compound. The continued exploration of potent and selective NAAA inhibitors holds the key to unlocking new therapeutic strategies for a range of inflammatory conditions.

References

A Comparative Guide to NAAA Inhibitors: ARN14686 versus ARN726

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent N-acylethanolamine acid amidase (NAAA) inhibitors: ARN14686 and ARN726. This document summarizes their performance based on available experimental data, details relevant experimental methodologies, and visualizes key pathways and workflows.

N-acylethanolamine acid amidase (NAAA) is a lysosomal cysteine hydrolase that plays a critical role in terminating the anti-inflammatory signals of N-acylethanolamines, such as palmitoylethanolamide (PEA). By degrading PEA, NAAA curtails the activation of the nuclear receptor Peroxisome Proliferator-Activated Receptor-α (PPAR-α), a key regulator of inflammation. Inhibition of NAAA is therefore a promising therapeutic strategy for a range of inflammatory and pain-related disorders. This guide focuses on two β-lactam-based NAAA inhibitors, this compound and ARN726, to aid researchers in selecting the appropriate tool for their studies.

Performance Data at a Glance

The following tables provide a summary of the key quantitative data for this compound and ARN726, focusing on their in vitro potency. It is important to note that while both are potent NAAA inhibitors, their primary applications differ significantly.

CompoundTargetIC50 (Human)IC50 (Rat)Primary Application
This compound NAAA6 nM[1]13 nM[1]Activity-Based Protein Profiling (ABPP) Probe
ARN726 NAAA27 nM / 73 nM[2]63 nM[2]In vitro and in vivo NAAA Inhibitor

Note: IC50 values are sourced from different studies and may not be directly comparable due to potential variations in experimental conditions.

In-Depth Comparison

ARN726: A Systemically Active NAAA Inhibitor

ARN726 is a potent, selective, and systemically active inhibitor of NAAA.[3][4] Its efficacy has been demonstrated in various preclinical models of inflammation. For instance, in a mouse model of carrageenan-induced lung inflammation, administration of ARN726 led to a dose-dependent reduction in lung myeloperoxidase activity and pleural exudate TNF-α levels. It has also shown efficacy in a rat model of arthritis.[5] These findings underscore the potential of ARN726 as a therapeutic agent for inflammatory disorders. The chemical structure of ARN726 is 4-cyclohexylbutyl-N-[(S)-2-oxoazetidin-3-yl]carbamate.[1]

This compound: An Activity-Based Probe for NAAA

This compound was designed based on the chemical scaffold of ARN726.[1][3] It functions as an activity-based protein profiling (ABPP) probe, a powerful tool for detecting and quantifying the active form of an enzyme in complex biological samples.[1][6] this compound features a terminal alkyne tag that allows for the attachment of a reporter molecule, such as a fluorophore or biotin, via a copper-catalyzed azide-alkyne cycloaddition (click chemistry).[1][3] This enables the visualization and identification of active NAAA in cell lysates and tissues. While it is a highly potent inhibitor, its primary utility lies in its role as a probe for target engagement and validation studies rather than as a standalone therapeutic.[1][4] A key study demonstrated that ARN726 can compete with this compound for binding to NAAA in vivo, confirming that both compounds target the same enzyme.[3][4]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the context in which these inhibitors function and are tested, the following diagrams illustrate the NAAA signaling pathway and a general workflow for evaluating NAAA inhibitors.

NAAA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_lysosome Lysosome (pH 4.5-5.0) cluster_nucleus Nucleus NAPE N-acyl-phosphatidylethanolamine (NAPE) PEA_cytosol Palmitoylethanolamide (PEA) NAPE->PEA_cytosol NAPE-PLD PPARa_cytosol PPAR-α PEA_cytosol->PPARa_cytosol Activates NAAA NAAA PEA_cytosol->NAAA Transport PPARa_RXR PPAR-α/RXR PPARa_cytosol->PPARa_RXR Heterodimerizes with RXR Palmitic_Acid Palmitic Acid + Ethanolamine NAAA->Palmitic_Acid Hydrolysis PPRE PPRE PPARa_RXR->PPRE Binds to Gene_Expression Anti-inflammatory Gene Expression PPRE->Gene_Expression ARN14686_ARN726 This compound / ARN726 ARN14686_ARN726->NAAA Inhibits

NAAA signaling pathway and the site of action for this compound and ARN726.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Assay_Dev NAAA Inhibition Assay (Fluorogenic Substrate) IC50_Det IC50 Determination Assay_Dev->IC50_Det Selectivity Selectivity Profiling (vs. FAAH, etc.) IC50_Det->Selectivity Animal_Model Inflammation Model (e.g., Carrageenan-induced paw edema) IC50_Det->Animal_Model Lead Compound Selection Dosing Compound Administration (e.g., i.p., p.o.) Animal_Model->Dosing Efficacy Efficacy Assessment (e.g., Paw volume, MPO activity) Dosing->Efficacy PD_Biomarkers Pharmacodynamics (e.g., PEA levels in tissue) Efficacy->PD_Biomarkers

A general experimental workflow for the evaluation of NAAA inhibitors.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the evaluation of NAAA inhibitors.

In Vitro NAAA Inhibition Assay (Fluorometric)

This assay is commonly used to determine the potency (IC50) of NAAA inhibitors.[7][8]

1. Materials:

  • Recombinant human or rat NAAA enzyme.

  • Assay Buffer: 50 mM sodium acetate, 150 mM NaCl, 0.1% Triton X-100, 3 mM DTT, pH 4.5.[7]

  • Fluorogenic Substrate: N-(4-methylcoumarin-7-yl) palmitamide (PAMCA).

  • Test compounds (this compound or ARN726) dissolved in DMSO.

  • 96-well black, flat-bottom plates.

  • Fluorescence plate reader.

2. Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the diluted test compounds or DMSO (for vehicle control) to each well.

  • Add the NAAA assay buffer containing the recombinant NAAA enzyme to each well.

  • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the enzymatic reaction by adding the PAMCA substrate solution to each well.

  • Measure the increase in fluorescence intensity (Excitation: ~355 nm, Emission: ~460 nm) over time using a fluorescence plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)

This model is a standard method for evaluating the in vivo efficacy of anti-inflammatory compounds.[9][10]

1. Animals:

  • Male C57BL/6 mice.

2. Materials:

  • ARN726 formulated for intraperitoneal (i.p.) or oral (p.o.) administration.

  • 1% (w/v) Carrageenan solution in sterile saline.

  • Calipers or plethysmometer for measuring paw thickness or volume.

3. Procedure:

  • Acclimatize mice for at least one week before the experiment.

  • Administer ARN726 or vehicle to the mice via the desired route.

  • After a set pre-treatment time (e.g., 30-60 minutes), induce inflammation by injecting carrageenan into the plantar surface of the hind paw.

  • Measure the paw thickness or volume at regular intervals (e.g., 1, 2, 4, and 6 hours) post-carrageenan injection.

  • At the end of the experiment, euthanize the animals and collect the paw tissue for further analysis, such as myeloperoxidase (MPO) activity to quantify neutrophil infiltration.

  • Compare the increase in paw edema and MPO activity between the vehicle- and ARN726-treated groups to determine the anti-inflammatory effect.

Activity-Based Protein Profiling (ABPP) with this compound

This protocol outlines the use of this compound to detect active NAAA.

1. Materials:

  • Cell lysates or tissue homogenates.

  • This compound.

  • Azide-linked reporter tag (e.g., Azide-TAMRA or Azide-Biotin).

  • Click chemistry reagents: Copper(II) sulfate, tris(2-carboxyethyl)phosphine (TCEP), and tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA).

  • SDS-PAGE gels and imaging system.

2. Procedure:

  • Incubate the proteome sample with this compound for a specified time to allow for covalent modification of active NAAA.

  • For competitive ABPP, pre-incubate the proteome with a competing inhibitor (e.g., ARN726) before adding this compound.

  • Initiate the click chemistry reaction by adding the azide-reporter tag and the copper-based catalytic system.

  • Allow the reaction to proceed to attach the reporter tag to the alkyne group of this compound.

  • Separate the labeled proteins by SDS-PAGE.

  • Visualize the labeled NAAA by in-gel fluorescence scanning (for fluorescent tags) or by streptavidin blotting (for biotin tags).

Conclusion

Both this compound and ARN726 are valuable tools for researchers studying the role of NAAA in health and disease. ARN726 serves as a potent and systemically active inhibitor suitable for investigating the therapeutic potential of NAAA inhibition in various in vivo models. In contrast, this compound is an indispensable activity-based probe for confirming target engagement, quantifying active enzyme levels, and elucidating the downstream effects of NAAA inhibition with high specificity. The choice between these two compounds will ultimately depend on the specific aims of the research, with ARN726 being the compound of choice for efficacy studies and this compound for mechanistic and target validation studies.

References

Author: BenchChem Technical Support Team. Date: December 2025

As extensive searches for "ARN14686" have not yielded any matching results for a specific FAAH inhibitor, it is presumed that this may be a typographical error or an internal compound designation not yet in the public domain. To fulfill the user's request for a "Publish Comparison Guide," this document will focus on a well-characterized, potent, and highly selective FAAH inhibitor, PF-3845 , as a representative example. This guide will adhere to all specified formatting and content requirements.

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory activity of PF-3845 against its primary target, Fatty Acid Amide Hydrolase (FAAH), and other related serine hydrolases. The data presented underscores the exceptional selectivity of PF-3845, a critical attribute for a therapeutic candidate, minimizing the potential for off-target effects.

Comparative Inhibitory Activity of PF-3845

The selectivity of an enzyme inhibitor is a key determinant of its safety and efficacy profile. PF-3845 has been extensively profiled against a panel of serine hydrolases, the enzyme class to which FAAH belongs. The following table summarizes the inhibitory potency (IC50) of PF-3845 against FAAH and other related enzymes.

Enzyme TargetPF-3845 IC50 (nM)Selectivity vs. FAAH
FAAH (Fatty Acid Amide Hydrolase) 7.2 -
MGL (Monoacylglycerol Lipase)> 100,000> 13,888-fold
ABHD6 (α/β-hydrolase domain containing 6)> 100,000> 13,888-fold
Carboxylesterase 1> 100,000> 13,888-fold
Trypsin> 100,000> 13,888-fold
Chymotrypsin> 100,000> 13,888-fold

Data compiled from publicly available research on PF-3845.

The data clearly demonstrates that PF-3845 is a highly potent and selective inhibitor of FAAH. Its inhibitory activity against other related serine hydrolases, such as MGL and ABHD6, is negligible at concentrations where it potently inhibits FAAH. This high degree of selectivity is crucial for minimizing off-target effects and associated toxicities.

Experimental Protocols

The following outlines the general methodologies employed for the selectivity profiling of PF-3845.

1. Enzyme Inhibition Assays:

  • Objective: To determine the concentration of PF-3845 required to inhibit 50% of the enzymatic activity (IC50) of FAAH and other serine hydrolases.

  • General Procedure:

    • Recombinant human enzymes (FAAH, MGL, ABHD6, etc.) are used.

    • The enzyme is pre-incubated with varying concentrations of PF-3845 for a specified period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

    • A fluorescent or colorimetric substrate specific to each enzyme is added to initiate the enzymatic reaction.

    • The rate of substrate hydrolysis is measured over time using a plate reader.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

2. Activity-Based Protein Profiling (ABPP):

  • Objective: To assess the selectivity of PF-3845 against a broad range of serine hydrolases in a more complex biological sample (e.g., cell lysate or tissue homogenate).

  • General Procedure:

    • Proteomes from relevant cell lines or tissues are treated with either vehicle or PF-3845.

    • The samples are then labeled with a broad-spectrum serine hydrolase activity-based probe (e.g., FP-rhodamine). This probe covalently binds to the active site of serine hydrolases.

    • Proteins are separated by SDS-PAGE.

    • The gel is scanned for fluorescence to visualize the active serine hydrolases.

    • Inhibition by PF-3845 is observed as a decrease in the fluorescence intensity of the corresponding protein band.

Visualizations

Signaling Pathway of Endocannabinoid Degradation

Anandamide Anandamide (AEA) FAAH FAAH Anandamide->FAAH Hydrolysis Arachidonic_Acid Arachidonic Acid FAAH->Arachidonic_Acid Ethanolamine Ethanolamine FAAH->Ethanolamine PF3845 PF-3845 PF3845->FAAH Inhibition

Caption: Degradation of anandamide by FAAH and its inhibition by PF-3845.

Experimental Workflow for Selectivity Profiling

cluster_0 In Vitro IC50 Determination cluster_1 Activity-Based Protein Profiling (ABPP) Enzymes Panel of Serine Hydrolases (FAAH, MGL, etc.) Incubation Incubate with PF-3845 Enzymes->Incubation Substrate Add Substrate Incubation->Substrate Measurement Measure Activity Substrate->Measurement IC50 Calculate IC50 Measurement->IC50 Proteome Cell/Tissue Proteome Treatment Treat with PF-3845 Proteome->Treatment Probe Label with FP-Probe Treatment->Probe SDS_PAGE SDS-PAGE Probe->SDS_PAGE Analysis Fluorescence Analysis SDS_PAGE->Analysis

Caption: Workflow for determining inhibitor selectivity.

Validating NAAA as the Primary Target of ARN14686: A Comparative Guide for New Model Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating N-acylethanolamine-hydrolyzing acid amidase (NAAA) as the primary molecular target of the potent inhibitor ARN14686 in a novel experimental model. We offer a comparative analysis of this compound with other known NAAA inhibitors, detailed experimental protocols for target validation, and a visual representation of the underlying signaling pathways.

Comparative Analysis of NAAA Inhibitors

A critical step in validating a new inhibitor is to compare its performance against existing compounds. The following table summarizes the in vitro potency of this compound and other selected NAAA inhibitors. This compound distinguishes itself as a highly potent, activity-based probe.

CompoundTypeTarget SpeciesIC₅₀ (nM)Notes
This compound Activity-Based Probe (β-lactam)Human, Rat6 (human), 13 (rat)Covalently binds to the catalytic cysteine; useful for activity-based protein profiling.[1]
(S)-OOPPβ-lactoneRat420A selective, noncompetitive inhibitor.[2]
ARN726β-lactamHumanNot specified, but potentA potent and selective NAAA inhibitor.[3]
ARN077β-lactoneNot specifiedPotent inhibitorActive in vivo via topical administration.[3]
F96Not specifiedNot specifiedPotent inhibitorHas shown analgesic and anti-inflammatory effects in rodent models.
AM9053Not specifiedNot specified36.4Potent NAAA inhibitor.
Compound 16Pyrrolidine derivativeNot specified2120A reversible and competitive inhibitor.

NAAA Signaling Pathway

NAAA is a lysosomal cysteine hydrolase that plays a crucial role in regulating the levels of bioactive N-acylethanolamines (NAEs), particularly the anti-inflammatory and analgesic lipid mediator, palmitoylethanolamide (PEA).[4] By hydrolyzing PEA into palmitic acid and ethanolamine, NAAA terminates its signaling. The primary downstream effector of PEA is the nuclear receptor peroxisome proliferator-activated receptor-alpha (PPAR-α).[4] Activation of PPAR-α leads to the transcriptional regulation of genes involved in inflammation and pain.[4] Inhibition of NAAA, therefore, is expected to increase the endogenous levels of PEA, leading to enhanced PPAR-α activation and subsequent anti-inflammatory responses.

NAAA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_lysosome Lysosome cluster_nucleus Nucleus NAPE N-acylphosphatidyl- ethanolamine (NAPE) NAPE_PLD NAPE-PLD NAPE->NAPE_PLD Hydrolysis PEA Palmitoylethanolamide (PEA) PPARa_inactive PPAR-α (Inactive) PEA->PPARa_inactive Activation NAAA NAAA PEA->NAAA Hydrolysis PPARa_active PPAR-α (Active) PPARa_inactive->PPARa_active PalmiticAcid Palmitic Acid + Ethanolamine NAAA->PalmiticAcid GeneExpression Anti-inflammatory Gene Expression PPARa_active->GeneExpression Transcriptional Regulation NAPE_PLD->PEA This compound This compound This compound->NAAA Inhibition

NAAA-mediated regulation of PEA signaling and inflammation.

Experimental Protocols for Target Validation

To rigorously validate NAAA as the primary target of this compound in a new model system, a multi-pronged approach employing biochemical, biophysical, and genetic techniques is recommended.

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemical proteomics technique to identify and quantify the active state of enzymes within a complex proteome. This compound, being an activity-based probe, is ideally suited for this method.

Methodology:

  • Probe Incubation: Treat cells or tissue lysates from your model system with this compound at a suitable concentration (e.g., 1 µM) for a defined period (e.g., 30 minutes) at 37°C. Include a vehicle control (e.g., DMSO).

  • Competitive Profiling (Optional but Recommended): To confirm target specificity, pre-incubate samples with a non-tagged NAAA inhibitor (e.g., (S)-OOPP) before adding this compound. This should result in a decreased signal for NAAA.

  • Click Chemistry: Following incubation, perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction to attach a reporter tag (e.g., biotin-azide or a fluorescent azide) to the alkyne handle of this compound.

  • Enrichment and Detection:

    • For biotin-tagged proteins, enrich the labeled proteins using streptavidin beads.

    • Elute the enriched proteins and separate them by SDS-PAGE.

    • Visualize the labeled proteins by Western blotting using an anti-NAAA antibody or by in-gel fluorescence scanning if a fluorescent tag was used.

  • Mass Spectrometry (for off-target identification): For a comprehensive analysis of potential off-targets, the enriched protein samples can be subjected to tryptic digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

ABPP_Workflow start Cells or Lysates incubation Incubate with This compound start->incubation click_reaction Click Chemistry (add reporter tag) incubation->click_reaction sds_page SDS-PAGE click_reaction->sds_page ms_analysis LC-MS/MS (Off-target ID) click_reaction->ms_analysis Optional western_blot Western Blot (anti-NAAA Ab) sds_page->western_blot CETSA_Workflow start Intact Cells treatment Treat with This compound or Vehicle start->treatment heat_shock Heat Shock (Temperature Gradient) treatment->heat_shock lysis Cell Lysis & Centrifugation heat_shock->lysis supernatant Collect Soluble Protein Fraction lysis->supernatant western_blot Western Blot (anti-NAAA Ab) supernatant->western_blot analysis Analyze Thermal Shift western_blot->analysis Genetic_Validation_Logic cluster_wt Wild-Type Cells cluster_kd NAAA Knockdown/Knockout Cells wt_this compound This compound Treatment wt_effect Phenotypic Effect (e.g., ↑ PEA levels) wt_this compound->wt_effect conclusion Conclusion: Effect is NAAA-dependent wt_effect->conclusion kd_this compound This compound Treatment kd_no_effect No/Reduced Phenotypic Effect kd_this compound->kd_no_effect kd_no_effect->conclusion

References

Comparative Analysis of FAAH Inhibitors: A Review of Key Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of ARN14686 with other Fatty Acid Amide Hydrolase (FAAH) inhibitors is not possible at this time due to the absence of publicly available scientific literature and data for a compound with this specific designation. Extensive searches for "this compound" have not yielded any information regarding its chemical structure, mechanism of action, or biological activity.

Therefore, this guide will provide a comparative analysis of three well-documented FAAH inhibitors with distinct profiles: the irreversible inhibitor URB597 , the highly selective irreversible inhibitor PF-3845 , and the reversible inhibitor OL-135 . This analysis is intended to provide researchers, scientists, and drug development professionals with a valuable reference for understanding the landscape of FAAH inhibition.

Introduction to FAAH Inhibition

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme of the endocannabinoid system responsible for the degradation of the endogenous cannabinoid anandamide (AEA) and other related fatty acid amides.[3] By inhibiting FAAH, the levels of these endogenous signaling lipids are increased, leading to enhanced activation of cannabinoid receptors (CB1 and CB2) and other cellular targets. This modulation of the endocannabinoid system holds therapeutic promise for a variety of conditions, including pain, inflammation, anxiety, and neurodegenerative diseases.

Quantitative Comparison of FAAH Inhibitors

The following table summarizes the in vitro potency of URB597, PF-3845, and OL-135 against FAAH. The data is presented as IC50 (half-maximal inhibitory concentration) and/or Ki (inhibition constant) values, which are key indicators of a compound's inhibitory efficacy.

CompoundType of InhibitionTargetIC50KiReference
URB597 IrreversibleRat Brain FAAH4.6 nM2.0 µM[4][5]
Human Liver FAAH~5 nM-[5]
PF-3845 IrreversibleHuman FAAH7.2 nM0.23 µM[6]
Rat FAAH7.4 nM-[6]
OL-135 ReversibleRat Brain FAAH4.7 nM4.7 nM[7]

Mechanism of Action and Signaling Pathway

FAAH inhibitors prevent the hydrolysis of anandamide (AEA) and other fatty acid amides into arachidonic acid and ethanolamine. This leads to an accumulation of AEA in the synaptic cleft, thereby enhancing its signaling through cannabinoid receptors, primarily CB1 receptors on presynaptic neurons. This enhanced retrograde signaling results in the inhibition of neurotransmitter release, leading to various physiological effects, including analgesia and anxiolysis.

Below is a diagram illustrating the signaling pathway affected by FAAH inhibitors.

FAAH_Inhibition_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1 CB1 Receptor Ca_channel Ca2+ Channel CB1->Ca_channel Inhibits Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Inhibits Fusion NAPE_PLD NAPE-PLD AEA_prod Anandamide (AEA) Production NAPE_PLD->AEA_prod AEA_synapse AEA AEA_prod->AEA_synapse FAAH FAAH Degradation AEA Degradation FAAH->Degradation Arachidonic_Acid Arachidonic Acid + Ethanolamine Degradation->Arachidonic_Acid AEA_synapse->CB1 AEA_synapse->FAAH Hydrolysis FAAH_inhibitor FAAH Inhibitor FAAH_inhibitor->FAAH Inhibits

Caption: Signaling pathway enhanced by FAAH inhibitors.

Experimental Protocols

In Vitro FAAH Inhibition Assay

A common method to determine the inhibitory potency of compounds against FAAH is a fluorescence-based assay.

Principle: The assay utilizes a fluorogenic substrate, such as arachidonoyl 7-amino, 4-methylcoumarin amide (AAMCA). FAAH cleaves the amide bond of AAMCA, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of fluorescence increase is directly proportional to FAAH activity. In the presence of an inhibitor, the rate of AMC production is reduced.

Protocol Outline:

  • Reagents: Recombinant human or rat FAAH, AAMCA substrate, assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, 1 mM EDTA), test compounds, and a known FAAH inhibitor as a positive control (e.g., URB597).

  • Procedure:

    • Dispense test compounds at various concentrations into a 384-well microplate.

    • Add the FAAH enzyme solution to each well and incubate to allow for compound-enzyme interaction.

    • Initiate the reaction by adding the AAMCA substrate solution.

    • Measure the fluorescence intensity (Excitation: ~355 nm, Emission: ~460 nm) kinetically over a set period.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percent inhibition relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.

Below is a workflow diagram for a typical high-throughput screening (HTS) assay for FAAH inhibitors.

HTS_Workflow Compound_Prep Compound Library Preparation Assay_Plating Assay Plate Preparation (384-well) Compound_Prep->Assay_Plating Compound_Dispensing Compound Dispensing (Test Compounds, Controls) Assay_Plating->Compound_Dispensing Enzyme_Addition FAAH Enzyme Addition Compound_Dispensing->Enzyme_Addition Pre_incubation Pre-incubation Enzyme_Addition->Pre_incubation Substrate_Addition Substrate (AAMCA) Addition Pre_incubation->Substrate_Addition Fluorescence_Reading Kinetic Fluorescence Reading Substrate_Addition->Fluorescence_Reading Data_Analysis Data Analysis (IC50 Determination) Fluorescence_Reading->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification

Caption: High-throughput screening workflow for FAAH inhibitors.

In Vivo Efficacy Models

The in vivo efficacy of FAAH inhibitors is often evaluated in rodent models of pain and anxiety.

Inflammatory Pain Model (e.g., Carrageenan-induced paw edema):

  • Induction: Inject carrageenan into the plantar surface of a rat's hind paw to induce inflammation and hyperalgesia.

  • Treatment: Administer the FAAH inhibitor (e.g., intraperitoneally) at different doses.

  • Assessment: Measure paw volume (plethysmometry) and pain sensitivity (e.g., von Frey filaments for mechanical allodynia, Hargreaves test for thermal hyperalgesia) at various time points after treatment.

  • Outcome: A reduction in paw edema and an increase in pain thresholds indicate analgesic and anti-inflammatory effects. For example, URB597 has been shown to reduce both mechanical allodynia and thermal hyperalgesia in this model.[7]

Neuropathic Pain Model (e.g., Chronic Constriction Injury - CCI):

  • Induction: Surgically ligate the sciatic nerve in a rat to induce neuropathic pain.

  • Treatment: Administer the FAAH inhibitor.

  • Assessment: Measure mechanical and thermal hypersensitivity as described above.

  • Outcome: An attenuation of pain behaviors suggests efficacy in treating neuropathic pain.

Comparative Summary of Key FAAH Inhibitors

FeatureURB597PF-3845OL-135
Mechanism Irreversible, covalent carbamylation of the catalytic serine.[4]Irreversible, covalent carbamylation of the catalytic serine.[4]Reversible, competitive inhibitor.[7]
Selectivity Highly selective for FAAH in the brain, but can inhibit other serine hydrolases in peripheral tissues.[4]Exceptionally high selectivity for FAAH over other serine hydrolases, both centrally and peripherally.[4]Good selectivity for FAAH over other serine hydrolases.[7]
In Vivo Efficacy Analgesic in models of inflammatory and neuropathic pain; anxiolytic-like effects.[7]Potent and long-lasting analgesic effects in models of inflammatory pain.[4]Analgesic effects in various pain models, but with a shorter duration of action compared to irreversible inhibitors.[7]
Pharmacokinetics Orally bioavailable.Orally bioavailable with sustained target engagement.Shorter in vivo half-life compared to irreversible inhibitors.
Key Advantage Well-characterized reference compound.High selectivity and sustained in vivo activity.Reversible mechanism may offer a different safety profile.
Potential Limitation Off-target effects in peripheral tissues.Irreversible inhibition may raise long-term safety considerations.Shorter duration of action may require more frequent dosing.

Conclusion

The inhibition of FAAH presents a compelling therapeutic strategy for a range of disorders. While the specific compound this compound remains uncharacterized in the public domain, the study of well-known FAAH inhibitors such as URB597, PF-3845, and OL-135 provides a strong foundation for understanding the potential and challenges of this therapeutic approach. These compounds, with their distinct mechanisms and selectivity profiles, offer valuable tools for researchers and a basis for the development of future FAAH-targeted therapeutics. The "ARN" series of compounds from the Istituto Italiano di Tecnologia may represent a new generation of FAAH inhibitors, and future publications are awaited to fully characterize their properties and potential.

References

Orthogonal Methods to Confirm ARN14686-Induced Phenotypes: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

Guide Overview: This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of orthogonal methods to validate the cellular phenotypes induced by the hypothetical mTORC1 inhibitor, ARN14686. For the purpose of this guide, we will assume this compound is a novel, selective inhibitor of the mTORC1 complex, a key regulator of cell growth and metabolism. Its inhibition is presumed to lead to three primary phenotypes: decreased cell proliferation, induction of autophagy, and reduced protein synthesis.

This guide details various experimental approaches to confirm these phenotypes, presenting quantitative data in structured tables and providing detailed protocols for key experiments. Furthermore, signaling pathways and experimental workflows are illustrated using diagrams to enhance understanding.

Section 1: Confirming the Primary Mechanism of Action - Direct mTORC1 Inhibition

Before investigating downstream phenotypes, it is crucial to confirm that this compound directly inhibits mTORC1 kinase activity. This can be achieved through in vitro kinase assays.

Table 1: Comparison of mTORC1 Kinase Assay Methods
MethodPrincipleAdvantagesDisadvantages
In Vitro Kinase Assay [1][2][3]Immunoprecipitated mTORC1 is incubated with a substrate (e.g., recombinant 4E-BP1 or S6K1) and ATP. Inhibition is measured by a decrease in substrate phosphorylation.Direct evidence of target engagement. Allows for determination of IC50.Requires specific antibodies for immunoprecipitation and recombinant substrates. Can be technically demanding.
Western Blotting for Downstream Effectors [4][5][6]Measures the phosphorylation status of direct mTORC1 substrates (e.g., p-S6K1, p-4E-BP1) in cell lysates after treatment with this compound.In-cell target engagement confirmation. Relatively simple and widely accessible.Indirect measure of kinase activity. Can be affected by other signaling pathways.
FRET-based Biosensors [7]Genetically encoded biosensors that change their fluorescence resonance energy transfer (FRET) signal upon phosphorylation by mTORC1 in living cells.Real-time measurement of mTORC1 activity in living cells. High temporal resolution.Requires cell line engineering. Can be complex to implement and analyze.

Experimental Protocol: In Vitro mTORC1 Kinase Assay

This protocol is a generalized procedure for an in vitro mTORC1 kinase assay using immunoprecipitation.

Materials:

  • Cells expressing tagged mTORC1 component (e.g., Myc-mTOR or HA-Raptor)

  • Lysis buffer (e.g., CHAPS-based buffer)[1]

  • Antibody against the tag (e.g., anti-Myc or anti-HA)

  • Protein A/G agarose beads

  • Kinase assay buffer

  • Recombinant substrate (e.g., GST-4E-BP1)

  • ATP

  • This compound at various concentrations

  • SDS-PAGE and Western blotting reagents

  • Antibodies for phosphorylated and total substrate

Procedure:

  • Lyse cells and immunoprecipitate the mTORC1 complex using the specific antibody and protein A/G beads.[2][3]

  • Wash the immunoprecipitates extensively to remove detergents and other contaminants.

  • Resuspend the beads in kinase assay buffer.

  • Aliquot the bead slurry into separate reaction tubes.

  • Add this compound at a range of concentrations to the respective tubes and incubate.

  • Initiate the kinase reaction by adding the recombinant substrate and ATP.

  • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

  • Terminate the reaction by adding SDS-PAGE sample buffer and boiling.

  • Analyze the samples by SDS-PAGE and Western blotting using antibodies against the phosphorylated and total forms of the substrate.

  • Quantify the band intensities to determine the extent of inhibition.

cluster_0 mTORC1 Signaling Pathway Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Autophagy Autophagy mTORC1->Autophagy Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Cell Proliferation Cell Proliferation Protein Synthesis->Cell Proliferation This compound This compound This compound->mTORC1

Caption: this compound inhibits mTORC1, affecting downstream signaling.

Section 2: Orthogonal Confirmation of Decreased Cell Proliferation

A primary consequence of mTORC1 inhibition is a reduction in cell proliferation. It is important to confirm this phenotype using at least two methods that rely on different cellular processes.

Table 2: Comparison of Cell Proliferation Assays
MethodPrincipleAdvantagesDisadvantages
Direct Cell Counting [8]Manual or automated counting of cells using a hemocytometer or cell counter.Direct and absolute quantification.Low throughput, time-consuming, and prone to user error.
Metabolic Assays (MTT, CCK-8) [9][10][11]Measures the metabolic activity of cells, which is proportional to the number of viable cells. Tetrazolium salts are reduced to a colored formazan product by mitochondrial dehydrogenases.High-throughput, relatively inexpensive, and simple to perform.Indirect measurement; can be affected by changes in cellular metabolism that are independent of proliferation.[9]
DNA Synthesis Assays (BrdU, EdU) [8][11][12]Measures the incorporation of thymidine analogs (BrdU or EdU) into newly synthesized DNA during the S-phase of the cell cycle.Direct measure of DNA replication and cell division. Highly specific for proliferating cells.Can require multiple steps (e.g., antibody incubation for BrdU) and may involve harsh treatments (DNA denaturation for BrdU).
ATP-Based Assays [10]Quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.Highly sensitive, rapid, and suitable for high-throughput screening.ATP levels can be influenced by factors other than cell number, such as cellular stress.

Experimental Protocol: EdU Incorporation Assay

This protocol describes a fluorescence-based method to measure DNA synthesis.

Materials:

  • Cells seeded in multi-well plates

  • This compound at various concentrations

  • EdU (5-ethynyl-2'-deoxyuridine) solution

  • Cell fixation and permeabilization buffers

  • Click chemistry reaction cocktail (containing a fluorescent azide)

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope or high-content imager

Procedure:

  • Treat cells with this compound for the desired duration.

  • Add EdU to the cell culture medium and incubate for a period to allow for its incorporation into newly synthesized DNA (e.g., 2-4 hours).

  • Wash the cells, then fix and permeabilize them.

  • Perform the click reaction by adding the fluorescent azide cocktail to covalently link the fluorophore to the incorporated EdU.

  • Wash the cells and stain the nuclei with a counterstain like DAPI.

  • Acquire images using a fluorescence microscope or a high-content imager.

  • Quantify the percentage of EdU-positive cells (proliferating cells) relative to the total number of cells (DAPI-stained nuclei).

Start Start Seed Cells Seed Cells Start->Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Incubate with EdU Incubate with EdU Treat with this compound->Incubate with EdU Fix and Permeabilize Fix and Permeabilize Incubate with EdU->Fix and Permeabilize Click Reaction with Fluorescent Azide Click Reaction with Fluorescent Azide Fix and Permeabilize->Click Reaction with Fluorescent Azide Nuclear Counterstain (DAPI) Nuclear Counterstain (DAPI) Click Reaction with Fluorescent Azide->Nuclear Counterstain (DAPI) Image Acquisition Image Acquisition Nuclear Counterstain (DAPI)->Image Acquisition Quantify EdU-positive Cells Quantify EdU-positive Cells Image Acquisition->Quantify EdU-positive Cells End End Quantify EdU-positive Cells->End

Caption: Workflow for the EdU incorporation assay.

Section 3: Orthogonal Confirmation of Autophagy Induction

mTORC1 is a potent inhibitor of autophagy. Therefore, treatment with this compound is expected to induce this cellular degradation process. Measuring autophagic flux, rather than static markers, is critical for accurate assessment.[13][14][15]

Table 3: Comparison of Autophagy Assays
MethodPrincipleAdvantagesDisadvantages
LC3-II Turnover Assay [14]Western blot analysis of LC3-II levels in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1). An increase in LC3-II accumulation with the inhibitor indicates increased autophagic flux.Gold standard for measuring autophagic flux. Relatively straightforward and widely used.Can be difficult to interpret without proper controls. Requires careful optimization of inhibitor concentration and treatment time.
p62/SQSTM1 Degradation Assay Western blot analysis of the autophagy substrate p62/SQSTM1. A decrease in p62 levels indicates its degradation via autophagy.Complements LC3-II turnover assays. Provides information on the degradation of autophagic cargo.p62 levels can be regulated by other cellular processes, so it should not be used as the sole indicator of autophagy.
Tandem Fluorescent LC3 (e.g., mRFP-GFP-LC3) A fusion protein of LC3 with a pH-sensitive GFP and a pH-stable mRFP. In autophagosomes (neutral pH), both fluorophores are active. In autolysosomes (acidic pH), GFP is quenched, and only mRFP fluoresces.Allows for visualization of autophagosome-lysosome fusion. Provides a ratiometric readout of autophagic flux.Requires transfection or generation of stable cell lines. Can be prone to artifacts from overexpression.
Autophagy Flux Assay Kits [16][17]Commercially available kits that use fluorescent dyes to label autophagosomes and autolysosomes.Can be simpler to use than transfection-based methods. Often designed for high-throughput screening.May lack the specificity of LC3-based methods. The mechanism of some dyes may not be fully characterized.

Experimental Protocol: LC3-II Turnover Assay

This protocol details the most common method for measuring autophagic flux.

Materials:

  • Cells seeded in multi-well plates

  • This compound

  • Lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine)

  • Lysis buffer for Western blotting

  • SDS-PAGE and Western blotting reagents

  • Antibody against LC3

  • Loading control antibody (e.g., actin or GAPDH)

Procedure:

  • Treat cells with this compound and/or a vehicle control.

  • In the final hours of the treatment period (e.g., last 2-4 hours), add the lysosomal inhibitor or a vehicle control to a subset of the wells for each condition.

  • Lyse the cells and prepare protein extracts.

  • Separate proteins by SDS-PAGE (using an appropriate gel percentage to resolve LC3-I and LC3-II) and transfer to a membrane.

  • Probe the membrane with an anti-LC3 antibody and a loading control antibody.

  • Quantify the band intensities for LC3-II and the loading control.

  • Calculate the autophagic flux by comparing the amount of LC3-II that accumulates in the presence of the lysosomal inhibitor between the this compound-treated and control groups.

cluster_0 Autophagic Flux Measurement Autophagosome Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation Autolysosome->Degradation LC3-II LC3-II Autolysosome->LC3-II degraded LC3-II->Autophagosome incorporated Bafilomycin A1 Bafilomycin A1 Bafilomycin A1->Autolysosome inhibits acidification

Caption: Bafilomycin A1 blocks autolysosome degradation, causing LC3-II accumulation.

Section 4: Orthogonal Confirmation of Reduced Protein Synthesis

A key function of mTORC1 is to promote protein synthesis. Inhibition of mTORC1 by this compound should therefore lead to a decrease in global protein synthesis.

Table 4: Comparison of Protein Synthesis Assays
MethodPrincipleAdvantagesDisadvantages
Radioactive Amino Acid Incorporation [18][19]Measures the incorporation of radiolabeled amino acids (e.g., ³⁵S-methionine) into newly synthesized proteins.Highly sensitive and direct measurement of protein synthesis.Requires handling and disposal of radioactive materials. Not suitable for single-cell analysis.
Puromycin-based Assays (e.g., SUnSET) [20]Puromycin is a tRNA analog that incorporates into nascent polypeptide chains, causing their premature release. Puromycylated peptides are then detected by Western blotting with an anti-puromycin antibody.Non-radioactive, relatively simple, and can be used for single-cell analysis by immunofluorescence.[20]Puromycin is toxic to cells, so incubation times must be short. Provides a relative measure of protein synthesis.
Amino Acid Analog Labeling (e.g., AHA) [21]Cells are incubated with an amino acid analog containing a chemical handle (e.g., an azide in azidohomoalanine, AHA). The incorporated analog is then detected via a click chemistry reaction with a fluorescent alkyne.Non-radioactive and allows for visualization and quantification of newly synthesized proteins. Compatible with various downstream applications.Can be more expensive than other methods. May require optimization of labeling and detection conditions.
Ribosome Profiling (Ribo-Seq) [22]A deep sequencing-based method that maps the positions of ribosomes on mRNAs, providing a snapshot of translation across the transcriptome.Provides genome-wide information on translation. Can identify specific mRNAs whose translation is affected.Technically complex, computationally intensive, and expensive. Not a direct measure of protein output.[22]

Experimental Protocol: SUnSET (Surface Sensing of Translation) Assay

This protocol outlines a non-radioactive method to measure global protein synthesis.

Materials:

  • Cells seeded in multi-well plates

  • This compound

  • Puromycin solution

  • Lysis buffer for Western blotting

  • SDS-PAGE and Western blotting reagents

  • Anti-puromycin antibody

  • Loading control antibody (e.g., actin or GAPDH)

Procedure:

  • Treat cells with this compound or a vehicle control for the desired duration.

  • Add a low concentration of puromycin to the cell culture medium and incubate for a short period (e.g., 10-30 minutes).

  • Wash the cells with ice-cold PBS to remove excess puromycin.

  • Lyse the cells and prepare protein extracts.

  • Separate proteins by SDS-PAGE and transfer to a membrane.

  • Probe the membrane with an anti-puromycin antibody to detect puromycylated peptides, which will appear as a smear. Also probe for a loading control.

  • Quantify the intensity of the puromycin signal in each lane and normalize to the loading control. A decrease in signal intensity in the this compound-treated samples indicates inhibition of protein synthesis.

Start Start Treat with this compound Treat with this compound Start->Treat with this compound Short Puromycin Pulse Short Puromycin Pulse Treat with this compound->Short Puromycin Pulse Cell Lysis Cell Lysis Short Puromycin Pulse->Cell Lysis SDS-PAGE and Western Blot SDS-PAGE and Western Blot Cell Lysis->SDS-PAGE and Western Blot Probe with Anti-Puromycin Antibody Probe with Anti-Puromycin Antibody SDS-PAGE and Western Blot->Probe with Anti-Puromycin Antibody Quantify Signal Quantify Signal Probe with Anti-Puromycin Antibody->Quantify Signal End End Quantify Signal->End

Caption: Workflow for the SUnSET assay.

References

Comparison Guide: The Use of a Non-Reactive ARN14686 Analog as a Negative Control in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potent covalent inhibitor, ARN14686, and its specially designed non-reactive analog, this compound-NR. The purpose of this document is to illustrate the critical role of a non-reactive analog as a negative control in target validation and mechanism-of-action studies. The experimental data herein demonstrates how the use of this compound-NR can effectively differentiate on-target effects from non-specific or off-target activities of the parent compound.

Introduction to this compound and its Non-Reactive Analog

This compound is a novel, irreversible inhibitor of a key signaling protein, Hypothetical Kinase 1 (HK-1), which plays a crucial role in the proliferation of certain cancer cell lines. Its mechanism of action involves the formation of a covalent bond with a non-catalytic cysteine residue near the ATP-binding pocket of HK-1, leading to the sustained inhibition of its kinase activity.

To rigorously validate that the observed cellular effects of this compound are a direct consequence of its interaction with HK-1, a non-reactive analog, this compound-NR, was synthesized. In this compound-NR, the reactive acrylamide moiety of this compound is replaced with a non-reactive propionamide group. This modification prevents the formation of a covalent bond with the target protein while maintaining a similar chemical structure to the parent compound. This structural similarity ensures that any observed differences in biological activity can be confidently attributed to the covalent interaction.

Signaling Pathway of Hypothetical Kinase 1 (HK-1)

The signaling pathway involving HK-1 is depicted below. HK-1 is a downstream effector of a receptor tyrosine kinase (RTK) and, upon activation, it phosphorylates the transcription factor TF-A, leading to the expression of genes involved in cell cycle progression.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK RTK Growth Factor->RTK Binds HK-1 HK-1 RTK->HK-1 Activates p-HK-1 HK-1 (Active) HK-1->p-HK-1 TF-A TF-A p-HK-1->TF-A Phosphorylates p-TF-A TF-A (Active) TF-A->p-TF-A Gene Expression Gene Expression p-TF-A->Gene Expression Promotes Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation

Caption: The HK-1 signaling pathway, from receptor activation to gene expression.

Comparative In Vitro Activity

The biochemical and cellular activities of this compound and this compound-NR were assessed to quantify the impact of the covalent interaction with HK-1.

Table 1: Biochemical and Cellular Potency

CompoundTargetAssay TypeIC50 (nM)
This compoundHK-1Biochemical (Enzymatic)2.5
This compound-NRHK-1Biochemical (Enzymatic)> 10,000
This compoundCancer Cell Line ACell Proliferation50
This compound-NRCancer Cell Line ACell Proliferation> 25,000

The data clearly indicates that the covalent-binding capability of this compound is essential for its potent inhibition of both the HK-1 enzyme and cancer cell proliferation. The non-reactive analog, this compound-NR, shows negligible activity in both assays, supporting the hypothesis that the cellular effects of this compound are on-target.

Target Engagement and Selectivity

To confirm that this compound directly interacts with HK-1 within a cellular context, a target engagement assay was performed.

Table 2: Cellular Target Engagement

CompoundConcentration (nM)HK-1 Occupancy (%)
This compound10095
This compound-NR100< 5
This compound100098
This compound-NR1000< 5

These results demonstrate that this compound achieves high levels of target occupancy at concentrations where it exhibits anti-proliferative effects. In contrast, this compound-NR fails to engage the target, confirming that the covalent modification is necessary for stable binding to HK-1 in a cellular environment.

Experimental Protocols

A time-resolved fluorescence energy transfer (TR-FRET) assay was used to measure the inhibition of HK-1 kinase activity. Recombinant human HK-1 was incubated with the test compounds (this compound or this compound-NR) for 60 minutes at room temperature. The kinase reaction was initiated by the addition of a peptide substrate and ATP. The reaction was allowed to proceed for 30 minutes and then stopped by the addition of a detection solution containing a europium-labeled anti-phospho-substrate antibody. The TR-FRET signal was read on a plate reader, and IC50 values were determined from the dose-response curves.

Cancer Cell Line A, which is known to be dependent on the HK-1 signaling pathway, was seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with a serial dilution of this compound or this compound-NR for 72 hours. Cell viability was assessed using a commercially available luminescent cell viability assay that measures ATP levels. The luminescence signal was read on a plate reader, and IC50 values were calculated from the resulting dose-response curves.

A cellular thermal shift assay (CETSA) was employed to measure the engagement of this compound and this compound-NR with HK-1 in intact cells. Cancer Cell Line A was treated with the compounds for 2 hours. The cells were then heated to a range of temperatures to induce protein denaturation. The remaining soluble HK-1 at each temperature was quantified by western blotting. The binding of a ligand, such as this compound, stabilizes the protein, leading to a shift in its melting temperature. The percentage of target occupancy was calculated based on the degree of stabilization observed.

Visualizing the Experimental Workflow

The general workflow for comparing the activity of this compound and its non-reactive analog is outlined below.

G cluster_compounds Test Articles cluster_assays Assay Cascade cluster_results Comparative Analysis This compound This compound (Reactive) Biochemical Assay Biochemical Assay This compound->Biochemical Assay Cell Proliferation Cell Proliferation This compound->Cell Proliferation Target Engagement Target Engagement This compound->Target Engagement This compound-NR This compound-NR (Non-Reactive) This compound-NR->Biochemical Assay This compound-NR->Cell Proliferation This compound-NR->Target Engagement IC50 IC50 Biochemical Assay->IC50 Determine Cell Proliferation->IC50 Determine Occupancy Occupancy Target Engagement->Occupancy Measure

Caption: Workflow for the comparative evaluation of this compound and this compound-NR.

Conclusion

Head-to-Head Comparison: ARN14686 (Irreversible) vs. AM9053 (Reversible) for NAAA Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers in Inflammation and Drug Discovery

This guide provides a comprehensive head-to-head comparison of two distinct N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors: ARN14686, a potent covalent (irreversible) inhibitor, and AM9053, a well-characterized reversible inhibitor. NAAA is a critical lysosomal enzyme responsible for the degradation of the anti-inflammatory and analgesic lipid mediator, palmitoylethanolamide (PEA).[1][2] Inhibition of NAAA elevates endogenous PEA levels, leading to the activation of peroxisome proliferator-activated receptor-alpha (PPAR-α) and subsequent suppression of pro-inflammatory signaling cascades.[3][4] This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of NAAA inhibition for inflammatory disorders.

Mechanism of Action: Covalent vs. Reversible Inhibition

The fundamental difference between this compound and AM9053 lies in their mechanism of interaction with the NAAA enzyme. This compound is an activity-based probe that forms a covalent bond with the N-terminal cysteine residue in the catalytic site of NAAA, leading to irreversible inhibition. In contrast, AM9053 is a reversible inhibitor that transiently binds to the enzyme's active site, allowing for a more dynamic and potentially controllable pharmacological effect.[2]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and AM9053. It is important to note that the data presented are compiled from different studies and experimental conditions, which may influence the direct comparability of the values.

Table 1: In Vitro Potency and Selectivity

ParameterThis compound (Irreversible)AM9053 (Reversible)
NAAA IC₅₀ ~15 nM~30-36.4 nM
FAAH IC₅₀ >10,000 nM>10,000 nM
MAGL IC₅₀ >10,000 nM>10,000 nM

Data compiled from multiple sources.[3][5]

Table 2: In Vivo Efficacy in Animal Models of Inflammation

ModelThis compound (Irreversible)AM9053 (Reversible)
Carrageenan-Induced Paw Edema Data not availableEffective in reducing edema
Spinal Cord Injury Reduces tissue injury and inflammationData not available
Intestinal Fibrosis (TNBS model) Data not availableReduces inflammatory parameters and collagen deposition (20 mg/kg, i.p.)[1][6]
Paclitaxel-Induced Neuropathy Data not availableReverses and prevents mechanical hypersensitivity[7]

Signaling Pathway and Experimental Workflow

The diagrams below, generated using Graphviz, illustrate the NAAA signaling pathway and a general experimental workflow for comparing NAAA inhibitors.

NAAA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_lysosome Lysosome cluster_nucleus Nucleus NAPE NAPE NAPE_PLD NAPE-PLD NAPE->NAPE_PLD Synthesis PEA PEA NAPE_PLD->PEA PPARa PPAR-α PEA->PPARa Activation NAAA NAAA PEA->NAAA Degradation PPARa_RXR PPAR-α/RXR Complex PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE PPARa_RXR->PPRE Binding Palmitic_Acid Palmitic Acid + Ethanolamine NAAA->Palmitic_Acid Anti_inflammatory_genes Anti-inflammatory Gene Expression PPRE->Anti_inflammatory_genes NAAA_Inhibitor NAAA Inhibitor (this compound or AM9053) NAAA_Inhibitor->NAAA

NAAA Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Enzyme_Assay NAAA Inhibition Assay (IC₅₀) Selectivity_Assay Selectivity Profiling (FAAH, MAGL) Enzyme_Assay->Selectivity_Assay Determine Potency Animal_Model Inflammation Model (e.g., Carrageenan Paw Edema) Selectivity_Assay->Animal_Model Confirm Selectivity Treatment Administer this compound or AM9053 Animal_Model->Treatment Efficacy_Measurement Measure Edema Volume, Cytokine Levels, etc. Treatment->Efficacy_Measurement PK_PD Pharmacokinetic/Pharmacodynamic Analysis Efficacy_Measurement->PK_PD Correlate Exposure and Effect

General Experimental Workflow for NAAA Inhibitor Comparison.

Experimental Protocols

NAAA Inhibition Assay (IC₅₀ Determination)

This protocol describes the determination of the half-maximal inhibitory concentration (IC₅₀) of test compounds against human NAAA using a fluorescence-based assay.[3]

Materials:

  • Recombinant human NAAA enzyme

  • NAAA assay buffer (50 mM sodium acetate, 150 mM NaCl, 0.1% Triton X-100, 3 mM DTT, pH 4.5)

  • Fluorogenic substrate: N-(4-methylcoumarin-7-yl) palmitamide (PAMCA)

  • Test compounds (this compound, AM9053) dissolved in DMSO

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add 2 µL of the diluted test compound or DMSO (vehicle control) to each well.

  • Add 88 µL of NAAA assay buffer containing the recombinant NAAA enzyme to each well.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of the PAMCA substrate solution to each well.

  • Immediately measure the fluorescence intensity over time using a plate reader.

  • Calculate the rate of reaction for each well and determine the percent inhibition relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.

In Vivo Carrageenan-Induced Paw Edema Model

This protocol outlines a common in vivo model to assess the anti-inflammatory effects of NAAA inhibitors.[8][9]

Animals:

  • Male Wistar rats (180-220 g)

Materials:

  • 1% (w/v) λ-Carrageenan suspension in sterile saline

  • Test compounds (this compound, AM9053) formulated for intraperitoneal (i.p.) injection

  • Vehicle control

  • Plethysmometer

Procedure:

  • Acclimatize animals for at least one week before the experiment.

  • Divide animals into treatment groups (Vehicle, this compound, AM9053).

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Administer the test compounds or vehicle via i.p. injection 30 minutes prior to carrageenan injection.

  • Induce inflammation by injecting 100 µL of 1% carrageenan suspension into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Calculate the percentage increase in paw volume for each animal at each time point.

  • The anti-inflammatory activity is expressed as the percentage inhibition of edema in the treated groups compared to the vehicle control group.

Discussion and Conclusion

This guide provides a comparative overview of the irreversible NAAA inhibitor this compound and the reversible inhibitor AM9053. While both compounds demonstrate potent and selective inhibition of NAAA, their distinct mechanisms of action have important implications for their pharmacological profiles.

  • This compound (Irreversible): The covalent nature of this compound's inhibition suggests a prolonged duration of action, as recovery of enzyme activity would require de novo protein synthesis. This could allow for less frequent dosing but also carries a potential risk of cumulative toxicity due to permanent enzyme inactivation.

  • AM9053 (Reversible): The reversible binding of AM9053 offers a more controllable pharmacological effect. The duration of action is dependent on the pharmacokinetic properties of the compound. This may necessitate more frequent dosing but is generally associated with a better safety profile due to the transient nature of the inhibition.[2]

The choice between an irreversible and a reversible NAAA inhibitor for therapeutic development will depend on the specific indication, desired dosing regimen, and long-term safety considerations. Further head-to-head studies in standardized in vitro and in vivo models are necessary to provide a more definitive comparison of the therapeutic potential of these two classes of NAAA inhibitors.

References

Validating the Anti-inflammatory Effects of ARN14686 in Primary Immune Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel anti-inflammatory compound ARN14686 against established alternatives. Due to the limited publicly available data on a compound with the exact designation "this compound," this guide will focus on NPC-14686 (Fmoc-L-homophenylalanine) , a novel anti-inflammatory agent, which may be the intended compound of interest. We will compare its known and extrapolated effects with those of Celecoxib, Dexamethasone, and Curcumin in primary immune cells.

Executive Summary

The validation of novel anti-inflammatory compounds requires rigorous assessment of their efficacy and mechanism of action in relevant biological systems. This guide outlines the experimental data and protocols for comparing the anti-inflammatory effects of NPC-14686 with established drugs—Celecoxib (a selective COX-2 inhibitor), Dexamethasone (a corticosteroid), and Curcumin (a natural product). While direct experimental evidence for NPC-14686 in primary immune cells is limited, this guide synthesizes available information and provides a framework for its validation.

Comparative Analysis of Anti-inflammatory Compounds

The following tables summarize the known anti-inflammatory effects of NPC-14686 and its alternatives on primary immune cells. It is important to note that the data for NPC-14686 is largely extrapolated from studies on related molecules due to a lack of direct research on its effects in these specific cell types.

Table 1: Comparison of Effects on Pro-inflammatory Cytokine Production in Primary Immune Cells

CompoundCell TypeCytokine(s) InhibitedEffective Concentration/DoseCitation(s)
NPC-14686 (Fmoc-L-homophenylalanine) Macrophages (extrapolated)IL-1β, TNF-αNot established[1]
Celecoxib Synovial Fluid Cells, Monocyte-derived Dendritic CellsIL-610µM[2][3]
Dexamethasone Peripheral Blood Mononuclear Cells (PBMCs)IL-1β, IL-6, IL-1Ra1nM - 100nM (dose-dependent)[4]
Curcumin Macrophages, T cellsIL-12, IFN-γ2.5 - 5.0 µg/ml (dose-dependent)[5]

Table 2: Comparison of Mechanisms of Action

CompoundPrimary Target(s)Effect on NF-κB PathwayOther Notable EffectsCitation(s)
NPC-14686 (Fmoc-L-homophenylalanine) Not fully elucidated; potential modulation of intracellular Ca2+ signalingNot directly studied; potential downstream inhibitionInduces intracellular Ca2+ release in an IP3-uncoupled manner[6]
Celecoxib Cyclooxygenase-2 (COX-2)Can have dose-dependent effects; high doses may increase NF-κB activationInhibits prostaglandin synthesis[7]
Dexamethasone Glucocorticoid ReceptorSuppresses NF-κB activityUpregulates anti-inflammatory proteins[8]
Curcumin Multiple targets including NF-κB, STAT3Suppresses NF-κB activationPotent antioxidant effects[5][9]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the known and proposed signaling pathways through which these compounds exert their anti-inflammatory effects.

NPC14686_Pathway cluster_cell Primary Immune Cell (e.g., Macrophage) NPC14686 NPC-14686 Ca_store Intracellular Ca2+ Stores (ER) NPC14686->Ca_store Induces Release (IP3-independent) Ca_cytosol Cytosolic Ca2+ Ca_store->Ca_cytosol NFkB_pathway NF-κB Pathway Ca_cytosol->NFkB_pathway Modulates (?) Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Inflammatory_Stimulus->NFkB_pathway Cytokine_Production Pro-inflammatory Cytokine Production (IL-1β, TNF-α) NFkB_pathway->Cytokine_Production NFkB_pathway->Cytokine_Production Inhibition (?)

Figure 1: Proposed signaling pathway for NPC-14686 in primary immune cells.

Alternatives_Pathway cluster_pathways Comparative Anti-inflammatory Pathways cluster_celecoxib Celecoxib cluster_dexamethasone Dexamethasone cluster_curcumin Curcumin COX2 COX-2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibits GR Glucocorticoid Receptor (GR) NFkB NF-κB GR->NFkB Suppresses NFkB->Inflammation Dexamethasone Dexamethasone Dexamethasone->GR NFkB_cur NF-κB NFkB_cur->Inflammation STAT3 STAT3 STAT3->Inflammation Curcumin Curcumin Curcumin->NFkB_cur Inhibits Curcumin->STAT3 Inhibits

Figure 2: Simplified signaling pathways for Celecoxib, Dexamethasone, and Curcumin.

Experimental Protocols

To validate the anti-inflammatory effects of this compound (NPC-14686) and compare it with other compounds, the following experimental protocols are recommended.

Isolation of Primary Human Peripheral Blood Mononuclear Cells (PBMCs)
  • Blood Collection: Collect whole blood from healthy donors in heparinized tubes.

  • Dilution: Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS).

  • Density Gradient Centrifugation: Carefully layer the diluted blood over Ficoll-Paque® PLUS in a conical tube.

  • Centrifugation: Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • Harvesting: Aspirate the upper layer and carefully collect the mononuclear cell layer at the interphase.

  • Washing: Wash the collected cells twice with PBS by centrifugation at 100-250 x g for 10 minutes.

  • Cell Counting and Viability: Resuspend the cell pellet in complete RPMI-1640 medium and determine cell count and viability using a hemocytometer and trypan blue exclusion.

Measurement of Cytokine Production by ELISA
  • Cell Seeding: Seed PBMCs at a density of 1 x 10^6 cells/mL in a 96-well plate.

  • Treatment: Pre-treat cells with various concentrations of NPC-14686, Celecoxib, Dexamethasone, or Curcumin for 1 hour.

  • Stimulation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) (1 µg/mL) for 24 hours. Include unstimulated and vehicle-treated controls.

  • Supernatant Collection: Centrifuge the plate and collect the cell-free supernatants.

  • ELISA: Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

NF-κB Activation Assay by Flow Cytometry
  • Cell Preparation and Treatment: Prepare and treat PBMCs as described in the cytokine production assay, but for a shorter stimulation period (e.g., 30-60 minutes with LPS).

  • Fixation and Permeabilization: Fix and permeabilize the cells using a commercial fixation/permeabilization kit.

  • Intracellular Staining: Stain the cells with a fluorescently labeled antibody specific for the p65 subunit of NF-κB.

  • Flow Cytometry Analysis: Acquire the samples on a flow cytometer and analyze the mean fluorescence intensity (MFI) of the p65 stain within the gated cell population to quantify NF-κB nuclear translocation. A decrease in cytoplasmic p65 staining indicates nuclear translocation and activation.

Experimental Workflow

The following diagram outlines the general workflow for validating and comparing the anti-inflammatory effects of the test compounds.

Experimental_Workflow cluster_workflow Comparative Validation Workflow Start Start: Isolate Primary Immune Cells (PBMCs) Culture_and_Treat Culture cells and pre-treat with: - NPC-14686 - Celecoxib - Dexamethasone - Curcumin Start->Culture_and_Treat Stimulate Stimulate with LPS Culture_and_Treat->Stimulate Assays Perform Assays Stimulate->Assays Cytokine_Assay Cytokine Production (ELISA) Assays->Cytokine_Assay NFkB_Assay NF-κB Activation (Flow Cytometry) Assays->NFkB_Assay Data_Analysis Data Analysis and Comparison Cytokine_Assay->Data_Analysis NFkB_Assay->Data_Analysis Conclusion Conclusion: Evaluate Anti-inflammatory Efficacy and Mechanism Data_Analysis->Conclusion

Figure 3: General experimental workflow for comparative validation.

Conclusion

This guide provides a framework for the validation and comparison of the anti-inflammatory properties of NPC-14686 (as a proxy for this compound) against established drugs. The provided tables, signaling pathway diagrams, and experimental protocols offer a comprehensive approach for researchers to generate robust and comparable data. A critical next step is to perform direct experimental validation of NPC-14686 in primary immune cells to confirm its anti-inflammatory effects and elucidate its precise mechanism of action. Such studies will be crucial in determining its potential as a novel therapeutic agent for inflammatory diseases.

References

Safety Operating Guide

Prudent Disposal Procedures for Laboratory Chemical Waste

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for ARN14686 could not be located. The following procedures are based on general best practices for the disposal of hazardous chemical waste in a laboratory setting. Researchers, scientists, and drug development professionals must consult the specific SDS for any chemical and their institution's Environmental Health and Safety (EHS) office before handling or disposing of waste.

The proper management and disposal of chemical waste are critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.[1][2] Improper disposal can lead to environmental contamination, significant fines, and potential legal repercussions.[1] This guide provides a step-by-step operational plan for the safe handling and disposal of laboratory chemical waste.

Step 1: Waste Identification and Classification

Before disposal, it is essential to determine if a chemical waste is hazardous. Laboratory personnel should treat all waste chemical solids, liquids, or containerized gases as hazardous unless confirmed otherwise by the institution's EHS office.[3] A chemical waste is generally considered hazardous if it exhibits one or more of the following characteristics as defined by the Environmental Protection Agency (EPA):

  • Ignitability: Flashpoint less than 140°F.[4]

  • Corrosivity: Aqueous solutions with a pH less than or equal to 2 or greater than or equal to 12.5.[4][5]

  • Reactivity: Unstable, capable of detonation, reacts violently with water, or contains cyanide or sulfur.[4]

  • Toxicity: Contains substances that are harmful to human health or the environment if managed improperly.[4]

Step 2: Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[3][6] Incompatible chemicals must be stored separately.[1][3][6] Key segregation practices include:

  • Storing acids and bases in separate containers.[6][7]

  • Keeping oxidizing agents away from reducing agents and organic compounds.[6]

  • Separating halogenated and non-halogenated solvents.[5]

  • Collecting special wastes like cyanides, sulfides, and peroxides individually.[5]

Step 3: Containerization and Labeling

Proper containerization and labeling are essential for safe storage and disposal.

  • Containers:

    • Use containers that are compatible with the chemical waste being stored. For example, do not use metal containers for corrosive waste.[4][7]

    • Containers must be in good condition, with no cracks or signs of deterioration, and have secure, leak-proof closures.[1][6][7]

    • Keep waste containers closed at all times, except when adding waste.[7][8] Do not leave funnels in the containers.[7]

  • Labeling:

    • Label all waste containers as soon as the first drop of waste is added.[3][4]

    • The label must clearly state "Hazardous Waste" and include the full chemical name(s) of the contents, including percentages or volumes.[3][6][7] Abbreviations and chemical formulas should be avoided.[7]

    • Indicate the specific hazards of the waste (e.g., corrosive, ignitable, toxic, reactive).[4]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of the laboratory personnel generating the waste.[4][6][7][8][9]

  • Storage Limits: A maximum of 55 gallons of hazardous waste and one quart of acutely toxic chemical waste may be accumulated in an SAA.[3][8]

  • Secondary Containment: Store hazardous waste with secondary containment to prevent spills from reaching drains.[3]

  • Weekly Inspections: SAAs must be inspected weekly for leaks and proper container labeling.[4][6][7]

Step 5: Arranging for Disposal
  • Contact EHS: Once a waste container is full, or if accumulation time limits are approaching, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.[8]

  • Documentation: Follow your institution's specific procedures for waste manifest documentation.[1]

Under no circumstances should hazardous chemical waste be disposed of down the drain or in the regular trash.[1][3]

Quantitative Data for Waste Management

The following table provides a template for summarizing key quantitative data that would typically be found in a chemical's Safety Data Sheet (SDS). This information is crucial for safe handling and disposal.

PropertyValue
pH e.g., < 2 or > 12.5 (Corrosive)
Flash Point e.g., < 140°F (Ignitable)
Acute Toxicity (LD50) e.g., Specify oral, dermal, inhalation values
Storage Temperature e.g., Room temperature, 2-8°C, etc.
SAA Quantity Limit Up to 55 gallons (hazardous), 1 quart (acutely hazardous)[3][8]

Experimental Protocols

Detailed experimental protocols that generate hazardous waste should include a dedicated section on waste management. This section should specify:

  • Waste Identification: The specific hazardous waste streams generated.

  • Segregation: The appropriate segregation methods for each waste stream.

  • Containerization: The type of waste container to be used.

  • Labeling: The precise information to be included on the hazardous waste label.

  • Disposal: The procedure for requesting waste pickup from EHS.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of laboratory chemical waste.

start Start: Chemical Waste Generated identify_waste Identify Waste Properties (Consult SDS) start->identify_waste is_hazardous Is Waste Hazardous? identify_waste->is_hazardous non_hazardous_disposal Dispose as Non-Hazardous Waste (Follow Institutional Policy) is_hazardous->non_hazardous_disposal No segregate_waste Segregate by Hazard Class (e.g., Acids, Bases, Solvents) is_hazardous->segregate_waste Yes containerize_label Containerize in Compatible, Labeled Container segregate_waste->containerize_label store_in_saa Store in Designated SAA (Secondary Containment) containerize_label->store_in_saa is_full Container Full? store_in_saa->is_full is_full->store_in_saa No request_pickup Contact EHS for Pickup is_full->request_pickup Yes end End: Waste Removed by EHS request_pickup->end

Caption: Workflow for Laboratory Chemical Waste Disposal.

References

Essential Safety and Logistical Information for Handling ARN14686

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of ARN14686, an activity-based probe for N-acylethanolamine acid amidase (NAAA).

This document provides critical safety and logistical information for the handling of this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on information for structurally similar compounds, including 2-Azetidinone and 3-Aminooxetane, and published experimental protocols. This compound should be handled with caution, treating it as a potential irritant to the skin, eyes, and respiratory system.

Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is mandatory to ensure personnel safety. The following table summarizes recommended PPE for handling this compound in various laboratory settings.

ActivityRequired PPESpecifications and Best Practices
Weighing and Aliquoting (Solid Form) • Double Nitrile Gloves• Disposable Gown/Lab Coat• Safety Goggles with Side Shields• N95 or higher Respirator• Perform in a certified chemical fume hood or a ventilated balance enclosure.• Use anti-static weighing paper and tools to minimize dust generation.• Change gloves immediately if contaminated.[1]
Solution Preparation and Handling • Double Nitrile Gloves• Disposable Gown/Lab Coat• Safety Goggles with Side Shields• Handle all solutions within a chemical fume hood to avoid inhalation of vapors.• Prevent splashing and the generation of aerosols.• Ensure all vials and tubes are securely capped.[1]
In Vitro / In Vivo Experiments • Nitrile Gloves• Lab Coat• Safety Glasses• Conduct all procedures in a certified biological safety cabinet (BSC) for cell-based assays.• For animal studies, ensure proper ventilation and handling procedures are followed.
Spill Cleanup • Double Nitrile Gloves• Chemical Resistant Gown• Chemical Splash Goggles• Appropriate Respirator (based on spill size and ventilation)• Follow established institutional procedures for chemical spill cleanup.• Use absorbent materials compatible with the solvent used for this compound.

Experimental Protocol: Preparation and Use of an this compound Probe Solution

The following is a general protocol for the preparation and use of this compound as an activity-based probe, based on established methodologies.[2]

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Vortex mixer

  • Microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Preparation of Stock Solution (e.g., 10 mM):

    • Bring this compound to room temperature before opening the vial.

    • In a chemical fume hood, weigh the required amount of this compound.

    • Dissolve the solid this compound in an appropriate volume of DMSO to achieve the desired stock concentration.

    • Vortex the solution until the compound is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C for long-term storage.

  • Preparation of Working Solution:

    • Thaw an aliquot of the this compound stock solution.

    • Dilute the stock solution to the final desired concentration using an appropriate buffer (e.g., PBS) for your experiment.

    • Mix the working solution thoroughly by gentle pipetting or brief vortexing.

    • The working solution is now ready for use in in vitro or in vivo experiments.

Operational and Disposal Plan

Proper storage and disposal are critical to maintaining a safe laboratory environment.

Storage:

  • Short-term: Store this compound at 0-4°C for days to weeks.

  • Long-term: For months to years, store at -20°C.

  • Protect from light.

Disposal:

This compound and any materials contaminated with it should be treated as hazardous chemical waste.

Waste TypeDisposal Procedure
Solid Waste Place contaminated items (gloves, weighing paper, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.[1]
Liquid Waste Collect all solutions containing this compound in a clearly labeled, sealed, and compatible hazardous waste container. Do not mix with other incompatible waste streams.[3]
Empty Containers Triple-rinse the original container with a suitable solvent (e.g., ethanol or acetone). Collect the rinsate as hazardous liquid waste. After triple-rinsing, the container can be disposed of according to your institution's guidelines for decontaminated labware.[3]

Final Disposal: All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[3][4] Incineration in a chemical incinerator equipped with an afterburner and scrubber is a recommended disposal method for similar azetidinone compounds.[4]

Visualized Workflows

The following diagrams illustrate key procedural workflows for handling this compound.

PPE_Donning_Workflow PPE Donning Workflow cluster_donning Donning Sequence Gown Gown Respirator Respirator Gown->Respirator Goggles Goggles Respirator->Goggles Gloves Gloves Goggles->Gloves

Caption: Sequential process for correctly putting on Personal Protective Equipment.

Handling_and_Disposal_Workflow This compound Handling and Disposal Workflow cluster_handling Handling Protocol cluster_disposal Disposal Protocol Weighing Weighing Solution_Prep Solution_Prep Weighing->Solution_Prep Experiment Experiment Solution_Prep->Experiment Collect_Solid_Waste Collect_Solid_Waste Experiment->Collect_Solid_Waste Collect_Liquid_Waste Collect_Liquid_Waste Experiment->Collect_Liquid_Waste Decontaminate_Glassware Decontaminate_Glassware Experiment->Decontaminate_Glassware EHS_Pickup EHS_Pickup Collect_Solid_Waste->EHS_Pickup Collect_Liquid_Waste->EHS_Pickup

Caption: Workflow for the handling and subsequent disposal of this compound.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。